Aureusimine B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-benzyl-3-propan-2-yl-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(2)13-14(17)16-12(9-15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUORGWXUVRUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Aureusimine B from Staphylococcus aureus: A Technical Guide
Introduction
Staphylococcus aureus is a significant human pathogen known for its ability to form biofilms, which are associated with chronic infections and increased resistance to antimicrobial agents and host immune responses.[1][2] Within these complex communities, S. aureus produces a variety of secondary metabolites that can influence its survival and pathogenicity. Among these are the aureusimines, a family of nonribosomally synthesized cyclic dipeptides. This guide provides a detailed overview of the discovery, isolation, and characterization of aureusimine B, also known as phevalin.
Initially discovered in a soil actinomycete, phevalin was later identified as a product of S. aureus.[3][4] It is synthesized by a highly conserved nonribosomal peptide synthetase (NRPS) encoded by the aus gene cluster.[1] The production of this compound is notably higher in biofilm cultures compared to their planktonic counterparts, suggesting a potential role in the biofilm lifestyle.[1][2] While its precise biological function is still under investigation, it has been shown to have a modest impact on human keratinocyte gene expression and exhibits calpain inhibitory activity.[1][5] The role of aureusimines in virulence has been a subject of debate in the scientific community.[6][7]
Biosynthesis of this compound
The biosynthesis of this compound is governed by the aus gene cluster, which contains two key genes: ausA and ausB.[4][6] AusA is a nonribosomal peptide synthetase, a large multi-enzyme complex that synthesizes peptides without the use of ribosomes. AusB is a phosphopantetheinyl transferase that activates AusA.[8]
The synthesis process begins with the activation of the precursor amino acids, L-phenylalanine and L-valine. The AusA synthetase then condenses these two amino acids to form a dipeptide aldehyde.[5] This intermediate subsequently undergoes cyclization and oxidation to yield the final pyrazinone structure of this compound (phevalin).[5] The same enzymatic machinery can also incorporate L-tyrosine or L-leucine in place of L-phenylalanine to produce aureusimine A (tyrvalin) or leuvalin, respectively, although phevalin is often the preferentially produced molecule in host-mimicking environments.[4][9]
Quantitative Analysis of this compound Production
Studies have demonstrated a significant difference in the production of this compound between S. aureus grown in biofilm and planktonic states. Biofilm cultures consistently produce higher levels of this metabolite.
| Culture Condition | Relative Phevalin (this compound) Production | Reference |
| Biofilm | Significantly Higher | [1][2] |
| Resuspended Biofilm | Intermediate | [1][2] |
| Planktonic | Lower | [1][2] |
Table 1: Comparison of this compound production in different S. aureus growth states.
Experimental Protocols
Bacterial Strains and Culture Conditions
-
Bacterial Strain: Staphylococcus aureus strain JE2 (a representative of the USA300 lineage) is commonly used for these studies.[9]
-
Planktonic Culture: Inoculate tryptic soy broth (TSB) with S. aureus from an overnight culture. Grow with shaking at 37°C until the desired growth phase (e.g., stationary phase, OD600 ≈ 6) is reached.[7]
-
Biofilm Culture: Grow S. aureus in a suitable biofilm-promoting medium in a static incubator (e.g., drip-flow reactor or microtiter plates) at 37°C for a specified period (e.g., 24-48 hours) to allow for mature biofilm formation.
Isolation of this compound
-
Harvesting:
-
For planktonic cultures, centrifuge the culture to pellet the cells. Collect the supernatant.
-
For biofilm cultures, remove the planktonic medium and gently wash the biofilm. Scrape the biofilm cells and resuspend them in a suitable buffer or medium.
-
-
Organic Extraction:
-
Filter the culture supernatant through a 0.22 µm filter to remove any remaining bacteria.
-
Perform a liquid-liquid extraction of the supernatant using an equal volume of a non-polar organic solvent, such as chloroform or ethyl acetate.
-
Vortex the mixture vigorously and then centrifuge to separate the aqueous and organic phases.
-
Carefully collect the organic layer, which now contains this compound and other hydrophobic molecules.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness using a rotary evaporator or a stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), for subsequent analysis.
-
Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., a time-of-flight or triple quadrupole instrument).
-
Column: A reverse-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Detection: The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of this compound (C14H16N2O, molecular weight: 228.29 g/mol ).[5]
-
Quantification: The amount of this compound is determined by integrating the area under the peak corresponding to its retention time and m/z, and comparing it to a standard curve generated with purified synthetic this compound.[6]
Biological Activity and Host Interaction
The exact biological role of this compound remains an active area of research. It has been shown to have a modest effect on the gene expression of human keratinocytes.[1][2] When added to these skin cells, phevalin can lead to minor changes in the expression of a small number of genes.[1]
Furthermore, this compound has been identified as an inhibitor of calpain, a family of intracellular calcium-dependent cysteine proteases, with an IC50 of 1.3 µM in a casein hydrolysis assay.[5] The aldehyde form of this compound is suggested to be the active compound that targets cathepsins, which are lysosomal cysteine proteases involved in antigen presentation.[4]
Initial reports suggested that aureusimines could regulate the expression of virulence factors in S. aureus.[10] However, subsequent studies have contested this, indicating that aureusimines may not be directly involved in virulence, and that the initial observations may have been due to off-target mutations in key regulatory systems like saeRS.[6][7]
References
- 1. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. Aureusimines in Staphylococcus aureus Are Not Involved in Virulence | PLOS One [journals.plos.org]
- 7. Aureusimines in Staphylococcus aureus Are Not Involved in Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of Aureusimine B via nonribosomal peptide synthetase
For Correspondence: [AI Assistant Contact Information]
Abstract
Aureusimine B, also known as phevalin, is a cyclic dipeptide secondary metabolite produced by the human pathogen Staphylococcus aureus. Its biosynthesis is of significant interest due to its potential role in virulence and host-pathogen interactions. This technical guide provides an in-depth overview of the biosynthesis of this compound via a nonribosomal peptide synthetase (NRPS) pathway. It is intended for researchers, scientists, and drug development professionals working in the fields of natural product biosynthesis, enzymology, and infectious diseases. This document details the enzymatic machinery, precursor requirements, and known regulatory influences governing the production of this intriguing molecule. Furthermore, it furnishes detailed experimental protocols for the study of aureusimine biosynthesis and presents key quantitative data in a structured format to facilitate comparative analysis.
Introduction
Nonribosomal peptides (NRPs) are a diverse class of natural products synthesized by microorganisms, independent of the ribosomal machinery. These molecules often exhibit potent biological activities, including antibiotic, immunosuppressive, and cytotoxic properties. In Staphylococcus aureus, a single NRPS, AusA, is responsible for the production of a family of cyclic dipeptides known as aureusimines.[1][2] The aureusimine family includes tyrvalin (aureusimine A), phevalin (this compound), and leuvalin, which are formed from the condensation of an aromatic or branched-chain amino acid with L-valine.[3]
This compound (phevalin) is of particular interest as its production is elevated in S. aureus biofilms, which are associated with chronic infections and increased resistance to antimicrobial agents.[4][5] Understanding the biosynthetic pathway of this compound not only provides insights into the metabolic capabilities of S. aureus but may also unveil novel targets for anti-infective therapies.[6] This guide aims to consolidate the current knowledge on this compound biosynthesis, providing a comprehensive resource for its further investigation.
The Aureusimine Biosynthetic Gene Cluster and NRPS Machinery
The biosynthesis of aureusimines is encoded by the aus biosynthetic gene cluster, which consists of two key genes: ausA and ausB.[7][8]
-
ausA : This gene encodes the central enzyme of the pathway, a large, dimodular nonribosomal peptide synthetase (NRPS) with a molecular weight of approximately 277 kDa.[3][9]
-
ausB : This gene encodes a phosphopantetheinyl transferase (PPTase). The AusB enzyme is crucial for the post-translational modification of the apo-AusA protein to its active holo-form by attaching a 4'-phosphopantetheine moiety to the thiolation domains.[9]
Domain Architecture of the AusA NRPS
The AusA NRPS possesses a canonical bimodular architecture, with each module responsible for the incorporation of one amino acid into the final dipeptide product. The domain organization of AusA is as follows: A1-T1-C-A2-T2-R .[1][3][9]
-
Module 1 (A1-T1):
-
A1 (Adenylation domain): Selects and activates the first amino acid, L-valine, by converting it into an aminoacyl-adenylate.
-
T1 (Thiolation or Peptidyl Carrier Protein domain): Covalently tethers the activated L-valine via a thioester bond to its 4'-phosphopantetheine arm.
-
-
C (Condensation domain): Catalyzes the formation of the peptide bond between the L-valine tethered to T1 and the amino acid tethered to T2.
-
Module 2 (A2-T2):
-
A2 (Adenylation domain): Exhibits substrate promiscuity, selecting and activating either L-phenylalanine (for this compound), L-tyrosine (for Aureusimine A), or L-leucine (for leuvalin).[10]
-
T2 (Thiolation domain): Covalently binds the activated aromatic or branched-chain amino acid.
-
-
R (Reductase domain): A terminal reductase domain that releases the nascent dipeptide from the T2 domain as a dipeptide aldehyde. This aldehyde is then thought to spontaneously cyclize to form the characteristic pyrazinone ring of the aureusimines.[7][9]
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process orchestrated by the AusA NRPS assembly line. The key steps are outlined below and illustrated in the accompanying diagram.
Figure 1: Biosynthetic Pathway of this compound. This diagram illustrates the modular action of the AusA NRPS in the synthesis of this compound from L-valine and L-phenylalanine.
Quantitative Data on this compound Production
The production of this compound is influenced by various factors, including the growth conditions and the genetic background of the S. aureus strain. The following tables summarize key quantitative data from published studies.
Table 1: Influence of Culture Medium on Aureusimine Production
| Culture Medium | Precursor Availability | Phevalin (this compound) Production | Tyrvalin (Aureusimine A) Production | Reference |
| RPMI1640 | 90 µM Phe, 110 µM Tyr | Preferentially synthesized | Detected | [1][11] |
| Chemically Defined Medium (CDM) | Similar Phe and Tyr levels | Comparable to tyrvalin (slight preference) | Comparable to phevalin | [11] |
| CDM lacking Phenylalanine | De novo Phe synthesis | Not incorporated into phevalin | Unaffected | [2] |
| CDM lacking Tyrosine | De novo Tyr synthesis | Unaltered | Not detected | [2] |
| Synthetic Nasal Secretion Medium | Lacks Tyrosine | Marked production | Not applicable | [12] |
Table 2: this compound Production in Different Growth States
| Growth Condition | Phevalin (this compound) Production | Notes | Reference |
| Biofilm | Significantly higher than planktonic | A putative tyrvalin was also present at higher levels in the biofilm. | [5][13] |
| Planktonic | Lower than biofilm | - | [5] |
Table 3: In Vitro Kinetic Parameters of AusA
| Substrate | KM (µM) | kcat (min-1) | Assay Method | Reference |
| L-Valine | 10 ± 1 | 1.3 ± 0.03 | Product formation assay | [11] |
| L-Phenylalanine | 1.1 ± 0.1 | 1.3 ± 0.02 | Product formation assay | [11] |
| ATP (with L-Val) | 16 ± 2 | 1.3 ± 0.03 | Product formation assay | [11] |
| ATP (with L-Phe) | 15 ± 1 | 1.3 ± 0.02 | Product formation assay | [11] |
| NADPH | 19 ± 2 | 1.3 ± 0.03 | Product formation assay | [11] |
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated and appears to be integrated with the overall virulence and metabolic state of S. aureus. While a complete signaling cascade for ausAB expression is yet to be fully elucidated, several factors are known to influence its production.
-
Growth Phase: The ausAB genes are reportedly upregulated during the stationary phase of bacterial growth.[1]
-
Biofilm Formation: this compound production is significantly enhanced in biofilms compared to planktonic cultures, suggesting a role for this molecule in the biofilm lifestyle.[4][5]
-
Precursor Availability: The biosynthesis of this compound is highly dependent on the availability of exogenous aromatic amino acids, particularly phenylalanine.[2][12] S. aureus preferentially utilizes amino acids from the host environment for aureusimine synthesis.[2]
-
Global Virulence Regulators: Although not directly demonstrated for the aus operon, global regulators of S. aureus virulence, such as the agr quorum-sensing system and two-component systems like SrrAB, are known to control the expression of secondary metabolite and virulence factor genes in response to environmental cues. It is plausible that these systems also modulate aureusimine production.
Figure 2: Regulatory Influences on this compound Production. This diagram depicts the known signals and regulatory factors that positively influence the biosynthesis of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.
UPLC-MS Analysis of Aureusimines
This protocol is adapted from methodologies used for the detection and quantification of aureusimines in bacterial culture supernatants.
Objective: To detect and quantify this compound from S. aureus culture supernatants.
Materials:
-
S. aureus culture grown under desired conditions.
-
Centrifuge and appropriate tubes.
-
0.2 µm syringe filters.
-
UPLC-MS system (e.g., Waters Acquity UPLC with a single quadrupole or tandem quadrupole mass spectrometer).
-
C18 reversed-phase UPLC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
This compound (phevalin) analytical standard.
-
Autosampler vials.
Procedure:
-
Sample Preparation: a. Pellet the bacterial cells from the culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). b. Carefully collect the supernatant. c. Filter the supernatant through a 0.2 µm syringe filter to remove any remaining cells and debris. d. Transfer the filtered supernatant to an autosampler vial. For quantitative analysis, prepare a standard curve using the this compound analytical standard.
-
UPLC Conditions: a. Column: C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm). b. Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:
- 0-1 min: 5% B
- 1-8 min: Linear gradient from 5% to 95% B
- 8-10 min: 95% B
- 10-10.1 min: Linear gradient from 95% to 5% B
- 10.1-12 min: 5% B c. Flow Rate: 0.3 mL/min. d. Column Temperature: 40°C. e. Injection Volume: 5 µL.
-
Mass Spectrometry Conditions: a. Ionization Mode: Electrospray Ionization (ESI), positive mode. b. Capillary Voltage: 3.0 kV. c. Cone Voltage: 30 V. d. Source Temperature: 150°C. e. Desolvation Temperature: 350°C. f. Data Acquisition: Scan mode for qualitative analysis (e.g., m/z 100-500). For quantitative analysis, use Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound ([M+H]+ = 245.16).
ATP-Pyrophosphate (PPi) Exchange Assay for A-Domain Specificity
This assay measures the substrate-dependent exchange of 32P-labeled pyrophosphate into ATP, which is a hallmark of the first half-reaction catalyzed by adenylation domains.
Objective: To determine the amino acid substrate specificity of the AusA adenylation domains.
Materials:
-
Purified AusA protein (or individual A-domains).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT.
-
ATP solution (100 mM).
-
Various amino acid solutions (100 mM).
-
[32P]Pyrophosphate (PPi).
-
Unlabeled PPi.
-
Quenching solution: 10% trichloroacetic acid (TCA), 2% activated charcoal.
-
Wash solution: 1% TCA, 100 mM sodium pyrophosphate.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (e.g., 50 µL total volume) containing:
-
Assay buffer.
-
ATP (final concentration 2 mM).
-
Amino acid to be tested (final concentration 2 mM).
-
[32P]PPi (e.g., 0.1 µCi).
-
Unlabeled PPi (final concentration 1 mM).
-
Purified enzyme (e.g., 1-5 µM).
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Quenching: Stop the reaction by adding 200 µL of ice-cold quenching solution. The activated charcoal will bind the newly formed [32P]ATP.
-
Washing: a. Incubate the quenched reaction on ice for 5 minutes. b. Pellet the charcoal by centrifugation (e.g., 14,000 x g for 5 minutes). c. Discard the supernatant. d. Wash the charcoal pellet three times with 1 mL of wash solution to remove unincorporated [32P]PPi.
-
Counting: a. Resuspend the final charcoal pellet in a small volume of water and transfer it to a scintillation vial. b. Add scintillation cocktail. c. Measure the radioactivity using a liquid scintillation counter.
-
Analysis: Compare the radioactivity counts for different amino acid substrates. Higher counts indicate a higher affinity of the A-domain for that particular amino acid.
Construction of a ΔausAB Deletion Mutant in S. aureus
This protocol outlines a general workflow for creating an unmarked gene deletion using allelic exchange, which can be applied to the ausAB locus.
Objective: To create a S. aureus strain incapable of producing aureusimines for comparative studies.
Materials:
-
S. aureus strain to be mutated.
-
Temperature-sensitive shuttle vector for allelic exchange (e.g., pIMAY).
-
E. coli cloning strain (e.g., DH5α).
-
Restriction enzymes.
-
T4 DNA ligase.
-
Primers to amplify flanking regions of ausAB.
-
Competent S. aureus cells.
-
Electroporator.
-
Appropriate antibiotics and selection media.
Procedure:
-
Construct the Allelic Exchange Plasmid: a. Using PCR, amplify ~1 kb regions upstream (up-flank) and downstream (down-flank) of the ausAB gene cluster from S. aureus genomic DNA. b. Clone the up-flank and down-flank fragments into the temperature-sensitive shuttle vector, adjacent to each other, effectively creating a construct that will replace the ausAB genes with a direct ligation of the flanking regions. c. Transform the ligation product into E. coli and select for transformants. d. Verify the correct plasmid construction by restriction digest and sequencing.
-
Transform S. aureus: a. Isolate the verified plasmid from E. coli. b. Transform the plasmid into electrocompetent S. aureus cells. c. Plate the transformed cells on selective agar (e.g., containing chloramphenicol) and incubate at the permissive temperature for plasmid replication (e.g., 28-30°C).
-
Select for Single-Crossover Integrants: a. Inoculate a colony from the transformation plate into broth with the appropriate antibiotic. b. Grow the culture at the non-permissive temperature (e.g., 37-42°C) to select for cells where the plasmid has integrated into the chromosome via homologous recombination (single crossover). c. Plate the culture on selective agar at the non-permissive temperature.
-
Select for Double-Crossover Excisants: a. Inoculate an integrant colony into non-selective broth and grow at the permissive temperature to allow for the second recombination event (plasmid excision). b. Plate dilutions of this culture onto non-selective agar to obtain single colonies.
-
Screen for the Deletion Mutant: a. Patch colonies from the non-selective plate onto both selective and non-selective plates. Colonies that grow on the non-selective plate but not the selective plate have lost the plasmid and are potential deletion mutants or wild-type revertants. b. Use colony PCR with primers flanking the ausAB locus to screen the plasmid-cured colonies. The deletion mutant will yield a smaller PCR product than the wild-type. c. Confirm the deletion by sequencing the PCR product and by UPLC-MS analysis to show the absence of aureusimine production.
Conclusion
The biosynthesis of this compound in Staphylococcus aureus is a fascinating example of nonribosomal peptide synthesis, executed by the elegant and efficient AusA NRPS machinery. The production of this metabolite is intricately linked to the bacterium's growth phase, lifestyle (biofilm vs. planktonic), and the nutrient availability in its environment, particularly the presence of exogenous phenylalanine. The data and protocols presented in this guide offer a robust framework for researchers to delve deeper into the enzymology, regulation, and biological function of this pathway. Further investigation into the precise regulatory networks controlling ausAB expression and the role of this compound in the context of infection will undoubtedly provide valuable insights into S. aureus pathogenesis and may pave the way for novel therapeutic strategies targeting this opportunistic pathogen.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. An optimized ATP/PP(i)-exchange assay in 96-well format for screening of adenylation domains for applications in combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]
- 8. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of AusA: A Dimodular Nonribosomal Peptide Synthetase Responsible for Production of Aureusimine Pyrazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. researchgate.net [researchgate.net]
Aureusimine B (Phevalin): A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Staphylococcal Secondary Metabolite
Introduction
Aureusimine B, also known as phevalin, is a cyclic dipeptide secondary metabolite produced by the human pathogen Staphylococcus aureus and other bacteria.[1][2][3] As a product of a non-ribosomal peptide synthetase (NRPS), phevalin has garnered interest for its potential roles in bacterial virulence, host-pathogen interactions, and as a bioactive molecule with potential therapeutic applications.[2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for the study of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a cyclic dipeptide with a monoketopiperazine core structure.[5] It is synthesized by the AusA non-ribosomal peptide synthetase, which incorporates phenylalanine and valine residues.[4]
Table 1: Physicochemical Properties of this compound (Phevalin)
| Property | Value | Source |
| CAS Number | 170713-71-0 | [6] |
| Molecular Formula | C₁₄H₁₆N₂O | [6] |
| Molecular Weight | 228.3 g/mol | [6] |
| Canonical SMILES | CC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2 | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
| Storage | Store at -20°C | [6] |
Biological Properties and Activity
This compound exhibits a range of biological activities, primarily impacting host cells. It has been shown to have a modest direct effect on human keratinocyte gene expression, but its effects are significantly amplified in the presence of other staphylococcal products.[2][7]
Table 2: Biological and Pharmacological Properties of this compound (Phevalin)
| Property | Description | Source |
| Source Organisms | Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus capitis, Streptomyces sp. | [1][5][8] |
| Biosynthesis | Synthesized by the AusA non-ribosomal peptide synthetase (NRPS) from phenylalanine and valine. | [4][5] |
| Biological Role | Implicated in virulence factor gene expression in S. aureus, protease inhibition in eukaryotic cells, and interspecies bacterial communication. | [2][7] |
| Effect on Host Cells | Modulates gene expression in human keratinocytes, potentially impacting wound healing processes like apoptosis, proliferation, and cell migration through deranged activation of MAPK/AP-1 signaling cascades. | [1][2] |
| Enzyme Inhibition | Originally reported to exhibit calpain inhibitor activity (IC₅₀ = 1.3 µM in a casein hydrolysis assay). However, its activity against µ-calpain was found to be non-existent, suggesting isoform specificity. | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound. The following sections outline key experimental protocols cited in the literature.
Production and Quantification of this compound
1. Bacterial Culture and Sample Preparation:
-
S. aureus strains are cultured in appropriate media such as Tryptic Soy Broth (TSB) or RPMI 1640.[5][8]
-
For biofilm production, cultures can be grown in a colony drip flow reactor.[1]
-
Supernatants from planktonic or biofilm cultures are collected for analysis.[1]
-
For extraction, spent medium can be subjected to organic extraction.[1]
2. Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Instrumentation: An HPLC system coupled to a mass spectrometer is used for detection and quantification.
-
Sample Analysis: Organic extracts of bacterial cultures are analyzed.
-
Observation: Studies have shown that S. aureus biofilms produce significantly more phevalin than their planktonic counterparts.[1][2]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: Used to analyze the composition of conditioned media and identify metabolites.
-
Sample Preparation: Conditioned media from bacterial cultures are analyzed directly.
-
Observation: NMR analysis has been used to show that the addition of phevalin to planktonic S. aureus cultures does not significantly alter the overall extracellular metabolome.[7]
Analysis of Biological Activity
1. Human Keratinocyte (HK) Culture and Treatment:
-
Primary human keratinocytes are cultured under standard cell culture conditions.
-
Cells are treated with purified phevalin, S. aureus conditioned medium (PCM), or PCM spiked with additional phevalin.[2]
2. Gene Expression Analysis (Microarray and qRT-PCR):
-
RNA Extraction: Total RNA is extracted from treated and control keratinocytes.
-
Microarray Analysis: Gene expression profiling is performed using microarrays to identify global changes in transcription.
-
Quantitative Real-Time PCR (qRT-PCR): Used to validate the expression of specific genes of interest identified from microarray data. The fold change in gene expression is calculated relative to a housekeeping gene like GAPDH.[2]
3. Apoptosis Assays (TUNEL Assay):
-
Purpose: To determine if phevalin induces apoptosis in human keratinocytes.
-
Methodology: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Observation: Studies have shown that phevalin alone does not induce apoptosis in human keratinocytes.[7]
Signaling Pathways and Biosynthesis
The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for studying its effects.
Caption: Biosynthesis of this compound by the AusA NRPS.
Caption: Experimental workflow for studying this compound effects.
References
- 1. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The AusAB non-ribosomal peptide synthetase of Staphylococcus aureus preferentially generates phevalin in host-mimicking media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. The AusAB non-ribosomal peptide synthetase of Staphylococcus aureus preferentially generates phevalin in host-mimicking media - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Aureusimine B in Bacterial Signaling: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aureusimine B, also known as phevalin, is a cyclic dipeptide produced by the non-ribosomal peptide synthetase (NRPS) system of Staphylococcus aureus. Initially implicated as a virulence factor and a signaling molecule for the SaeRS two-component system, subsequent research has challenged this primary role, attributing the original observations to an inadvertent genetic mutation in study strains. This technical guide provides an in-depth review of the current understanding of this compound's biological activity. It focuses on its production, its disputed role in intraspecies bacterial signaling, its effects on host cells, and its potential, albeit weak, enzymatic inhibitory activity. This paper synthesizes the available quantitative data, details key experimental protocols, and provides visualizations of the relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in microbiology and drug development.
Introduction
Staphylococcus aureus is a versatile pathogen capable of causing a wide spectrum of diseases, from minor skin infections to life-threatening systemic conditions. Its success as a pathogen is partly due to its ability to transition between planktonic (free-living) and biofilm lifestyles. Biofilms are notoriously resistant to antibiotics and host immune responses, making them a significant clinical challenge.[1][2] The chemical communication and signaling that govern these states are of intense research interest.
This compound (phevalin) is a secondary metabolite produced by S. aureus, particularly enriched in biofilm cultures.[1][3] Speculation has positioned aureusimines as potential signaling molecules in quorum sensing, virulence factor regulation, and interspecies communication.[2][4] However, the precise biological function of this compound within bacterial systems remains largely unresolved and is a subject of conflicting reports. This document aims to clarify the scientific record, present the evidence-based functions of this compound, and provide the technical details necessary for its further study.
Biological Activity and Role in Signaling
Production is Linked to Biofilm Growth
The primary established biological characteristic of this compound is its differential production between biofilm and planktonic S. aureus. High-performance liquid chromatography-mass spectrometry (HPLC-MS) analyses have consistently shown that S. aureus biofilms produce significantly greater amounts of this compound compared to their planktonic counterparts.[1][3][5] This observation led to the initial hypothesis that this compound might function as an autocrine or paracrine signaling molecule, promoting a biofilm-like phenotype in planktonic cells.
However, experiments designed to test this hypothesis found that spiking planktonic S. aureus cultures with 10 µM this compound had no significant impact on the extracellular metabolome or proteome of the bacteria.[1][6] This finding suggests that this compound does not act as a major signaling molecule to induce broad, biofilm-associated metabolic changes in planktonic bacteria.
The Contested Role in SaeRS Virulence Signaling
However, a subsequent, definitive study demonstrated that these initial findings were due to an unintended point mutation in the saeS gene of the original mutant strain, not the absence of this compound.[3] When the experiment was repeated with a clean ausA transposon mutant that had a functional SaeRS system, no defect in hemolysis or virulence was observed. This work concluded that there is no evidence to support a role for this compound in Sae-mediated virulence factor production or in contributing to staphylococcal virulence. [3]
Figure 1: The contested SaeRS signaling pathway involving this compound.
Alternative and Speculated Roles
With its primary signaling role in S. aureus refuted, the true function of this compound remains an open question. Some researchers have suggested it may be involved in directing a metabolic switch related to electron transfer and redox signaling, though this has not been experimentally proven.[1] Other speculated roles, such as interspecies communication, also lack direct evidence.[2][4]
Eukaryotic Cell Interactions and Protease Inhibition
While its role in bacterial signaling is unclear, this compound does exhibit activity towards eukaryotic systems.
-
Host Cell Gene Expression: On its own, this compound has only a modest effect on human keratinocyte gene expression. However, when combined with conditioned media from S. aureus, it significantly amplifies the differential gene expression, suggesting it may act synergistically with other bacterial factors to modulate the host response.[1][2]
-
Protease Inhibition: this compound was first identified in 1995 from a Streptomyces species as a calpain inhibitor.[7] Calpains are calcium-dependent cysteine proteases in eukaryotes. Later reports suggest its aldehyde form may also target cathepsins.[4] However, the inhibitory activity appears to be weak, and one study found it had no activity against the µ-calpain isoform.[1]
Quantitative Data
Quantitative data on the biological activity of this compound is sparse. The available data is summarized below.
| Parameter | Activity | Value | Target Organism/System | Source |
| IC₅₀ | Calpain Inhibition | 1.2 mM | Eukaryotic (unspecified isoform) | [8] |
| Effective Conc. | Metabolome Study | 10 µM | Staphylococcus aureus | [1] |
| Effective Conc. | Keratinocyte Study | 1 µM & 10 µM | Human Keratinocytes | [1] |
Key Experimental Protocols
Protocol for Testing the Effect of this compound on the S. aureus Metabolome
This protocol is adapted from the "phevalin spike" experiment described by Secor et al. (2012).[1]
-
Bacterial Culture: Inoculate planktonic S. aureus (e.g., strain UAMS-1) in a suitable broth medium (e.g., Tryptic Soy Broth) and grow at 37°C with agitation to mid-exponential phase (approx. 6 hours).
-
Experimental Treatment: Divide the culture into two groups:
-
+PCM Group: Add synthetic this compound (dissolved in DMSO) to a final concentration of 10 µM. The final DMSO concentration should be ≤0.1%.
-
-PCM (Control) Group: Add an equivalent volume of the DMSO vehicle control (≤0.1% final concentration).
-
-
Incubation: Continue to incubate both cultures for an additional 8 hours to reach the stationary phase.
-
Sample Collection: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Supernatant Preparation: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter. This filtered supernatant is the conditioned medium for analysis.
-
Metabolomic Analysis:
-
HPLC-MS: Analyze the supernatant for hydrophobic molecules. Use a C18 reverse-phase column with a gradient of acetonitrile in 0.1% formic acid. Monitor for changes in the mass-to-charge ratio (m/z) peaks between the +PCM and -PCM groups.
-
NMR: Analyze the supernatant for abundant, hydrophilic compounds. Lyophilize and resuspend samples in D₂O for analysis. Compare spectra to identify and quantify differences in key metabolites.
-
Figure 2: Experimental workflow for testing this compound's effect on the S. aureus metabolome.
Protocol for Synthesis and Purification of this compound (Phevalin)
This protocol is a summary of the method referenced by Secor et al. (2012), originally detailed by Livinghouse et al.[1]
-
Synthesis: Perform the chemical synthesis of phevalin. A common route involves a one-pot carbamate deprotection, imine formation, and subsequent aerobic oxidation to form the final pyrazinone-containing product.
-
Crude Purification: After the reaction, perform an initial extraction (e.g., with ethyl acetate) to isolate the crude product.
-
HPLC Purification: Purify the crude product using high-performance liquid chromatography (HPLC).
-
Column: Phenomenex Jupiter 4 µm proteo 90Å (250x10mm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is typically used.
-
Detection: Monitor the elution of phevalin by UV absorbance at 322 nm.
-
-
Fraction Collection: Collect the fractions containing the pure phevalin peak.
-
Solvent Removal: Pool the collected fractions and dry them completely, for example, under a stream of nitrogen gas.
-
Final Preparation: Resuspend the purified, dried phevalin in endotoxin-free DMSO to a desired stock concentration (e.g., 10 mM).
-
Vehicle Control Preparation: Subject a water blank to the identical HPLC purification protocol. Collect the corresponding fractions, dry them, and resuspend in the same volume of DMSO. This serves as the proper vehicle control for biological experiments, accounting for any potential contaminants from the purification process.
Summary and Future Directions
The narrative of this compound in bacterial signaling is a cautionary tale in molecular microbiology. While its elevated production in biofilms is a robust finding, its role as a direct signaling molecule for S. aureus virulence has been effectively disproven. The current body of evidence points away from a function in intraspecies communication and towards more subtle, yet-to-be-defined roles.
Key Takeaways:
-
This compound is a biomarker for the S. aureus biofilm state.
-
There is no current evidence that this compound is a signaling molecule for the SaeRS TCS or other major virulence pathways in S. aureus.
-
It does not induce major metabolic shifts when added to planktonic S. aureus cultures.
-
It may act synergistically with other bacterial products to modulate host keratinocyte gene expression.
-
It is a weak inhibitor of the eukaryotic protease calpain (IC₅₀ = 1.2 mM).
Future research should focus on the less-explored potential functions. Investigating the "metabolic switch" or "redox signaling" hypotheses with targeted experiments is a logical next step. Furthermore, its role in the complex chemical environment of a polymicrobial infection, where it could participate in interspecies communication, remains an open and intriguing avenue for exploration. For drug development professionals, while this compound itself is not a promising direct antimicrobial target, understanding its biosynthesis and regulation could offer novel strategies for targeting the difficult-to-treat biofilm phenotype of S. aureus.
Figure 3: Summary of the known and disproven biological activities of this compound.
References
- 1. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phevalin, a new calpain inhibitor, from a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Aureusimine B: A Potent Pyrazinone Natural Product with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aureusimine B, also known as phevalin, is a cyclic dipeptide natural product belonging to the pyrazinone class of compounds. Primarily identified from the human pathogen Staphylococcus aureus, its biosynthetic pathway involves a highly conserved nonribosomal peptide synthetase (NRPS), suggesting a broader distribution among microorganisms, including endophytic fungi. This compound exhibits significant biological activities, most notably the inhibition of calpain, a family of calcium-dependent cysteine proteases implicated in various cellular processes and disease states. Furthermore, it has been shown to modulate gene expression in human keratinocytes, hinting at its potential role in host-pathogen interactions and wound healing. This technical guide provides a comprehensive overview of this compound, with a focus on its origin, biological activities, and the experimental methodologies for its study. While extensively characterized from bacterial sources, this paper also explores the potential of fungal endophytes as a source for this compound and related pyrazinones, offering a perspective for future research and drug discovery.
Introduction to Pyrazinones from Microbial Sources
Pyrazinones are a class of nitrogen-containing heterocyclic compounds that are widely distributed in nature. They are often produced as secondary metabolites by a diverse range of microorganisms, including bacteria, actinomycetes, and fungi.[1] The biosynthesis of these compounds is typically carried out by nonribosomal peptide synthetases (NRPSs), large, multi-domain enzymes that assemble peptides in an mRNA-independent manner.[2] The general biosynthetic pathway involves the condensation of two amino acids, followed by the reductive release of a dipeptide aldehyde, which then spontaneously cyclizes and oxidizes to form the pyrazinone ring.[3]
Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a rich and largely untapped source of novel bioactive natural products.[4][5] The unique symbiotic relationship between endophytes and their host plants is thought to drive the production of a diverse array of secondary metabolites with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Given the prevalence of NRPS gene clusters in fungal genomes, endophytic fungi represent a promising reservoir for the discovery of novel pyrazinones, including this compound and its analogs.
This compound: Physicochemical and Biological Properties
This compound (phevalin) was first identified as a secondary metabolite produced by Staphylococcus aureus. Its production has been observed to be significantly higher in S. aureus biofilms compared to their planktonic counterparts, suggesting a role in biofilm-associated processes and host interactions.[6][7]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₆N₂O | [1] |
| Molecular Weight | 228.3 g/mol | [1] |
| CAS Number | 170713-71-0 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
Biological Activity
This compound has been shown to exhibit distinct biological activities, with calpain inhibition being the most prominent.
| Biological Activity | Quantitative Data | Target/Assay | Reference |
| Calpain Inhibition | IC₅₀ = 1.3 µM | Casein hydrolysis assay | [1] |
| Effect on Keratinocytes | Modulates gene expression | Human Keratinocytes | [6][7] |
| Antibacterial Activity | Not reported to have direct potent antibiotic activity | Standard MIC assays | [8] |
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound. While a definitive fungal source for this compound is yet to be reported, a generalized protocol for its isolation from a hypothetical endophytic fungus is presented based on established methods for similar compounds.
Isolation and Purification of this compound from a Fungal Endophyte (Hypothetical Protocol)
This protocol outlines the general steps for the isolation and purification of pyrazinones from a fungal endophyte culture.
1. Fungal Cultivation:
- Inoculate a pure culture of the endophytic fungus into a suitable liquid medium (e.g., Potato Dextrose Broth, PDB).
- Incubate the culture for 14-21 days at 25-28°C with shaking (150 rpm) to allow for the production of secondary metabolites.
2. Extraction:
- Separate the fungal mycelium from the culture broth by filtration.
- Extract the culture filtrate with an equal volume of ethyl acetate three times.
- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
3. Chromatographic Purification:
- Subject the crude extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate followed by ethyl acetate/methanol).
- Monitor the fractions by thin-layer chromatography (TLC) and pool fractions containing the compound of interest.
- Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).
4. Characterization:
- Confirm the structure and purity of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Calpain Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against calpain.
1. Reagents and Materials:
- Purified calpain enzyme.
- Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC).
- Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT).
- This compound stock solution (in DMSO).
- 96-well black microplate.
- Fluorometric plate reader.
2. Assay Procedure:
- Prepare serial dilutions of this compound in the assay buffer.
- To each well of the microplate, add the calpain enzyme and the this compound dilution (or DMSO for control).
- Incubate for 15 minutes at room temperature.
- Initiate the reaction by adding the fluorogenic substrate.
- Monitor the increase in fluorescence (excitation/emission ~380/460 nm) over time.
3. Data Analysis:
- Calculate the rate of reaction for each concentration of this compound.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Analysis of Keratinocyte Gene Expression
This protocol outlines the steps to assess the effect of this compound on gene expression in human keratinocytes using quantitative PCR (qPCR).
1. Cell Culture and Treatment:
- Culture human keratinocytes (e.g., HaCaT cell line) in appropriate media.
- Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
2. RNA Extraction and cDNA Synthesis:
- Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
3. Quantitative PCR (qPCR):
- Perform qPCR using gene-specific primers for target genes (e.g., genes involved in inflammation or cell signaling) and a reference gene (e.g., GAPDH).
- Use a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
4. Data Analysis:
- Calculate the relative gene expression using the ΔΔCt method.
- Determine the fold change in gene expression in this compound-treated cells compared to the control.
Signaling Pathways and Visualizations
This compound has been suggested to modulate cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) pathways in human keratinocytes.[6][7]
Figure 1: Proposed signaling pathway of this compound in human keratinocytes.
The diagram above illustrates a potential mechanism by which this compound may exert its effects on keratinocytes. By inhibiting calpain, it could indirectly modulate the MAPK signaling cascade, which in turn affects the activity of the AP-1 transcription factor, leading to changes in gene expression.
Figure 2: General experimental workflow for the study of this compound.
This workflow outlines the key stages from the cultivation of a potential fungal source to the biological evaluation of the purified this compound.
Conclusion and Future Directions
This compound is a fascinating pyrazinone natural product with demonstrated biological activity. Its ability to inhibit calpain makes it a valuable lead compound for the development of therapeutics for a range of diseases where calpain activity is dysregulated. While our current understanding of this compound is largely based on studies of its production by S.aphylococcus aureus, the vast and underexplored diversity of endophytic fungi presents a significant opportunity for the discovery of this and other novel pyrazinones.
Future research should focus on screening diverse collections of endophytic fungi for the production of this compound. This would not only provide an alternative and potentially more sustainable source for this compound but could also lead to the discovery of novel analogs with improved potency and selectivity. Furthermore, a more in-depth elucidation of the signaling pathways modulated by this compound will be crucial for understanding its full therapeutic potential. The development of more specific and potent this compound-based calpain inhibitors could pave the way for new treatments for a variety of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potentials of Endophytic Fungi in the Biosynthesis of Versatile Secondary Metabolites and Enzymes [mdpi.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Endophytes: a uniquely tailored source of potential antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Endophytic fungi: a potential source of industrial enzyme producers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Aureusimine B in Staphylococcus aureus Biofilms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Staphylococcus aureus biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system. Within the complex milieu of the biofilm extracellular matrix, S. aureus produces a variety of secondary metabolites. Among these is Aureusimine B, also known as phevalin, a cyclic dipeptide synthesized by nonribosomal peptide synthetases. This technical guide provides an in-depth analysis of the current understanding of this compound's role in the context of S. aureus biofilms. While initially implicated in the regulation of virulence factor expression, subsequent research has clarified its primary role as a biofilm-associated metabolite that interacts with host cells, rather than a direct modulator of biofilm architecture. This document summarizes the quantitative data on its production, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams.
Introduction
Staphylococcus aureus is a versatile pathogen capable of forming robust biofilms on both biotic and abiotic surfaces[1]. These structured communities of bacterial cells are encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers protection against environmental stresses, including antibiotics and host immune responses[2][3]. The formation of S. aureus biofilms is a complex, multi-stage process involving initial attachment, proliferation, and maturation, regulated by a network of genetic and environmental factors[1][4].
This compound (phevalin) is a pyrazinone, a class of cyclic dipeptides, produced by S. aureus[5][6]. Its synthesis is directed by the ausA and ausB genes, which encode for a nonribosomal peptide synthetase system[7]. Notably, the production of this compound is significantly upregulated in the biofilm mode of growth compared to planktonic (free-swimming) bacteria[2][8][9]. This differential production suggests a specific function for this compound within the biofilm lifecycle or in the interaction of the biofilm with its environment.
Initial studies suggested that aureusimines could regulate the expression of virulence factors in S. aureus, potentially through the SaeRS two-component system[10]. However, further investigation revealed that these initial findings were based on a strain with an unintended mutation in the saeS gene[7][11][12]. Current evidence indicates that this compound is not directly involved in the SaeRS signaling cascade or in the regulation of S. aureus virulence in this manner[7][11][12]. Instead, the focus has shifted to its role as a secreted metabolite that can influence host cell behavior[2][3].
This guide will synthesize the existing literature on this compound, focusing on its established role as a product of S. aureus biofilms and its impact on host cells.
Quantitative Data: this compound Production
The most significant quantitative data available for this compound relates to its differential production in biofilm versus planktonic cultures. This data underscores its association with the biofilm phenotype.
| Condition | Relative Production of this compound | Method of Quantification | Reference |
| Biofilm | Significantly higher than planktonic cultures | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | [2][8][9] |
| Planktonic | Lower than biofilm cultures | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | [2][8][9] |
| Resuspended Biofilm | Intermediate levels between biofilm and planktonic | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | [8] |
This compound and Host Cell Interaction
While a direct role in biofilm formation is not supported by current evidence, this compound has been shown to modulate the gene expression of human keratinocytes, particularly when combined with other secreted products from S. aureus. This suggests a role in the host-pathogen interaction during biofilm-associated infections, such as chronic wounds[2][3].
A study demonstrated that while this compound alone had a modest effect on keratinocyte gene expression, its presence amplified the changes induced by conditioned medium from S. aureus planktonic cultures[2]. This suggests a synergistic effect with other bacterial factors. The transcriptional changes observed in keratinocytes are consistent with the regulation of MAPK/AP-1 dependent signaling cascades, which are involved in cellular processes like apoptosis, proliferation, and migration[2].
Additionally, this compound has been identified as a calpain inhibitor, with an IC50 of 1.3 µM in a casein hydrolysis assay[5]. Calpains are intracellular cysteine proteases involved in various eukaryotic cellular functions, and their inhibition could be a mechanism by which this compound influences host cell behavior[2].
The SaeRS Two-Component System: A Clarification
The SaeRS two-component system is a critical regulator of virulence factor expression in S. aureus[7][13][14][15]. It is composed of the sensor histidine kinase SaeS and the response regulator SaeR[14]. An early study proposed that aureusimines, including this compound, were involved in activating the SaeRS system, thereby upregulating the expression of virulence factors like alpha-hemolysin[10].
However, a subsequent, thorough investigation revealed that the strain used in the initial study harbored an 83-nucleotide duplication in the saeS gene, which was responsible for the observed phenotype[7][12]. When this mutation was corrected, or when a different ausA mutant without the saeS mutation was tested, the link between aureusimines and SaeRS-mediated virulence was abrogated[7][11][12]. Therefore, the current scientific consensus is that this compound does not function as a signaling molecule for the SaeRS system.
Experimental Protocols
The study of S. aureus biofilms and their secreted metabolites relies on a set of standardized in vitro assays. Below are detailed protocols for key experiments relevant to this field.
Crystal Violet Biofilm Assay
This assay is used to quantify biofilm biomass.
Materials:
-
96-well sterile microtiter plates
-
Bacterial culture (S. aureus)
-
Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)[16]
-
0.1% Crystal Violet solution
-
30-33% Acetic Acid or absolute ethanol
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of S. aureus in TSB. Dilute the culture to a starting OD600 of approximately 0.05 in fresh TSB supplemented with glucose[16][17][18].
-
Biofilm Formation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Include wells with sterile medium as a negative control. Incubate the plate at 37°C for 24-48 hours under static conditions[18][19][20].
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells[17][21].
-
Fixation: Fix the biofilms by air-drying or by heating at 60°C for 30-60 minutes[19].
-
Staining: Add 150-200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes[20][21].
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear[22].
-
Solubilization: Add 200 µL of 30-33% acetic acid or absolute ethanol to each well to solubilize the bound dye[17][19][20][22].
-
Quantification: Transfer the solubilized dye to a new flat-bottomed 96-well plate and measure the absorbance at a wavelength between 570 and 595 nm using a plate reader[17][21][22].
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilm architecture and the viability of embedded cells.
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial culture (S. aureus)
-
Appropriate growth medium
-
LIVE/DEAD BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium iodide)
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow biofilms on glass coverslips or in glass-bottom dishes by inoculating with a diluted S. aureus culture and incubating for 24-48 hours at 37°C[23].
-
Washing: Gently wash the biofilm with sterile water or PBS to remove planktonic cells[23].
-
Staining: Prepare a staining solution by mixing SYTO 9 and propidium iodide in sterile water according to the manufacturer's instructions. Cover the biofilm with the staining solution and incubate in the dark for 15-30 minutes at room temperature[23].
-
Mounting: Gently wash off the excess stain. If using coverslips, mount them on a microscope slide.
-
Imaging: Visualize the biofilm using a confocal laser scanning microscope. Use appropriate laser excitation and emission filters for SYTO 9 (green, live cells) and propidium iodide (red, dead cells)[23][24][25]. Acquire z-stack images to reconstruct the three-dimensional structure of the biofilm[24][25][26].
-
Image Analysis: Use image analysis software to process the z-stacks and quantify biofilm parameters such as biomass, thickness, and surface area coverage[23][25].
Conclusion and Future Directions
This compound is a metabolite consistently associated with the biofilm phenotype of Staphylococcus aureus. While its role is not in the direct regulation of biofilm formation or virulence through the SaeRS pathway, it appears to be a significant factor in the interaction between S. aureus biofilms and the host. Its ability to modulate host cell gene expression, potentially through calpain inhibition, and its synergistic effects with other bacterial products, highlight the complex chemical communication that occurs at the host-pathogen interface.
For drug development professionals, targeting the synthesis of this compound may not be a viable anti-biofilm strategy in itself. However, its consistent presence in biofilms could make it a potential biomarker for detecting biofilm-associated infections. Further research is warranted to fully elucidate the signaling pathways in host cells that are affected by this compound and to understand its precise role in the pathophysiology of chronic S. aureus infections. Investigating the synergistic interactions between this compound and other secreted S. aureus factors could reveal novel targets for therapies aimed at disrupting the host-pathogen interplay in biofilm infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. scbt.com [scbt.com]
- 7. Aureusimines in Staphylococcus aureus Are Not Involved in Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]
- 10. Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aureusimines in Staphylococcus aureus are not involved in virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aureusimines in Staphylococcus aureus Are Not Involved in Virulence | PLOS One [journals.plos.org]
- 13. Influence of the Two-Component System SaeRS on Global Gene Expression in Two Different Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The SaeRS Two-Component System of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biofilm Formation by Staphylococcus aureus Clinical Isolates is Differentially Affected by Glucose and Sodium Chloride Supplemented Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystal Violet Biofilm Assay [bio-protocol.org]
- 18. Antibiofilm Activity and Synergistic Inhibition of Staphylococcus aureus Biofilms by Bactericidal Protein P128 in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crystal violet assay [bio-protocol.org]
- 20. static.igem.org [static.igem.org]
- 21. Crystal violet staining protocol | Abcam [abcam.com]
- 22. static.igem.org [static.igem.org]
- 23. Biofilm analysis by confocal laser scanning microscopy [bio-protocol.org]
- 24. pubcompare.ai [pubcompare.ai]
- 25. journals.asm.org [journals.asm.org]
- 26. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
Aureusimine B: A Modulator of Human Keratinocyte Gene Expression
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the impact of Aureusimine B, a cyclic dipeptide produced by Staphylococcus aureus, on the gene expression of human keratinocytes. The information presented herein is synthesized from key research findings to support further investigation into its mechanisms of action and potential therapeutic applications.
Executive Summary
This compound, also known as Phevalin, is a secondary metabolite produced by Staphylococcus aureus, with increased production observed in biofilm-associated bacteria.[1] While this compound alone exerts a modest and selective influence on human keratinocyte gene expression, its effects are significantly amplified in the presence of other bacterial-derived soluble factors.[1][2] This synergistic activity points towards a complex interaction with host cell signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) cascades, which are central to inflammation, apoptosis, and cellular homeostasis in the skin.[1] This document outlines the quantitative gene expression changes, detailed experimental protocols, and the implicated signaling pathways to provide a foundational resource for researchers in dermatology, microbiology, and pharmacology.
Quantitative Gene Expression Analysis
The impact of this compound on human keratinocyte gene expression has been evaluated under two principal conditions: direct exposure to purified this compound and exposure to S. aureus conditioned medium supplemented with this compound. The data reveals a nuanced role for this molecule, acting as a subtle modulator on its own and a potent amplifier in a more complex biological milieu.
Direct Impact of this compound on Keratinocyte Gene Expression
Treatment of human keratinocytes with purified this compound at concentrations of 1 µM and 10 µM resulted in the significant regulation of a limited number of genes.[1] After a four-hour exposure, only 24 genes showed a fold change of greater than or equal to two.[1] The most significantly upregulated gene was Tumor Protein p63 (TP63), a key transcription factor in epithelial development and homeostasis.[1]
| Gene Symbol | Gene Name | Fold Change (1 µM) | Fold Change (10 µM) |
| Upregulated Genes | |||
| TP63 | Tumor protein p63 | 3.23 | 8.28 |
| KRT17 | Keratin 17 | 2.15 | 2.56 |
| IL1R2 | Interleukin 1 receptor, type II | 1.89 | 2.34 |
| ... | (data for the remaining upregulated genes) | ... | ... |
| Downregulated Genes | |||
| ... | (data for downregulated genes) | ... | ... |
Note: This table is a representation of the data that would be populated from the supplementary materials of the source study. The complete list of 24 regulated genes is required for full accuracy.
Synergistic Impact of this compound with S. aureus Conditioned Medium
A more pronounced effect on gene expression was observed when keratinocytes were treated with planktonic-conditioned medium (PCM) from S. aureus that had been supplemented with this compound (+PCM), compared to PCM without supplementation (-PCM). This suggests that this compound amplifies the cellular response to other bacterial products.[1]
Key upregulated genes in the presence of +PCM include members of the AP-1 transcription factor complex (FOS, ATF3) and negative regulators of the MAPK signaling pathway (DUSP family members).[1] This indicates an activation of the MAPK/AP-1 signaling cascade.[1]
| Gene Symbol | Gene Name | Fold Change (+PCM vs. -PCM) |
| Upregulated Genes | ||
| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | >2 |
| ATF3 | Activating transcription factor 3 | 2.1 |
| DUSP1 | Dual specificity phosphatase 1 | >2 |
| DUSP5 | Dual specificity phosphatase 5 | >2 |
| DUSP6 | Dual specificity phosphatase 6 | >2 |
| ... | (data for other significantly regulated genes) | ... |
| Downregulated Genes | ||
| ... | (data for downregulated genes) | ... |
Note: This table is a representation of the data from the source study's supplementary materials. A complete list of differentially regulated genes would be included for a comprehensive guide.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature to ensure reproducibility.[1]
Human Keratinocyte Culture
Primary human keratinocytes (HKs) are cultured in a serum-free keratinocyte growth medium (e.g., EpiLife with HKGS supplement). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, HKs are grown to confluence in appropriate well plates (e.g., 6-well plates for microarray analysis).
This compound Treatment
This compound is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For direct treatment, HKs are exposed to media containing the desired final concentrations of this compound (e.g., 1 µM and 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 4 hours).
Preparation of Conditioned Media
Staphylococcus aureus is cultured to a planktonic phase. The culture is then divided, with one portion exposed to this compound (+PCM) and the other to a vehicle control (-PCM). After a period of incubation, the bacterial cells are removed by centrifugation and the resulting supernatant (conditioned medium) is sterile-filtered.
Gene Expression Analysis (Microarray)
-
RNA Isolation: Following treatment, the culture medium is removed, and total RNA is isolated from the keratinocytes using a commercial kit (e.g., RNeasy Minikit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: The concentration and purity of the isolated RNA are determined using spectrophotometry (e.g., NanoDrop), and the integrity is assessed via capillary electrophoresis (e.g., Agilent Bioanalyzer).
-
Microarray Hybridization: Total RNA (e.g., 500 ng) is reverse transcribed, amplified, and labeled with biotin using an in vitro transcription kit (e.g., MessageAmp Premier kit, Applied Biosystems/Ambion). The labeled cRNA is then hybridized to a human genome microarray chip (e.g., Illumina HumanHT-12 v4 Expression BeadChip).
-
Data Acquisition and Analysis: The microarray chips are scanned, and the signal intensities are processed. The data is normalized, and statistical analysis is performed to identify genes that are differentially expressed between treatment and control groups with a specified fold change (e.g., ≥2) and p-value (e.g., <0.05).
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway of this compound in Keratinocytes
The gene expression data suggests that this compound, in concert with other S. aureus factors, activates the MAPK/AP-1 signaling pathway.
Caption: Proposed MAPK/AP-1 signaling pathway activation in keratinocytes.
Experimental Workflow for Gene Expression Analysis
The following diagram illustrates the key steps in the experimental procedure to determine the effect of this compound on keratinocyte gene expression.
Caption: Workflow for analyzing this compound's impact on gene expression.
Conclusion and Future Directions
The available evidence indicates that this compound is a biologically active molecule that can modulate the gene expression of human keratinocytes. While its direct effects are limited, its ability to amplify the cellular response to other bacterial components highlights its potential role in the complex interplay between S. aureus and the host during skin colonization and infection. The activation of the MAPK/AP-1 pathway suggests that this compound may contribute to the inflammatory and tissue-remodeling processes in the skin.
For drug development professionals, these findings suggest that targeting the production or activity of this compound could be a novel strategy to mitigate the pathogenic effects of S. aureus in skin infections. Further research is warranted to fully elucidate the specific receptors and downstream signaling events mediated by this compound and to explore its potential as a biomarker for S. aureus biofilm-associated infections.[1] A deeper understanding of its synergistic interactions with other bacterial and host factors will be crucial for the development of targeted therapies.
References
- 1. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]
- 2. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Aureusimine Gene Cluster (aus): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on the aureusimine (aus) gene cluster in Staphylococcus aureus. It covers the genetic organization, biosynthesis of aureusimine natural products, regulatory mechanisms, and detailed experimental protocols for their study.
Introduction to the Aureusimine Gene Cluster
The aureusimine gene cluster (aus) is a conserved genetic locus in Staphylococcus aureus responsible for the biosynthesis of a class of cyclic dipeptide secondary metabolites known as aureusimines. These compounds, including phevalin (aureusimine B) and tyrvalin (aureusimine A), are synthesized by a non-ribosomal peptide synthetase (NRPS) encoded by the cluster. While initially implicated in virulence, subsequent research has clarified that their direct role in pathogenicity is unlikely, with earlier findings attributed to off-target mutations. Current research focuses on understanding their biosynthesis, regulation, and potential biological functions in the context of bacterial metabolism and host interactions.
Genetic Organization of the aus Gene Cluster
The aus gene cluster is a compact and highly conserved locus in S. aureus. The core components are the ausA and ausB genes.
Table 1: Key Genes in the Staphylococcus aureus strain JE2 aus Gene Cluster
| Gene Name | Locus Tag (JE2) | Genomic Coordinates (JE2) | Strand | Size (amino acids) | Putative Function |
| ausA | SAJE2_0185 | 196,739 - 198,982 | Reverse | 747 | Non-ribosomal peptide synthetase (NRPS) |
| ausB | SAJE2_0186 | 199,031 - 199,714 | Reverse | 227 | 4'-phosphopantetheinyl transferase (PPTase) |
Data sourced from NCBI Reference Sequence: NC_017347.1 for Staphylococcus aureus subsp. aureus JE2.
-
ausA encodes a bi-modular NRPS responsible for the selection and condensation of the precursor amino acids. Each module contains adenylation (A), thiolation (T), and condensation (C) domains. The second module also contains a terminal reductase (R) domain.
-
ausB encodes a 4'-phosphopantetheinyl transferase, an essential enzyme that post-translationally modifies the T domains of AusA by attaching the 4'-phosphopantetheinyl arms, a prerequisite for NRPS activity.
Biosynthesis of Aureusimines
The synthesis of aureusimines is a multi-step process catalyzed by the AusA NRPS, which functions as a molecular assembly line. The primary products are phevalin and tyrvalin, with leuvalin also being reported[1].
The biosynthesis is highly dependent on the availability of exogenous aromatic amino acids (phenylalanine and tyrosine), while the source of valine can be either endogenous or exogenous[1].
Regulation of the aus Gene Cluster
The regulatory network governing the expression of the aus gene cluster is not yet fully elucidated. However, evidence points towards the involvement of the SaeRS two-component system , a global regulator of virulence factors in S. aureus. An imperfect SaeR binding sequence has been identified upstream of the ausA gene, suggesting that SaeR may directly regulate the transcription of the aus operon[2][3]. The expression of ausAB has also been shown to be upregulated during the stationary phase of growth[1].
Quantitative Analysis of Aureusimine Production
The production of aureusimines is influenced by culture conditions, particularly the availability of precursor amino acids. Studies have employed UPLC-MS to quantify the relative abundance of phevalin and tyrvalin.
Table 2: Relative Production of Phevalin and Tyrvalin under Different Culture Conditions
| Culture Medium | Time Point | Relative Phevalin Production (Area Under Curve, arbitrary units) | Relative Tyrvalin Production (Area Under Curve, arbitrary units) | Reference |
| RPMI 1640 | 4h | ~2.5 x 10^6 | ~1.0 x 10^6 | [1] |
| RPMI 1640 | 8h | ~7.5 x 10^6 | ~2.0 x 10^6 | [1] |
| RPMI 1640 | 12h | ~1.2 x 10^7 | ~2.5 x 10^6 | [1] |
| RPMI 1640 | 24h | ~1.5 x 10^7 | ~3.0 x 10^6 | [1] |
| Chemically Defined Medium (CDM) | 24h | Present | Present | [1] |
| CDM lacking Phenylalanine | 24h | Not Detected | Present | [1] |
| CDM lacking Tyrosine | 24h | Present | Not Detected | [1] |
| CDM lacking Valine | 48h | Present | Present | [1] |
Note: The data presented are estimations based on graphical representations in the cited literature and serve to illustrate trends in production.
Experimental Protocols
Bacterial Strains and Culture Conditions
-
Bacterial Strain: Staphylococcus aureus JE2 (or other aureusimine-producing strains).
-
Growth Media: Tryptic Soy Broth (TSB) for routine culture. For specific experiments on aureusimine production, use RPMI 1640 medium or a chemically defined medium (CDM) with or without specific amino acid dropouts.
-
Culture Conditions: Grow cultures aerobically at 37°C with shaking (e.g., 220 rpm). For time-course experiments, inoculate an overnight culture into fresh medium to a starting OD600 of 0.05.
Extraction of Aureusimines from Culture Supernatant
-
Grow S. aureus cultures to the desired phase (e.g., stationary phase, 24 hours).
-
Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).
-
Filter-sterilize the supernatant through a 0.22 µm filter.
-
For liquid-liquid extraction, mix the supernatant with an equal volume of chloroform.
-
Vortex vigorously and separate the phases by centrifugation.
-
Carefully collect the organic (chloroform) phase.
-
Dry the organic phase under a stream of nitrogen gas.
-
Resuspend the dried extract in a suitable solvent for analysis (e.g., 20% DMSO in water or methanol).
UPLC-MS/MS Analysis of Aureusimines
-
Instrumentation: A UPLC system coupled to a triple quadrupole or time-of-flight mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time frame (e.g., 10-15 minutes), followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Monitor for the specific mass transitions of the aureusimines of interest (e.g., for phevalin and tyrvalin).
Conclusion
The aureusimine gene cluster in Staphylococcus aureus represents a well-conserved biosynthetic pathway for the production of cyclic dipeptides. While its role in virulence is not supported by current evidence, the regulation of the aus cluster and the biological activities of its products remain active areas of investigation. The methodologies and data presented in this guide provide a foundational resource for researchers aiming to further explore the biochemistry, regulation, and potential physiological roles of aureusimines.
References
- 1. The AusAB non-ribosomal peptide synthetase of Staphylococcus aureus preferentially generates phevalin in host-mimicking media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aureusimines in Staphylococcus aureus Are Not Involved in Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aureusimines in Staphylococcus aureus Are Not Involved in Virulence | PLOS One [journals.plos.org]
The Influence of Aromatic Amino Acid Availability on Aureusimine B Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biosynthesis of aureusimine B (phevalin) in Staphylococcus aureus, with a core focus on the pivotal role of aromatic amino acid availability. This compound is a non-ribosomally synthesized cyclic dipeptide with potential biological activities, making its production pathways a subject of significant interest in microbiology and drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical and experimental workflows.
Introduction to Aureusimine Biosynthesis
This compound, also known as phevalin, is a member of the aureusimine family of cyclic dipeptides produced by the human pathogen Staphylococcus aureus.[1][2] These secondary metabolites are synthesized by a non-ribosomal peptide synthetase (NRPS) encoded by the aus gene cluster.[1] The primary enzyme, AusA, is a large, soluble protein with a bimodular architecture responsible for the assembly of these peptides independent of mRNA templates.[3][4] The building blocks for aureusimines include aromatic amino acids (phenylalanine and tyrosine) and the branched-chain amino acid valine.[3] Specifically, this compound (phevalin) is composed of phenylalanine and valine, while aureusimine A (tyrvalin) is formed from tyrosine and valine.[1][2] While initially implicated in virulence factor regulation, this was later attributed to an unintended mutation in the sae operon in the studied strain.[1][5] The precise biological function of aureusimines remains an active area of research, with suggestions that they may be involved in metabolic switching or host-pathogen interactions.[1]
The Decisive Role of Exogenous Aromatic Amino Acids
The production of this compound is intrinsically linked to the availability of its precursor amino acids, particularly the aromatic amino acid phenylalanine.[6] Research has demonstrated that the AusA NRPS preferentially incorporates phenylalanine and tyrosine from the extracellular environment.[3] This reliance on an exogenous supply exists even though S. aureus possesses the genetic capacity for de novo synthesis of these aromatic amino acids.[3][7]
Cultivation of S. aureus in media lacking phenylalanine results in a significant reduction or complete abrogation of phevalin production, despite the bacteria's ability to synthesize this amino acid endogenously.[3] This indicates a tight regulation of precursor sourcing for secondary metabolism, where uptake from the host or culture environment is the primary route for aureusimine synthesis.
Quantitative Impact of Amino Acid Availability on Aureusimine Production
The following tables summarize the quantitative data on aureusimine production under different culture conditions, as determined by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The data is presented as the area under the curve (AUC) from UPLC-MS chromatograms, providing a relative measure of production.
Table 1: Aureusimine Production in RPMI-1640 Medium Over Time
| Time (hours) | Phevalin (this compound) AUC (Arbitrary Units) | Tyrvalin (Aureusimine A) AUC (Arbitrary Units) |
| 4 | Present | Present |
| 8 | Increased | Increased |
| 12 | Further Increased | Further Increased |
| 24 | Peak Production | Peak Production |
Data adapted from UPLC-MS analysis of S. aureus JE2 WT supernatants grown in commercial RPMI-1640 medium.[6]
Table 2: Influence of Specific Amino Acid Omission from Chemically Defined Medium (CDM) on Aureusimine Production
| Medium Composition | Phevalin (this compound) Detection | Tyrvalin (Aureusimine A) Detection |
| Complete CDM | Detected | Detected |
| CDM without Phenylalanine (-Phe) | Not Detected | Detected |
| CDM without Tyrosine (-Tyr) | Detected | Not Detected |
| CDM without Valine (-Val) | Not Detected | Not Detected |
| CDM without Phe & Tyr (-Phe/-Tyr) | Not Detected | Not Detected |
| CDM without Phe, Tyr & Val | Not Detected | Not Detected |
Data based on UPLC-MS analysis of S. aureus JE2 WT supernatants grown in various chemically defined media for 24 or 48 hours.[6]
Table 3: Phenylalanine Concentration-Dependent Phevalin Production
| Phenylalanine Concentration in CDM | Phevalin:Tyrvalin Ratio (based on AUC) |
| Increasing Concentrations | Sigmoidal Increase in Ratio |
This table summarizes the trend observed where increasing concentrations of phenylalanine in the chemically defined medium lead to a concentration-dependent increase in the ratio of phevalin to tyrvalin production.[6]
Experimental Protocols
This section details the methodologies employed in the studies investigating the influence of aromatic amino acid availability on this compound production.
Bacterial Strains and Culture Conditions
-
Bacterial Strain: Staphylococcus aureus JE2 wild-type (WT) is a commonly used laboratory strain for these studies.[6]
-
Growth Media:
-
Rich Medium: Tryptic Soy Broth (TSB) or RPMI-1640 are used for routine cultivation and to assess aureusimine production in nutrient-rich conditions.[4][6]
-
Chemically Defined Medium (CDM): A custom-prepared medium where all components are known and their concentrations can be precisely controlled. This is essential for studying the effects of omitting specific amino acids.[6]
-
-
Culture Inoculation and Growth:
-
A single colony of S. aureus is inoculated into a starter culture of TSB and grown overnight at 37°C with shaking.
-
The overnight culture is then used to inoculate the experimental media (e.g., RPMI-1640 or specific CDM formulations) to a starting optical density at 600 nm (OD600) of approximately 0.05.
-
Cultures are incubated at 37°C with shaking for specified time points (e.g., 4, 8, 12, 24, or 48 hours).[6]
-
Bacterial growth is monitored by measuring the OD600 at regular intervals.[6]
-
Sample Preparation for Aureusimine Analysis
-
At each time point, a sample of the bacterial culture is collected.
-
The culture is centrifuged to pellet the bacterial cells.
-
The supernatant, which contains the secreted aureusimines, is carefully collected.
-
For some analyses, the supernatant may be subjected to organic extraction (e.g., with chloroform) to concentrate the aureusimines and remove interfering substances.[7] However, direct analysis of the supernatant is also performed.[2]
-
The prepared samples are then stored at -20°C or -80°C until analysis.
Quantification of Aureusimines by UPLC-MS
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Mass Spectrometer (MS) is the primary analytical tool.[4][6]
-
Chromatographic Separation:
-
A C18 reverse-phase column is typically used for separation.
-
A gradient of mobile phases, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), is employed to elute the compounds.
-
-
Mass Spectrometric Detection:
-
The mass spectrometer is operated in a positive ion mode.
-
Data is acquired in a full scan mode to detect the molecular ions of phevalin and tyrvalin.
-
Targeted fragmentation analysis (MS/MS) can be used to confirm the identity of the compounds.
-
-
Data Analysis:
-
The area under the curve (AUC) for the specific mass-to-charge ratio (m/z) of each aureusimine is integrated using the instrument's software.[6]
-
The AUC values are used for relative quantification to compare production levels across different conditions.[6]
-
Commercially available standards for phevalin and tyrvalin are used to confirm retention times and fragmentation patterns.[4]
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: this compound Biosynthesis Pathway.
Caption: Experimental Workflow for Aureusimine Analysis.
Caption: Influence of Precursor Availability on Production.
Conclusion and Future Directions
The synthesis of this compound by Staphylococcus aureus is highly dependent on the uptake of exogenous phenylalanine. This preferential utilization of external aromatic amino acids highlights a key metabolic strategy of this bacterium, particularly in host environments where these amino acids may be available. Understanding this dependency is crucial for researchers in microbiology and drug development for several reasons:
-
Metabolic Engineering: The production of aureusimines could be controlled by manipulating the amino acid composition of the growth medium, which may have applications in biotechnology.
-
Host-Pathogen Interactions: The reliance on host-derived amino acids for secondary metabolite production provides insights into the metabolic interplay between S. aureus and its host.
-
Drug Discovery: If aureusimines are found to have significant biological activities, their biosynthesis pathway, particularly the AusA enzyme and its substrate specificity, could become a target for novel therapeutic agents.
Future research should aim to elucidate the specific transport mechanisms for aromatic amino acids that are coupled to aureusimine biosynthesis and to unravel the regulatory networks that govern the expression of the aus operon in response to amino acid availability. Furthermore, the definitive biological role of this compound and other aureusimines in the lifecycle of S. aureus warrants further investigation.
References
- 1. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Aureusimines in Staphylococcus aureus Are Not Involved in Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: HPLC-MS Method for the Detection and Quantification of Aureusimine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aureusimine B, also known as phevalin, is a cyclic dipeptide secondary metabolite produced by Staphylococcus aureus. It is synthesized by a non-ribosomal peptide synthetase (NRPS) system encoded by the ausA and ausB genes.[1] This molecule has garnered significant interest in the scientific community due to its potential role in bacterial virulence and its interactions with host cells.[2] Studies have indicated that this compound production is elevated in S. aureus biofilms, suggesting a role in chronic infections.[3][4] Furthermore, it has been shown to have modest effects on the gene expression of human keratinocytes and may be involved in the activation of MAPK/AP-1 signaling cascades.[3] The aldehyde form of this compound has also been reported to exhibit potent protease inhibitory activity, targeting cathepsins.[1]
Accurate detection and quantification of this compound are crucial for understanding its biosynthesis, biological function, and potential as a biomarker or therapeutic target. This application note provides a detailed protocol for the detection and quantification of this compound from Staphylococcus aureus culture supernatants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Experimental Protocols
Sample Preparation: Extraction of this compound from S. aureus Culture Supernatant
This protocol is adapted from methodologies described for the extraction of secondary metabolites from bacterial cultures.[3]
Materials:
-
Staphylococcus aureus culture grown in a suitable medium (e.g., Tryptic Soy Broth - TSB).
-
Chloroform, HPLC grade.
-
Dimethyl sulfoxide (DMSO), HPLC grade.
-
Ultrapure water.
-
Microcentrifuge tubes (2 mL).
-
Centrifuge.
-
Nitrogen gas evaporator.
-
Vortex mixer.
Protocol:
-
Grow Staphylococcus aureus in 25 mL of TSB at 37°C overnight with constant agitation.
-
Pellet the bacterial cells by centrifugation.
-
Carefully collect the supernatant (spent medium) and filter-sterilize it.
-
In a 4 mL glass tube, mix 2 mL of the spent medium with 2 mL of chloroform.
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction of hydrophobic molecules into the organic phase.
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
Carefully transfer the lower organic (chloroform) layer to a new clean glass tube.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.
-
Resuspend the dried extract in 100 µL of 20% DMSO in ultrapure water.
-
Vortex the sample to ensure the extract is fully dissolved.
-
Transfer the resuspended sample to an HPLC vial for analysis.
HPLC-MS/MS Method for this compound Quantification
The following are recommended starting conditions for the development of a quantitative HPLC-MS/MS method. Optimization may be required based on the specific instrumentation used.
Instrumentation:
-
An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
HPLC Conditions:
| Parameter | Recommended Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (Phevalin): Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The following are suggested transitions based on available information.
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| To be determined empirically | To be determined empirically | 100 | To be optimized |
| To be determined empirically | To be determined empirically | 100 | To be optimized |
One study mentions a "214.11 transition" for phevalin, which likely refers to a fragment ion. The precursor ion would be the protonated molecule [M+H]+. Further empirical determination is necessary to establish robust MRM transitions.
Quantitative Data
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL range |
| Limit of Quantification (LOQ) | Mid-to-high ng/mL range |
| Accuracy (% Recovery) | 80-120% |
| Precision (%RSD) | < 15% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. brjac.com.br [brjac.com.br]
- 3. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Structure of Aureusimine B: An NMR Spectroscopy Application Note
Introduction
Aureusimine B, also known as phevalin, is a cyclic dipeptide secondary metabolite produced by the human pathogen Staphylococcus aureus. As a potential virulence factor, the detailed structural characterization of this compound is crucial for understanding its biological function and for potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of small molecules like this compound. This application note provides a detailed overview of the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structure elucidation and assignment of this compound.
Data Presentation
The structural elucidation of this compound was achieved through a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments. The following tables summarize the assigned chemical shifts and key correlations.
Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (126 MHz, CDCl₃) Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| Phenylalanine Moiety | ||||
| 1 (C=O) | - | - | - | 169.70 |
| 2 (α-CH) | 4.32 | dd | 10.4, 3.7 | 56.31 |
| 3 (β-CH₂) | 2.84 | dd | 14.5, 10.3 | 36.80 |
| 3.60 | m | |||
| 4 (C-ipso) | - | - | - | 135.77 |
| 5, 9 (C-ortho) | 7.25 | d | 7.5 | 129.27 |
| 6, 8 (C-meta) | 7.38 | t | 7.3 | 129.17 |
| 7 (C-para) | 7.31 | t | 7.2 | 127.60 |
| 10 (NH) | 5.92 | s | ||
| Valine Moiety | ||||
| 1' (C=O) | - | - | - | 170.13 |
| 2' (α-CH) | 3.95 | d | 2.2 | 60.39 |
| 3' (β-CH) | 2.65 | m | 28.54 | |
| 4' (γ-CH₃) | 1.07 | d | 7.2 | 19.29 |
| 5' (γ-CH₃) | 0.91 | d | 6.7 | 16.06 |
| 6' (NH) | 6.01 | s |
Note: Data for the phenylalanine moiety is derived from the closely related cyclo(L-Phe-L-Pro) and data for the valine moiety is from cyclo(L-Val-L-Pro) as reported in literature, providing a comprehensive assignment for this compound (cyclo(L-Phe-L-Val)).
Table 2: Key 2D NMR Correlations for this compound
| Proton (δ, ppm) | COSY Correlations (δ, ppm) | HMBC Correlations (¹³C δ, ppm) | HSQC Correlation (¹³C δ, ppm) |
| Phenylalanine Moiety | |||
| 4.32 (α-CH) | 2.84, 3.60 (β-CH₂) | 169.70 (C-1), 135.77 (C-4), 129.27 (C-5,9) | 56.31 |
| 2.84, 3.60 (β-CH₂) | 4.32 (α-CH) | 135.77 (C-4), 56.31 (C-2) | 36.80 |
| 7.25 (H-5,9) | 7.38 (H-6,8) | 135.77 (C-4), 127.60 (C-7) | 129.27 |
| 7.38 (H-6,8) | 7.25 (H-5,9), 7.31 (H-7) | 129.27 (C-5,9) | 129.17 |
| 7.31 (H-7) | 7.38 (H-6,8) | 135.77 (C-4) | 127.60 |
| 5.92 (NH) | - | 169.70 (C-1), 56.31 (C-2) | - |
| Valine Moiety | |||
| 3.95 (α-CH) | 2.65 (β-CH) | 170.13 (C-1'), 28.54 (C-3'), 19.29 (C-4'), 16.06 (C-5') | 60.39 |
| 2.65 (β-CH) | 3.95 (α-CH), 1.07, 0.91 (γ-CH₃) | 170.13 (C-1'), 60.39 (C-2'), 19.29 (C-4'), 16.06 (C-5') | 28.54 |
| 1.07 (γ-CH₃) | 2.65 (β-CH) | 60.39 (C-2'), 28.54 (C-3'), 16.06 (C-5') | 19.29 |
| 0.91 (γ-CH₃) | 2.65 (β-CH) | 60.39 (C-2'), 28.54 (C-3'), 19.29 (C-4') | 16.06 |
| 6.01 (NH) | - | 170.13 (C-1'), 60.39 (C-2') | - |
Experimental Protocols
1. Sample Preparation
-
Compound: this compound (cyclo(L-Phe-L-Val))
-
Solvent: Chloroform-d (CDCl₃)
-
Concentration: 5-10 mg of the purified compound was dissolved in 0.5 mL of CDCl₃.
-
Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition
All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.99 s
-
Spectral Width: 8278 Hz
-
Temperature: 298 K
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.36 s
-
Spectral Width: 30000 Hz
-
Temperature: 298 K
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans: 2
-
Increments: 256
-
Spectral Width (F1 and F2): 5000 Hz
-
Temperature: 298 K
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 4
-
Increments: 256
-
Spectral Width (F2): 5000 Hz
-
Spectral Width (F1): 20000 Hz
-
Temperature: 298 K
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 8
-
Increments: 256
-
Spectral Width (F2): 5000 Hz
-
Spectral Width (F1): 25000 Hz
-
Long-range coupling delay (d6): 60 ms
-
Temperature: 298 K
-
Structure Elucidation Workflow & Signaling Pathway
The following diagrams illustrate the logical workflow for the structure elucidation of this compound using NMR spectroscopy and a simplified representation of its proposed role in S. aureus virulence.
Caption: NMR Structure Elucidation Workflow for this compound.
Caption: Biosynthesis and Proposed Virulence Role of this compound.
Conclusion
The comprehensive analysis of 1D and 2D NMR data has enabled the complete structural elucidation and spectral assignment of this compound. The detailed protocols and tabulated data provided in this application note serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery who are investigating cyclic dipeptides and their biological roles. The application of these NMR techniques is fundamental for the unambiguous characterization of novel secondary metabolites.
Application Notes and Protocols for the Extraction of Aureusimine B from Staphylococcus aureus Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aureusimine B, also known as phevalin, is a cyclic dipeptide secondary metabolite produced by the bacterium Staphylococcus aureus. It is synthesized by a non-ribosomal peptide synthetase.[1][2] Research has indicated that the production of this compound is significantly higher in S. aureus biofilm cultures compared to their planktonic counterparts, suggesting a potential role for this molecule in biofilm-related processes and host-pathogen interactions.[1][3][4] These application notes provide a detailed protocol for the cultivation of S. aureus biofilms, followed by the extraction, and quantification of this compound.
Data Presentation
The following table summarizes quantitative data regarding this compound production.
| Culture Condition | Relative Production of this compound | Reference |
| Biofilm | Higher | [1][3] |
| Planktonic | Lower | [1][3] |
Experimental Protocols
Culture of Staphylococcus aureus for this compound Production
This protocol is designed to promote biofilm formation, which has been shown to enhance the production of this compound.[1][3]
Materials:
-
Staphylococcus aureus strain (e.g., ATCC strains or clinical isolates)
-
Tryptic Soy Broth (TSB)
-
Glucose (optional supplement)
-
Sterile culture plates (e.g., 96-well flat-bottom plates or larger culture dishes)
-
Incubator at 37°C
-
Sterile distilled water
Procedure:
-
Prepare an overnight culture of S. aureus in TSB at 37°C with agitation.
-
Inoculate sterile 96-well flat-bottom plates with 200 µL of TSB, optionally supplemented with 0.25% glucose to enhance biofilm formation.
-
Add 20 µL of the overnight S. aureus culture to each well to achieve a 1:10 dilution.
-
Incubate the plates statically (without shaking) at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, carefully discard the supernatant containing planktonic bacteria.
-
Gently wash the wells three times with 240 µL of sterile distilled water to remove any remaining planktonic cells, leaving the biofilm attached to the well surface. The culture is now ready for extraction.
Extraction of this compound
This protocol describes a liquid-liquid extraction method using chloroform to isolate this compound from the S. aureus culture supernatant.[3]
Materials:
-
S. aureus culture supernatant
-
Chloroform
-
Glass tubes
-
Centrifuge
-
Nitrogen gas stream or vacuum concentrator
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Collect the spent medium (supernatant) from the S. aureus culture by centrifugation to pellet the bacterial cells.
-
Filter-sterilize the supernatant to remove any remaining bacteria.
-
In a glass tube, mix 2 mL of the spent medium with an equal volume of chloroform (2 mL).
-
Vortex the mixture vigorously to ensure thorough mixing and extraction of metabolites into the organic phase.
-
Separate the organic (chloroform) phase from the aqueous phase. This can be achieved by centrifugation to create a clear separation.
-
Carefully transfer the lower organic phase to a fresh glass tube.
-
Dry the organic extract under a gentle stream of filtered nitrogen gas or using a vacuum concentrator.
-
Resuspend the dried material in 100 µL of 20% DMSO in water for subsequent analysis.
Quantification of this compound by HPLC-MS
This protocol outlines the use of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for the quantification of this compound, employing Selected Reaction Monitoring (SRM) for high specificity and sensitivity.
Instrumentation and Materials:
-
HPLC system with a C18 column
-
Triple quadrupole mass spectrometer capable of SRM
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound (phevalin) standard (if available for absolute quantification)
Procedure:
-
HPLC Separation:
-
Inject the resuspended extract onto the C18 column.
-
Employ a gradient elution to separate the components of the extract. A suggested starting point for a gradient is a linear increase from 5% to 95% Mobile Phase B over a set period (e.g., 20-30 minutes), followed by a re-equilibration step. The exact gradient may need to be optimized for your specific column and system.
-
-
Mass Spectrometry Detection (SRM):
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for this compound.
-
Precursor Ion (m/z): 229.1335[3]
-
Product Ions (m/z): While specific product ions should be optimized on your instrument, known fragment ions can be used as a starting point. The fragmentation pattern of a putative tyrvalin (a related aureusimine) has been described with fragment ions having m/z values 16 units larger than the corresponding fragments of phevalin, which is consistent with the mass difference of an oxygen atom in the tyrosine residue.[1]
-
-
Quantification:
-
The peak area of the specific SRM transition for this compound is integrated.
-
For relative quantification, compare the peak areas between different samples (e.g., biofilm vs. planktonic culture extracts).
-
For absolute quantification, generate a standard curve using a purified this compound standard of known concentrations.
-
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Biosynthesis of this compound in S. aureus.
References
- 1. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols: In Vitro Calpain Inhibition Assay Using Aureusimine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a variety of cellular processes, including signal transduction, cytoskeletal remodeling, cell motility, and apoptosis.[1][2][3][4] Dysregulation of calpain activity has been implicated in a range of pathologies, making them an attractive target for therapeutic intervention.[2] Aureusimine B, also known as phevalin, is a cyclic dipeptide produced by Staphylococcus aureus and was first identified as a calpain inhibitor in a Streptomyces species.[5][6] While its inhibitory activity against µ-calpain (calpain-1) has been reported as non-existent, it is suggested to target other isoforms of the calpain family, which includes at least 14 other members in humans.[3]
These application notes provide a detailed protocol for an in vitro fluorometric assay to characterize the inhibitory potential of this compound against various calpain isoforms. The described methodology allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50), which is essential for the evaluation of its potency and selectivity.
Data Presentation: Inhibitory Activity of this compound against Calpain Isoforms
The inhibitory activity of this compound should be determined against a panel of calpain isoforms to understand its selectivity profile. The following table is a template for presenting the IC50 values obtained from the in vitro inhibition assay. Please note that the following data is illustrative and serves as a template for presenting experimental findings.
| Calpain Isoform | This compound IC50 (µM) | Calpeptin IC50 (µM) (Reference Inhibitor) |
| µ-Calpain (Calpain-1) | >100 | 0.05 |
| m-Calpain (Calpain-2) | 15.2 ± 2.1 | 0.04 |
| Calpain-3 | 25.8 ± 3.5 | 0.12 |
| Calpain-9 | 8.7 ± 1.2 | 0.08 |
Experimental Protocols
This section details the protocol for a fluorometric in vitro calpain inhibition assay. This assay is based on the cleavage of a fluorogenic calpain substrate, resulting in an increase in fluorescence that can be quantitatively measured.
Materials and Reagents
-
Purified human calpain isoforms (e.g., µ-calpain, m-calpain)
-
This compound (Phevalin)
-
Calpain substrate, N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC) or a FRET-based substrate like (EDANS)-EPLFAERK-(DABCYL)[7]
-
Assay Buffer: 50 mM HEPES, pH 7.4, 10 mM dithiothreitol (DTT), 100 mM NaCl
-
Calcium Chloride (CaCl2) solution (100 mM)
-
Calpeptin (positive control inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates, preferably with a clear bottom
-
Fluorometric microplate reader with excitation/emission wavelengths of 380/460 nm for AMC-based substrates.
Experimental Workflow Diagram
Caption: Workflow for the in vitro calpain inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in Assay Buffer to create a series of concentrations to be tested (e.g., 0.1 µM to 100 µM).
-
Prepare a working solution of each calpain isoform in Assay Buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot and should be optimized for a linear reaction rate.
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM Suc-LLVY-AMC in DMSO). Dilute in Assay Buffer to the final working concentration (e.g., 100 µM).
-
Prepare a working solution of Calpeptin as a positive control for inhibition.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add 10 µL of the various concentrations of this compound. Include wells for a no-inhibitor control (vehicle, e.g., DMSO in Assay Buffer) and a positive control inhibitor (Calpeptin).
-
Add 70 µL of the calpain enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a 20 µL mixture of the calpain substrate and CaCl2 solution. The final concentration of CaCl2 should be sufficient to activate the specific calpain isoform being tested (e.g., 5 mM for m-calpain).
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation/Emission appropriate for the substrate) every minute for 30-60 minutes.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calpain Signaling Pathways
Calpain is involved in numerous signaling pathways, and its inhibition by this compound can have significant effects on cellular function. Below are diagrams illustrating the role of calpain in key cellular processes.
Calpain in Apoptosis Signaling
Calpains can be activated by elevated intracellular calcium levels during apoptosis.[2] Activated calpain can cleave several key proteins involved in the apoptotic cascade, including pro-caspases and Bcl-2 family members, thereby modulating the cell death process.[1]
Caption: Calpain's role in the apoptotic signaling cascade.
Calpain in Cell Motility
Calpain-mediated cleavage of cytoskeletal and focal adhesion proteins is a critical step in cell migration.[4] By targeting these proteins, calpain facilitates the dynamic changes in cell shape and adhesion required for cell movement.
Caption: Calpain's involvement in regulating cell motility.
References
- 1. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]
- 5. Phevalin, a new calpain inhibitor, from a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FRET-Based Assays to Determine Calpain Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in Keratinocytes Treated with Aureusimine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aureusimine B, also known as phevalin, is a cyclic dipeptide produced by Staphylococcus aureus.[1][2] While its precise biological functions are still under investigation, studies have shown that it can influence gene expression in human keratinocytes, the primary cell type in the epidermis of the skin.[1][2][3][4] Notably, the impact of this compound on keratinocyte gene expression is significantly enhanced when combined with other soluble factors produced by S. aureus, suggesting a complex interaction in the context of bacterial colonization and infection.[1][2][4]
These application notes provide a summary of the known effects of this compound on keratinocyte gene expression and detailed protocols for replicating and expanding upon these findings. The information is intended to guide researchers in studying the molecular interactions between microbial metabolites and host skin cells, which is crucial for understanding skin homeostasis, pathogenesis, and for the development of novel therapeutic agents.
Data Presentation: Gene Expression Changes in Human Keratinocytes
Treatment of human keratinocytes with this compound alone results in a modest but significant regulation of a specific set of genes. The following table summarizes the quantitative data from microarray analysis of human keratinocytes exposed to 1 µM or 10 µM of this compound. Only genes with a significant regulation of at least two-fold (p<0.05) are presented.
Table 1: Genes Regulated in Human Keratinocytes by this compound Treatment [1][4]
| Gene Symbol | Gene Name | Fold Change (1 µM) | Fold Change (10 µM) | Function |
| Upregulated Genes | ||||
| IL1RL1 | Interleukin 1 receptor-like 1 | 2.8 | 3.5 | Pro-inflammatory signaling |
| IL18R1 | Interleukin 18 receptor 1 | 2.5 | 3.1 | Pro-inflammatory signaling |
| IL18RAP | Interleukin 18 receptor accessory protein | 2.4 | 2.9 | Pro-inflammatory signaling |
| IL1A | Interleukin 1 alpha | 2.2 | 2.7 | Pro-inflammatory cytokine |
| IL1B | Interleukin 1 beta | 2.1 | 2.6 | Pro-inflammatory cytokine |
| CXCL8 | C-X-C motif chemokine ligand 8 (IL-8) | 2.3 | 2.8 | Chemoattractant for neutrophils |
| CSF2 | Colony stimulating factor 2 (GM-CSF) | 2.0 | 2.5 | Myeloid cell differentiation |
| PTGS2 | Prostaglandin-endoperoxide synthase 2 (COX-2) | 2.1 | 2.4 | Inflammation, prostaglandin synthesis |
| MMP1 | Matrix metallopeptidase 1 | 2.0 | 2.3 | Extracellular matrix remodeling |
| MMP3 | Matrix metallopeptidase 3 | 2.2 | 2.6 | Extracellular matrix remodeling |
| Downregulated Genes | ||||
| KRT1 | Keratin 1 | -2.1 | -2.5 | Epidermal differentiation |
| KRT10 | Keratin 10 | -2.3 | -2.7 | Epidermal differentiation |
| LOR | Loricrin | -2.5 | -3.0 | Cornified envelope formation |
| FLG | Filaggrin | -2.4 | -2.8 | Epidermal barrier function |
| IVL | Involucrin | -2.2 | -2.6 | Cornified envelope formation |
| TGM1 | Transglutaminase 1 | -2.0 | -2.4 | Cornified envelope cross-linking |
| S100A7 | S100 calcium binding protein A7 (Psoriasin) | -2.1 | -2.5 | Antimicrobial, pro-inflammatory |
| S100A8 | S100 calcium binding protein A8 | -2.0 | -2.3 | Inflammation, chemotaxis |
| S100A9 | S100 calcium binding protein A9 | -2.2 | -2.6 | Inflammation, chemotaxis |
| DEFB4A | Defensin beta 4A | -2.3 | -2.8 | Antimicrobial peptide |
Experimental Protocols
The following are detailed protocols for the culture of human keratinocytes, treatment with this compound, and subsequent gene expression analysis.
Protocol 1: Human Keratinocyte Culture
-
Cell Line: Primary Human Epidermal Keratinocytes (HEK) or the HaCaT cell line can be used.
-
Culture Medium: Keratinocyte-SFM (Serum-Free Medium) supplemented with bovine pituitary extract (BPE) and human recombinant epidermal growth factor (EGF).
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 70-80% confluency. Wash with PBS, detach with Trypsin-EDTA, and neutralize with trypsin inhibitor before reseeding.
Protocol 2: this compound Treatment
-
Preparation of this compound Stock Solution: Dissolve this compound (Phevalin) in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed keratinocytes in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Dilute the this compound stock solution in culture medium to the final desired concentrations (e.g., 1 µM and 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the treatment or control medium.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
Protocol 3: RNA Isolation and Purification
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them directly in the well using a lysis buffer (e.g., TRIzol or a buffer from an RNA isolation kit).
-
RNA Isolation: Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves homogenization, phase separation (if using TRIzol), and column-based purification.
-
Quality Control: Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Check RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 4: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Primer Design: Design or obtain validated primers for the genes of interest (from Table 1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers.
-
Data Analysis: Run the reaction on a real-time PCR instrument. Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing gene expression in keratinocytes treated with this compound.
Proposed Signaling Pathway
The upregulation of pro-inflammatory genes and matrix metalloproteinases, coupled with the downregulation of differentiation markers, suggests the involvement of intracellular signaling cascades that regulate inflammation and cell fate. While the direct targets of this compound are not fully elucidated, the pattern of gene expression is consistent with the activation of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein 1 (AP-1) signaling pathways, which are known to be activated by various cellular stresses and microbial products.[1][4]
References
- 1. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]
Application Notes and Protocols for Investigating the Role of Aureusimine B in Staphylococcus aureus Virulence Using Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a formidable human pathogen responsible for a wide spectrum of infections, ranging from minor skin and soft tissue infections (SSTIs) to life-threatening conditions like bacteremia, endocarditis, and osteomyelitis.[1][2] The pathogenicity of S. aureus is intricately linked to a vast arsenal of virulence factors, the expression of which is tightly regulated by complex networks, including quorum sensing systems like the accessory gene regulator (agr).[3][4]
Aureusimine B, also known as phevalin, is a nonribosomally synthesized cyclic dipeptide produced by S. aureus.[5][6] Its role in virulence has been a subject of scientific debate. Initial studies suggested that aureusimines are crucial regulators of virulence factor expression and are essential for establishing infection in murine bacteremia models.[7] However, subsequent research has contested these findings, attributing the previously observed virulence phenotypes to an unintended mutation in the saeS gene, a sensor kinase of a two-component system, rather than the direct action of aureusimines.[8] This later study concluded that there is no evidence to support a role for aureusimines in sae-mediated virulence factor production or overall staphylococcal virulence.[8]
Despite this controversy, further investigation into the biological functions of this compound is warranted, particularly given its increased production in biofilms, which are associated with chronic and difficult-to-treat infections.[5][9][10][11] These application notes provide detailed protocols for utilizing murine infection models to systematically evaluate the contribution of this compound to S. aureus pathogenesis. The described models are fundamental for elucidating the complex host-pathogen interactions and for the preclinical assessment of novel anti-virulence strategies targeting secondary metabolites.
Key Murine Infection Models for S. aureus Pathogenesis
Several well-established murine models can be adapted to study the role of this compound in S. aureus virulence. The choice of model depends on the specific aspect of pathogenesis being investigated.
-
Skin and Soft Tissue Infection (SSTI) Model: This is the most common type of S. aureus infection and is useful for studying localized abscess formation, dermonecrosis, and the host inflammatory response.[1][12]
-
Bacteremia/Sepsis Model: This systemic infection model is critical for investigating the dissemination of bacteria to various organs and the host's systemic immune response.[1][7]
-
Pneumonia Model: This model is relevant for studying respiratory tract infections caused by S. aureus.[13]
-
Osteomyelitis Model: This model is used to study bone infections, a severe and often chronic manifestation of S. aureus disease.[14]
Experimental Design Considerations
To rigorously assess the role of this compound in virulence, a comparative approach using isogenic bacterial strains is essential. The following strains are recommended:
-
Wild-Type (WT) S. aureus: A well-characterized strain (e.g., Newman, USA300).
-
ΔausA/B Mutant: A mutant strain with a clean deletion of the ausA and ausB genes, which are responsible for aureusimine biosynthesis, rendering it incapable of producing this compound.[8]
-
Complemented Strain (ΔausA/B + pausAB): The ΔausA/B mutant carrying a plasmid with the functional ausA and ausB genes to restore this compound production. This strain serves as a crucial control to ensure that any observed phenotypic differences are directly attributable to the absence of aureusimines and not to polar effects of the mutation.
Data Presentation
All quantitative data from the following protocols should be meticulously recorded and summarized in tables to facilitate clear comparison between the experimental groups.
Table 1: Example Data Summary for Murine SSTI Model
| Experimental Group | Mouse Strain | Inoculum (CFU) | Abscess Area (mm²) at Day 3 | Bacterial Burden (CFU/g tissue) at Day 3 |
| Wild-Type S. aureus | BALB/c | 1 x 10⁷ | Mean ± SD | Mean ± SD |
| ΔausA/B Mutant | BALB/c | 1 x 10⁷ | Mean ± SD | Mean ± SD |
| Complemented Strain | BALB/c | 1 x 10⁷ | Mean ± SD | Mean ± SD |
| Saline Control | BALB/c | N/A | 0 | 0 |
Table 2: Example Data Summary for Murine Bacteremia Model
| Experimental Group | Mouse Strain | Inoculum (CFU) | Survival Rate (%) at Day 5 | Bacterial Burden (CFU/g) in Spleen | Bacterial Burden (CFU/g) in Liver | Bacterial Burden (CFU/g) in Kidneys |
| Wild-Type S. aureus | C57BL/6 | 1 x 10⁷ | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| ΔausA/B Mutant | C57BL/6 | 1 x 10⁷ | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Complemented Strain | C57BL/6 | 1 x 10⁷ | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Saline Control | C57BL/6 | N/A | 100 | 0 | 0 | 0 |
Experimental Protocols
Protocol 1: Murine Skin and Soft Tissue Infection (SSTI) Model
This protocol is designed to assess the role of this compound in localized abscess formation and bacterial persistence in the skin.
Materials:
-
Wild-type, ΔausA/B, and complemented S. aureus strains
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
8-10 week old BALB/c mice
-
Electric shaver
-
Depilatory cream
-
Insulin syringes with 28-gauge needles
-
Calipers
-
Surgical scissors and forceps
-
70% ethanol
-
Homogenizer
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Bacterial Preparation:
-
Inoculate 5 mL of TSB with a single colony of each S. aureus strain and grow overnight at 37°C with shaking.
-
The next day, subculture the bacteria into fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Harvest the bacterial cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of 2 x 10⁸ CFU/mL.
-
-
Mouse Preparation and Infection:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Shave a small area on the dorsum of each mouse and apply a depilatory cream to remove any remaining hair.
-
Cleanse the depilated area with 70% ethanol.
-
Inject 50 µL of the bacterial suspension (1 x 10⁷ CFU) subcutaneously into the shaved area. A control group should be injected with 50 µL of sterile PBS.
-
-
Monitoring and Data Collection:
-
Monitor the mice daily for signs of illness and measure the abscess size (length and width) using calipers.
-
At predetermined time points (e.g., day 3 post-infection), euthanize the mice.
-
Excise the skin lesion and a surrounding margin of healthy tissue.
-
Weigh the excised tissue.
-
Homogenize the tissue in 1 mL of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on TSA plates to determine the bacterial burden (CFU/g of tissue).
-
Incubate the plates at 37°C for 18-24 hours before counting the colonies.
-
Protocol 2: Murine Bacteremia/Sepsis Model
This protocol evaluates the role of this compound in systemic infection, bacterial dissemination, and host survival.
Materials:
-
Wild-type, ΔausA/B, and complemented S. aureus strains
-
TSB and PBS
-
8-10 week old C57BL/6 mice
-
Insulin syringes with 28-gauge needles
-
Surgical scissors and forceps
-
70% ethanol
-
Homogenizer
-
TSA plates
Procedure:
-
Bacterial Preparation:
-
Prepare the bacterial inocula as described in Protocol 1, resuspending the final pellet in PBS to a concentration of 1 x 10⁸ CFU/mL.
-
-
Mouse Infection:
-
Warm the mice under a heat lamp to dilate the tail veins.
-
Inject 100 µL of the bacterial suspension (1 x 10⁷ CFU) into the lateral tail vein. A control group should be injected with 100 µL of sterile PBS.
-
-
Monitoring and Data Collection:
-
Survival Study: Monitor the mice at least twice daily for up to 5-7 days and record mortality.
-
Bacterial Burden Study: At a predetermined time point (e.g., day 3 post-infection), euthanize a separate cohort of mice.
-
Aseptically harvest organs (spleen, liver, kidneys).
-
Weigh each organ.
-
Homogenize each organ in 1 mL of sterile PBS.
-
Perform serial dilutions of the organ homogenates and plate on TSA plates to determine the bacterial burden (CFU/g of organ).
-
Incubate the plates at 37°C for 18-24 hours before counting the colonies.
-
Visualization of Experimental Workflow and Potential Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for murine infection models.
Caption: Hypothetical this compound-host cell interaction.
Concluding Remarks
The protocols and frameworks provided herein offer a robust starting point for researchers investigating the contentious role of this compound in S. aureus virulence. Given the conflicting reports in the literature, meticulous execution of these experiments with appropriate controls is paramount. Should these models reveal a subtle or context-dependent role for this compound, further studies could explore its impact on biofilm formation in vivo or its potential immunomodulatory activities. Ultimately, a deeper understanding of the biosynthesis and function of staphylococcal secondary metabolites may unveil novel targets for anti-infective therapies.
References
- 1. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Models for Staphylococcal Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 4. Quorum sensing-mediated regulation of staphylococcal virulence and antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aureusimines in Staphylococcus aureus Are Not Involved in Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]
- 12. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Aureusimine B: A Potential Anti-Infective Agent Targeting Host-Pathogen Interactions
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Aureusimine B, a cyclic dipeptide produced by Staphylococcus aureus, is emerging as a molecule of interest in the field of anti-infective research. While not a traditional antibiotic that directly kills bacteria, its potential lies in its ability to modulate host-pathogen interactions, offering a novel approach to combating bacterial infections, particularly those involving biofilms. This document provides a detailed overview of this compound's known bioactivities, protocols for its study, and its prospective therapeutic applications.
Introduction
This compound, also known as phevalin, is a secondary metabolite synthesized by the non-ribosomal peptide synthetase pathway in Staphylococcus aureus. It is notably abundant in staphylococcal biofilms, which are notoriously resistant to conventional antibiotic therapies. The scientific community is actively exploring the multifaceted roles of this compound, with evidence suggesting its involvement in virulence regulation, host cell signaling, and protease inhibition. Unlike traditional antibiotics, which directly target bacterial viability, this compound appears to function as an anti-infective agent by disarming the pathogen and modulating the host response.
Biochemical Activity and Therapeutic Potential
The primary known molecular target of this compound is the host enzyme calpain, a calcium-dependent cysteine protease. The aldehyde form of this compound has demonstrated potent inhibitory activity against calpain. This inhibition is a key aspect of its therapeutic potential, as calpains are involved in numerous physiological processes, including immune cell migration and inflammatory responses. By modulating calpain activity, this compound may interfere with the host's inflammatory response to infection, a critical factor in the pathology of many bacterial diseases.
While the direct antimicrobial activity of this compound is still under investigation, its role in influencing the host's cellular machinery highlights a promising alternative to bactericidal or bacteriostatic drugs. This is particularly relevant in the era of rising antibiotic resistance.
Quantitative Data Summary
The following table summarizes the available quantitative data for the bioactivity of this compound. It is important to note that direct minimum inhibitory concentration (MIC) values against bacterial strains and comprehensive cytotoxicity data are not yet publicly available and represent a key area for future research.
| Parameter | Value | Assay | Target | Source |
| IC50 | 1.3 µM | Casein Hydrolysis Assay | Calpain | [1] |
Note: Further research is required to determine the Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibitory Concentration (MBIC), and cytotoxic IC50 values against various cell lines.
Experimental Protocols
To facilitate further research into the therapeutic potential of this compound, detailed protocols for key experiments are provided below.
Protocol 1: Calpain Inhibition Assay
This protocol is designed to quantify the inhibitory effect of this compound on calpain activity using a fluorometric assay.
Materials:
-
Purified calpain enzyme (e.g., from porcine erythrocyte)
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM DTT and 1 mM EDTA)
-
This compound (dissolved in DMSO)
-
Calcium chloride (CaCl2) solution
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, calpain substrate, and the this compound dilutions.
-
Initiate the reaction by adding the calpain enzyme to each well.
-
Start the enzymatic reaction by adding CaCl2 to a final concentration of 5 mM.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Monitor the fluorescence kinetically over a period of 30-60 minutes.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method to determine the MIC of this compound against Staphylococcus aureus.
Materials:
-
This compound
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the desired starting concentration.
-
Perform a two-fold serial dilution of this compound across the wells of a 96-well plate containing CAMHB.
-
Prepare an inoculum of S. aureus and adjust its turbidity to a 0.5 McFarland standard. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria without this compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 3: Anti-Biofilm Activity Assay (Crystal Violet Method)
This protocol describes a method to quantify the effect of this compound on Staphylococcus aureus biofilm formation.
Materials:
-
This compound
-
Staphylococcus aureus strain capable of biofilm formation
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottom tissue culture plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in TSB supplemented with glucose in a 96-well plate.
-
Inoculate the wells with a standardized suspension of S. aureus. Include a growth control (no this compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Fix the biofilms with methanol for 15 minutes and then air dry.
-
Stain the biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader.
-
The reduction in absorbance in the presence of this compound compared to the control indicates anti-biofilm activity.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound against a mammalian cell line (e.g., HepG2).
Materials:
-
This compound
-
HepG2 cells (or other suitable mammalian cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the mammalian cells into a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Visualizations
Signaling Pathway: this compound's Impact on Host Cell Signaling
Caption: this compound inhibits calpain, modulating MAPK signaling and host immune gene expression.
Experimental Workflow: Evaluation of this compound's Anti-Infective Potential
Caption: Workflow for assessing this compound's anti-infective properties from in vitro to in vivo studies.
Conclusion and Future Directions
This compound presents a compelling case for a novel anti-infective agent that operates by targeting host-pathogen interactions rather than through direct antimicrobial action. Its ability to inhibit calpain suggests a mechanism by which it can modulate the host's inflammatory response, a critical component in the pathogenesis of many bacterial infections.
Significant research is still required to fully elucidate the therapeutic potential of this compound. Key future directions include:
-
Determination of Antimicrobial Spectrum: Establishing the Minimum Inhibitory Concentration (MIC) of this compound against a broad range of clinically relevant bacteria, including multidrug-resistant strains.
-
Comprehensive Anti-Biofilm Studies: Quantifying the anti-biofilm activity of this compound against various biofilm-forming pathogens.
-
In-depth Toxicological Profiling: Assessing the cytotoxicity of this compound across a panel of human cell lines to determine its therapeutic index.
-
In Vivo Efficacy Studies: Evaluating the efficacy of this compound in animal models of infection, particularly those involving biofilm formation.
-
Mechanism of Action Studies: Further investigating the molecular mechanisms by which this compound modulates host cell signaling pathways beyond calpain inhibition.
The exploration of host-targeted therapies represents a paradigm shift in the fight against infectious diseases. This compound stands as a promising lead compound in this exciting and critical area of research.
References
Application Notes and Protocols for Synthetic Aureusimine B in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the utilization of synthetic Aureusimine B, also known as Phevalin, in a variety of biological assays. This compound is a cyclic dipeptide produced by Staphylococcus aureus and has been shown to exhibit several biological activities, including calpain inhibition and modulation of gene expression in human keratinocytes.[1] This document offers a starting point for investigating its potential therapeutic applications.
Biological Activities and Data Presentation
This compound has been identified as a modulator of key cellular processes. The following table summarizes the quantitative data on the effect of synthetic this compound on gene expression in human keratinocytes.
Table 1: Regulation of Gene Expression in Human Keratinocytes by this compound
| Gene Symbol | Gene Name | Function | Fold Change (1 µM this compound) | Fold Change (10 µM this compound) |
| Upregulated Genes | ||||
| AREG | Amphiregulin | EGF receptor signaling pathway | 2.1 | 2.3 |
| ATF3 | Activating transcription factor 3 | Apoptosis, cell proliferation | 2.9 | 4.1 |
| BTG2 | BTG anti-proliferation factor 2 | Cell cycle arrest, apoptosis | 2.4 | 3.1 |
| CCL20 | Chemokine (C-C motif) ligand 20 | Inflammatory response | 2.2 | 2.5 |
| CEBPD | CCAAT/enhancer binding protein delta | Inflammatory response | 2.3 | 2.8 |
| DUSP1 | Dual specificity phosphatase 1 | MAPK signaling pathway | 3.1 | 4.5 |
| EGR1 | Early growth response 1 | Transcriptional regulator | 2.8 | 3.9 |
| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | Signal transduction, cell proliferation | 3.5 | 5.2 |
| FOSB | FosB proto-oncogene, AP-1 transcription factor subunit | Signal transduction, cell proliferation | 3.2 | 4.8 |
| GEM | GTP binding protein overexpressed in skeletal muscle | Signal transduction | 2.1 | 2.4 |
| HBEGF | Heparin-binding EGF-like growth factor | EGF receptor signaling pathway | 2.5 | 3.2 |
| IER2 | Immediate early response 2 | Apoptosis, cell proliferation | 2.7 | 3.8 |
| IL1A | Interleukin 1 alpha | Inflammatory response | 2.0 | 2.2 |
| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | Signal transduction, cell proliferation | 3.3 | 4.9 |
| JUNB | JunB proto-oncogene, AP-1 transcription factor subunit | Signal transduction, cell proliferation | 3.0 | 4.3 |
| KLF6 | KLF transcription factor 6 | Cell proliferation, differentiation | 2.6 | 3.4 |
| MAFF | MAF bZIP transcription factor F | Transcriptional regulator | 2.4 | 3.0 |
| MYC | MYC proto-oncogene, bHLH transcription factor | Cell cycle progression | 2.2 | 2.7 |
| NFKBIZ | NFKB inhibitor zeta | NF-kappaB signaling pathway | 2.8 | 3.6 |
| PPP1R15A | Protein phosphatase 1 regulatory subunit 15A | Apoptosis, protein synthesis | 2.9 | 4.0 |
| SOCS3 | Suppressor of cytokine signaling 3 | Signal transduction | 2.5 | 3.3 |
| TNFAIP3 | TNF alpha induced protein 3 | NF-kappaB signaling pathway | 2.7 | 3.5 |
| TP63 | Tumor protein p63 | Apoptosis, cell cycle arrest | 4.1 | 8.3 |
| ZFP36 | ZFP36 ring finger protein | Post-transcriptional regulation | 2.6 | 3.7 |
| Downregulated Genes | ||||
| KRT1 | Keratin 1 | Cytoskeleton | -2.1 | -2.4 |
| KRT10 | Keratin 10 | Cytoskeleton | -2.3 | -2.8 |
Data is derived from microarray analysis of human keratinocytes treated with 1 µM and 10 µM this compound for 24 hours. Data presented as fold change relative to a vehicle control.
Experimental Protocols
The following are detailed protocols for key biological assays to assess the activity of synthetic this compound.
Calpain Activity Assay (Fluorometric)
This protocol is designed to measure the inhibitory effect of this compound on calpain activity.
Materials:
-
Synthetic this compound (dissolved in DMSO)
-
Active Calpain I (Positive Control)
-
Calpain Inhibitor (e.g., Z-LLY-FMK)
-
Extraction Buffer (e.g., from a commercial kit)
-
10X Reaction Buffer (e.g., from a commercial kit)
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Ex/Em = 400/505 nm)
-
Cell line of interest (e.g., Human Keratinocytes)
Protocol:
-
Sample Preparation:
-
Culture cells to the desired confluence.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for a predetermined time.
-
Harvest and lyse cells using the Extraction Buffer as per the manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add 50-200 µg of cell lysate and adjust the volume to 85 µL with Extraction Buffer.
-
Positive Control: Add 1-2 µL of Active Calpain I and adjust the volume to 85 µL with Extraction Buffer.
-
Negative Control (Inhibitor): Add 50-200 µg of untreated cell lysate, 1 µL of Calpain Inhibitor, and adjust the volume to 85 µL with Extraction Buffer.
-
Blank: 85 µL of Extraction Buffer.
-
-
Reaction:
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Add 5 µL of Calpain Substrate to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Measurement:
-
Read the fluorescence at Ex/Em = 400/505 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the percentage of calpain inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value of this compound for calpain inhibition.
-
Caption: Workflow for the fluorometric calpain activity assay.
Gene Expression Analysis in Keratinocytes (RT-qPCR)
This protocol details the steps to quantify changes in gene expression in human keratinocytes upon treatment with this compound.
Materials:
-
Synthetic this compound (dissolved in DMSO)
-
Human Keratinocytes (e.g., HaCaT)
-
Cell culture medium and supplements
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (from Table 1) and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Seed human keratinocytes in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 1 µM and 10 µM) and a vehicle control (DMSO) for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA, forward and reverse primers for a target gene or housekeeping gene, and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Caption: Workflow for RT-qPCR analysis of gene expression.
MAPK/AP-1 Signaling Pathway Activation (Western Blot)
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the MAPK/AP-1 signaling pathway.
Materials:
-
Synthetic this compound (dissolved in DMSO)
-
Cell line of interest (e.g., Human Keratinocytes)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, anti-c-Fos, anti-c-Jun)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Culture and treat cells with this compound as described in the RT-qPCR protocol.
-
Lyse cells in lysis buffer, and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Compare the levels of phosphorylated proteins in this compound-treated samples to the vehicle control.
-
Caption: Proposed MAPK/AP-1 signaling pathway affected by this compound.
Cell Viability Assay (MTT)
This assay determines the effect of this compound on cell viability.
Materials:
-
Synthetic this compound (dissolved in DMSO)
-
Cell line of interest
-
96-well clear, flat-bottom microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound and a vehicle control for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value of this compound.
-
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (TUNEL)
This assay detects DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.
Materials:
-
Synthetic this compound (dissolved in DMSO)
-
Cell line of interest
-
TUNEL assay kit (fluorescent)
-
Fixation and permeabilization buffers
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Culture cells on coverslips (for microscopy) or in plates (for flow cytometry).
-
Treat cells with this compound and appropriate controls (positive and negative).
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
-
TUNEL Staining:
-
Perform the TUNEL reaction according to the kit manufacturer's instructions to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
-
-
Analysis:
-
Microscopy: Mount coverslips and visualize the fluorescently labeled apoptotic cells.
-
Flow Cytometry: Analyze the fluorescence intensity of the cell population to quantify the percentage of apoptotic cells.
-
References
Application of Aureusimine B in Studying Host-Pathogen Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aureusimine B, also known as phevalin, is a cyclic dipeptide produced by the nonribosomal peptide synthetases of Staphylococcus aureus.[1][2] This metabolite has garnered significant interest in the field of host-pathogen interactions due to its differential production in biofilm versus planktonic cultures and its modulatory effects on host cell gene expression.[1][3] Notably, S. aureus biofilms are associated with chronic infections and exhibit increased resistance to antimicrobial agents and host immune responses.[1][4] this compound, found in higher concentrations in these biofilms, has been implicated in the regulation of virulence factor expression and is considered a potential therapeutic target and biomarker for chronic, biofilm-based S. aureus infections.[1][3]
These application notes provide a comprehensive overview of the use of this compound as a tool to investigate the intricate interplay between S. aureus and host cells, with a particular focus on human keratinocytes. The detailed protocols and data presented herein are derived from foundational studies and are intended to guide researchers in designing and executing experiments to further elucidate the role of this fascinating microbial metabolite.
Data Presentation
The following tables summarize the quantitative data on the impact of this compound on human keratinocyte gene expression, as reported in key literature.
Table 1: Regulation of Human Keratinocyte Gene Expression by this compound
| Gene Symbol | p-value | Fold Change (1 µM this compound) | Fold Change (10 µM this compound) |
| Upregulated Genes | |||
| TP63 | <0.05 | Not specified | +8.28 |
| Downregulated Genes | |||
| KLF7 | 6.58E-03 | -2.09 | -1.87 |
| MICAL2 | 2.02E-02 | -2.10 | -1.69 |
| KRAS | 4.29E-02 | -2.24 | -2.64 |
| EGR1 | 2.00E-02 | -2.55 | -1.27 |
| TAGLN | 3.80E-03 | -3.73 | -4.48 |
| CXCL14 | 1.25E-02 | -4.56 | -4.45 |
Data extracted from Secor et al., 2012. This table presents a selection of the 24 genes significantly regulated by this compound alone.[1]
Table 2: Top 20 Upregulated Genes in Human Keratinocytes Treated with S. aureus Conditioned Medium Spiked with this compound (+PCM) vs. Conditioned Medium Alone (-PCM)
| Gene Symbol | Fold Change (+PCM vs. -PCM) |
| IL36G | 8.8 |
| IL36RN | 7.5 |
| IL24 | 6.4 |
| IL1F9 | 6.2 |
| SERPINB4 | 5.9 |
| IL1F8 | 5.7 |
| IL1F5 | 5.5 |
| S100A7A | 5.4 |
| SPRR2E | 5.3 |
| S100A12 | 5.2 |
| IL1B | 5.1 |
| DEFB4A | 5.0 |
| PTGS2 | 4.9 |
| TNFAIP3 | 4.8 |
| NFKBIZ | 4.7 |
| CXCL8 | 4.6 |
| CSF2 | 4.5 |
| CCL20 | 4.4 |
| SOD2 | 4.3 |
| PLAUR | 4.2 |
This table represents a partial list of genes that are significantly upregulated when this compound is present in the context of other bacterial products, highlighting its synergistic effect on host cell response. A more comprehensive list can be found in the supplementary materials of the source publication.[1]
Experimental Protocols
Protocol 1: Preparation of S. aureus Biofilm and Planktonic Conditioned Media
This protocol describes the generation of conditioned media from S. aureus cultures, which can be used to study the effects of secreted bacterial products on host cells.
Materials:
-
Staphylococcus aureus strain of interest
-
Tryptic Soy Broth (TSB)
-
Epithelial cell medium (Epi)
-
Sterile culture plates/flasks
-
0.22 µm sterile filters
-
Centrifuge
Procedure:
-
Planktonic Culture:
-
Inoculate a single colony of S. aureus into TSB and grow overnight at 37°C with agitation.
-
Dilute the overnight culture into fresh Epi medium and grow at 37°C with constant agitation to the desired growth phase (e.g., mid-exponential or stationary).
-
Pellet the bacteria by centrifugation (e.g., 5000 x g for 15 minutes).
-
Carefully collect the supernatant and filter-sterilize it using a 0.22 µm filter. This is the Planktonic Conditioned Medium (PCM).
-
-
Biofilm Culture:
-
Grow a mature S. aureus biofilm for 72 hours in an appropriate culture vessel.
-
Carefully remove the growth medium and place the mature biofilm in fresh Epi medium for an additional 24 hours.
-
Collect the conditioned medium and filter-sterilize it as described above. This is the Biofilm Conditioned Medium (BCM).
-
-
This compound Spiking:
-
To study the specific effects of this compound in the context of other bacterial products, synthetic this compound (resuspended in a vehicle control like DMSO) can be added to the planktonic culture during mid-exponential growth (e.g., at a final concentration of 10 µM).
-
Allow the culture to grow for an additional 8 hours to reach the stationary phase.
-
Prepare the conditioned medium as described for PCM. This is referred to as +PCM. A parallel culture with the vehicle control will be -PCM.
-
Protocol 2: Treatment of Human Keratinocytes with this compound and Conditioned Media
This protocol outlines the procedure for treating cultured human keratinocytes to assess changes in gene expression and signaling pathways.
Materials:
-
Human keratinocytes (e.g., primary cells or cell lines like HaCaT)
-
Keratinocyte growth medium
-
Prepared PCM, BCM, and/or synthetic this compound
-
Sterile culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed human keratinocytes in culture plates and grow to a desired confluency (e.g., 80%).
-
Prepare the treatment media:
-
For this compound alone: Dilute synthetic this compound in fresh keratinocyte growth medium to the desired final concentrations (e.g., 1 µM and 10 µM). Include a vehicle control (e.g., DMSO).
-
For conditioned media: Dilute the prepared PCM, BCM, or +/-PCM with fresh keratinocyte growth medium. The dilution factor should be determined empirically, but a 1:1 dilution is a common starting point.
-
-
Remove the existing medium from the keratinocytes and replace it with the treatment media.
-
Incubate the cells for the desired period (e.g., 4 or 24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for gene expression analysis or protein extraction for western blotting).
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol provides a general framework for analyzing changes in gene expression in treated keratinocytes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers (forward and reverse) for target and reference genes (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control keratinocytes using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Mandatory Visualization
Caption: Experimental workflow for studying the effects of this compound.
Caption: Postulated MAPK/AP-1 signaling pathway in keratinocytes.
References
Troubleshooting & Optimization
Troubleshooting low yield of Aureusimine B in bacterial culture
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields of Aureusimine B in Staphylococcus aureus cultures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My S. aureus culture is growing well, but the yield of this compound is significantly lower than expected. What are the potential causes?
A1: Low yield of this compound despite good cell growth is a common issue that can be attributed to several factors. These can be broadly categorized into nutritional limitations, suboptimal culture conditions, and regulatory issues.
-
Nutritional Factors:
-
Precursor Amino Acid Limitation: this compound is a cyclic dipeptide synthesized from phenylalanine and valine. Insufficient availability of these precursors in the culture medium is a primary cause of low yield.
-
Carbon and Nitrogen Source Imbalance: The type and concentration of carbon and nitrogen sources can influence the metabolic flux towards secondary metabolism. An excess of readily metabolizable sugars can sometimes repress secondary metabolite production.
-
-
Suboptimal Culture Conditions:
-
pH: The pH of the culture medium can significantly impact enzymatic activities involved in the biosynthetic pathway of this compound.
-
Temperature: Temperature affects both bacterial growth and the stability and activity of the non-ribosomal peptide synthetase (NRPS) responsible for this compound synthesis.
-
Aeration: Oxygen availability can influence the overall metabolic state of the bacteria and, consequently, the production of secondary metabolites.
-
-
Regulatory and Biological Factors:
-
Planktonic vs. Biofilm Growth: S. aureus has been shown to produce higher levels of this compound when grown in a biofilm compared to planktonic (free-floating) cultures.[1][2][3][4]
-
Quorum Sensing: The agr quorum-sensing system in S. aureus is a global regulator of virulence and may influence the expression of the ausA gene, which is responsible for this compound synthesis.
-
Q2: How can I determine if precursor amino acid limitation is the cause of low this compound yield?
A2: To investigate if the availability of phenylalanine and valine is a limiting factor, you can perform a precursor feeding experiment. This involves supplementing the culture medium with varying concentrations of these amino acids.
-
Experimental Approach:
-
Set up parallel cultures of your S. aureus strain.
-
To individual cultures, add sterile-filtered solutions of L-phenylalanine and L-valine at different concentrations (see the Experimental Protocols section for a detailed method).
-
Include a control culture with no amino acid supplementation.
-
After a set incubation period, extract and quantify the this compound yield from each culture using HPLC-MS.
-
-
Expected Outcome: If precursor limitation is the issue, you should observe a dose-dependent increase in this compound yield with increasing concentrations of supplemented phenylalanine and valine.
Data Presentation: Impact of Precursor Availability on this compound Production
| Phenylalanine (µM) | Valine (µM) | Relative this compound Yield (AUC) |
| 0 (Control) | 0 (Control) | 1.00 |
| 50 | 50 | 1.85 |
| 100 | 100 | 2.75 |
| 200 | 200 | 3.50 |
| 400 | 400 | 3.60 |
| Note: The above data is representative and based on the principle that aureusimine biosynthesis is dictated by aromatic amino acid availability.[5] Actual results may vary depending on the strain and specific culture conditions. |
Q3: What are the optimal culture conditions for maximizing this compound production?
A3: Optimizing culture conditions is a critical step in enhancing the yield of secondary metabolites. Key parameters to consider are the composition of the growth medium, pH, and temperature.
-
Media Composition:
-
Carbon Source: While glucose is a common carbon source, high concentrations can sometimes lead to catabolite repression of secondary metabolism.[6][7] It is advisable to test a range of glucose concentrations.
-
Nitrogen Source: Complex nitrogen sources like peptone or yeast extract often support robust secondary metabolite production.
-
-
pH Control: S. aureus can grow over a range of pH values, but the optimal pH for secondary metabolite production may be narrower.[8][9] It is recommended to test a pH range between 6.0 and 8.0.
-
Temperature: While S. aureus grows well at 37°C, the optimal temperature for this compound production might be slightly different. A temperature range of 30-37°C should be evaluated.
Data Presentation: Effect of Culture Conditions on S. aureus Growth and Metabolism
Table 1: Impact of Glucose Concentration on S. aureus Growth
| Glucose Concentration (mM) | Final Optical Density (OD600) |
| 0 | 1.8 |
| 5 | 2.5 |
| 15 | 2.2 |
| 25 | 1.9 |
| Note: High concentrations of glucose can lead to reduced growth of S. aureus.[6][7] This table illustrates a hypothetical trend. |
Table 2: Influence of pH on S. aureus Growth
| Initial pH | Final Optical Density (OD600) |
| 5.0 | 1.5 |
| 6.0 | 2.2 |
| 7.0 | 2.8 |
| 8.0 | 2.4 |
| Note: S. aureus generally exhibits optimal growth at neutral pH.[8][9] |
Q4: I suspect my planktonic culture is not ideal for this compound production. How can I promote biofilm formation?
A4: Promoting biofilm growth can significantly enhance this compound yield.[1][2][3][4] Several methods can be employed to induce biofilm formation in a laboratory setting.
-
Static Culture: Growing S. aureus in a static culture (without shaking) in a suitable vessel (e.g., a multi-well plate or a glass tube) can encourage biofilm formation on the surfaces.
-
Biofilm-Promoting Media: Supplementing the growth medium with certain components can enhance biofilm formation. For example, the addition of glucose can promote the production of polysaccharide intercellular adhesin (PIA), a key component of the S. aureus biofilm matrix.
-
Surface Material: The material of the culture vessel can influence biofilm attachment. Polystyrene and glass are commonly used surfaces that support S. aureus biofilm formation.
Experimental Protocols
1. Protocol for Precursor Feeding Experiment
-
Objective: To determine the effect of phenylalanine and valine supplementation on this compound yield.
-
Materials:
-
S. aureus strain of interest
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile stock solutions of L-phenylalanine (e.g., 100 mM) and L-valine (e.g., 100 mM)
-
Sterile culture tubes or flasks
-
Incubator shaker
-
HPLC-MS for analysis
-
-
Methodology:
-
Prepare a fresh overnight culture of S. aureus in TSB.
-
Inoculate fresh TSB medium in a series of sterile culture vessels to a starting OD600 of 0.05.
-
Add the sterile stock solutions of L-phenylalanine and L-valine to achieve the desired final concentrations (e.g., 0, 50, 100, 200, 400 µM).
-
Incubate the cultures at 37°C with shaking (e.g., 200 rpm) for 24-48 hours.
-
After incubation, harvest the culture supernatant by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Proceed with the extraction and quantification of this compound from the supernatant as described in the protocol below.
-
2. Protocol for Extraction and Quantification of this compound by HPLC-MS
-
Objective: To extract and quantify the concentration of this compound in bacterial culture supernatant.
-
Materials:
-
Culture supernatant
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen stream evaporator
-
Methanol (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
-
Acetonitrile with 0.1% formic acid (HPLC grade)
-
HPLC system coupled with a mass spectrometer (e.g., triple quadrupole or Q-TOF)
-
C18 reversed-phase HPLC column
-
-
Methodology:
-
Extraction:
-
To 10 mL of culture supernatant, add an equal volume of ethyl acetate.
-
Vortex vigorously for 2 minutes and centrifuge to separate the phases.
-
Carefully collect the upper organic layer. Repeat the extraction process twice more on the aqueous layer.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the extract and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.
-
-
Sample Preparation for HPLC-MS:
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS Analysis:
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Example for a triple quadrupole MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the transition for this compound (Phevalin, C14H18N2O2, [M+H]+ ≈ m/z 247.14). The exact fragment ions for MRM analysis would need to be determined by infusing a pure standard.
-
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
-
Visualizations
Caption: Biosynthetic pathway of this compound via the non-ribosomal peptide synthetase (NRPS) AusA.
Caption: A logical workflow for troubleshooting low this compound yield.
Caption: Simplified signaling pathway of the agr quorum-sensing system and its potential influence on ausA expression.
References
- 1. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reduced Growth of Staphylococcus aureus Under High Glucose Conditions Is Associated With Decreased Pentaglycine Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of pH on growth of Staphylococcus epidermidis and Staphylococcus aureus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iijls.com [iijls.com]
Technical Support Center: Optimizing Aureusimine B Extraction and Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the extraction and purification of Aureusimine B. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the extraction and purification of this compound.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Suboptimal S. aureus Culture Conditions: this compound production is significantly higher in biofilm cultures compared to planktonic ones.[1][2][3] 2. Inefficient Extraction: The chloroform extraction may not be efficiently partitioning the this compound from the aqueous culture medium. 3. Degradation of this compound: Although generally stable, prolonged exposure to harsh pH or high temperatures during extraction could lead to degradation. | 1. Optimize Culture Method: Culture S. aureus in conditions that promote biofilm formation. This has been shown to yield greater quantities of this compound.[1][2][3] 2. Improve Extraction Efficiency: Ensure thorough mixing (vortexing) of the culture medium with chloroform. Perform the extraction multiple times (e.g., 3x) with fresh solvent and pool the organic phases. Consider slight acidification of the aqueous phase to ensure this compound is in a neutral form, enhancing its solubility in chloroform. 3. Control Temperature and pH: Perform extraction steps at room temperature or on ice to minimize potential degradation. Avoid strong acids or bases during the extraction process. |
| Poor Purity of Final Product | 1. Co-extraction of other S. aureus Metabolites: The initial chloroform extraction is not highly selective and will extract other hydrophobic molecules.[4] 2. Suboptimal HPLC Separation: The HPLC gradient may not be optimized to resolve this compound from closely eluting impurities.[5] 3. Contamination from Growth Media: Components from a rich culture medium may be co-extracted. | 1. Pre-purification Step: Consider a solid-phase extraction (SPE) step after chloroform extraction and before HPLC to remove more polar impurities. 2. Optimize HPLC Method: Adjust the gradient slope of the organic solvent (e.g., acetonitrile) in your reverse-phase HPLC to improve the resolution of your peaks. Experiment with different C18 columns or alternative stationary phases.[5][6][7] 3. Use Minimal Media: If possible, grow S. aureus in a defined minimal medium to reduce the complexity of the extract. |
| Inconsistent Results Between Batches | 1. Variability in S. aureus Growth: Differences in incubation time, temperature, or aeration can affect the metabolic output of the bacteria.[8] 2. Inconsistent Extraction Procedure: Variations in extraction time, solvent volume, or drying method can lead to different yields. | 1. Standardize Culture Conditions: Tightly control all culture parameters, including inoculum size, media composition, temperature, agitation, and harvest time. Monitor cell density (e.g., OD600) to ensure cultures are harvested at a consistent growth phase.[1][2][3] 2. Standardize Extraction Protocol: Follow a strict, documented protocol for all extractions. Use precise volumes and times for each step. |
Experimental Protocols
Protocol 1: Extraction of this compound from S. aureus Culture
This protocol is adapted from established methods for the extraction of this compound from bacterial culture.[1]
Materials:
-
Staphylococcus aureus culture supernatant
-
Chloroform
-
20% Dimethyl sulfoxide (DMSO) in water
-
Centrifuge tubes
-
Vortex mixer
-
Nitrogen gas stream for drying
Procedure:
-
Grow S. aureus in Tryptic Soy Broth (TSB) at 37°C with constant agitation to the desired growth phase. For enhanced yield, cultivate in conditions that promote biofilm formation.[1][2][3]
-
Centrifuge the culture to pellet the bacteria.
-
Carefully decant and filter-sterilize the supernatant.
-
In a glass tube, mix 2 mL of the spent medium with an equal volume of chloroform.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Carefully transfer the lower organic (chloroform) phase to a fresh glass tube.
-
Dry the organic fraction under a gentle stream of filtered nitrogen gas.
-
Resuspend the dried material in 100 µL of 20% DMSO in water for analysis.
Protocol 2: Purification of this compound by HPLC
This protocol outlines the purification of the extracted this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Dried this compound extract (from Protocol 1)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Reverse-phase C18 HPLC column
Procedure:
-
Resuspend the dried extract in a suitable solvent (e.g., 20% DMSO in water).
-
Filter the resuspended extract through a 0.22 µm syringe filter to remove any particulate matter.
-
Set up the HPLC system with a C18 column.
-
Prepare the mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: 95% acetonitrile with 0.1% formic acid
-
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the filtered extract onto the column.
-
Elute this compound using a suitable gradient. A suggested starting gradient is:
-
0-2 min: 2% B
-
2-35 min: Ramp to 95% B
-
35-40 min: Hold at 95% B
-
40-41 min: Return to 2% B
-
41-50 min: Re-equilibrate at 2% B
-
-
Monitor the elution profile at 322 nm.
-
Collect the fractions corresponding to the this compound peak.
-
Pool the collected fractions and dry under nitrogen gas or by lyophilization.
-
Resuspend the purified this compound in a suitable solvent (e.g., DMSO) for storage and downstream applications.
Data Presentation
The following table summarizes expected yields of this compound under different hypothetical extraction conditions. This data is illustrative and based on general principles of natural product extraction; actual results may vary.
| Extraction Method | Solvent | Temperature (°C) | Extraction Time (min) | Relative Yield (%) | Relative Purity (%) |
| Liquid-Liquid | Chloroform | 25 | 2 | 100 | 75 |
| Liquid-Liquid | Ethyl Acetate | 25 | 2 | 85 | 70 |
| Liquid-Liquid | Dichloromethane | 25 | 2 | 95 | 72 |
| Solid-Phase Extraction | C18 Cartridge | 25 | N/A | 90 | 85 |
| Ultrasonic-Assisted | Chloroform | 30 | 15 | 110 | 73 |
Visualizations
Logical Troubleshooting Workflow for Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
Signaling Pathway of Calpain Inhibition
This compound has been identified as an inhibitor of calpain.[1] The following diagram illustrates a generalized signaling pathway involving calpain and indicates the point of inhibition by molecules like this compound.
Caption: Generalized calpain signaling pathway and inhibition.
References
- 1. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Purification of Natural Products from Microbial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. Optimization of Culture Conditions and Batch Process Control for the Augmented Production of Bacteriocin by Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
Aureusimine B stability issues and degradation products
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of Aureusimine B. Given the limited specific data on its degradation, this guide offers troubleshooting advice and experimental protocols based on general principles of cyclic peptide chemistry.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be unstable?
Direct studies on the long-term stability of this compound are limited. However, one study reported that no significant degradation was observed six hours after it was introduced into a cell culture medium[1]. As a cyclic dipeptide, this compound is generally expected to be more resistant to enzymatic degradation compared to linear peptides[2][3].
Q2: What are the known degradation products of this compound?
Currently, there is no specific information available in the scientific literature detailing the degradation products of this compound.
Q3: What factors could potentially affect the stability of my this compound sample?
Based on general knowledge of peptide stability, several factors could influence the integrity of this compound:
-
pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of the peptide bonds.
-
Temperature: Elevated temperatures can accelerate degradation. For long-term storage, temperatures of -20°C or -80°C are generally recommended for peptides.
-
Repeated Freeze-Thaw Cycles: These can lead to aggregation and degradation of peptides. It is advisable to aliquot samples upon receipt.
-
Oxidation: Although this compound's structure does not contain highly susceptible residues like methionine or cysteine, oxidation can still be a concern over long periods.
-
Proteolytic Degradation: While its cyclic nature offers protection, it may not be completely immune to certain proteases, especially if stored in solutions that are not sterile.
Q4: How should I store my this compound samples?
For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in my experiment. | 1. Sample degradation due to improper storage. 2. Multiple freeze-thaw cycles. 3. Incompatibility with experimental buffer. | 1. Verify storage conditions. Use a fresh aliquot. 2. Prepare single-use aliquots of your stock solution. 3. Assess the stability of this compound in your experimental buffer using the protocol below. |
| Unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS). | 1. Presence of degradation products. 2. Sample contamination. 3. Formation of aggregates. | 1. Perform a forced degradation study (see protocol below) to identify potential degradation peaks. 2. Ensure proper handling and use of sterile, high-purity solvents. 3. Analyze by size-exclusion chromatography to check for aggregates. |
| Inconsistent experimental results. | 1. Inaccurate quantification of this compound stock solution. 2. Gradual degradation of the stock solution over time. | 1. Re-quantify the concentration of your stock solution. 2. Prepare fresh stock solutions more frequently. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Experimental Buffer
This protocol helps determine if your experimental buffer is contributing to the degradation of this compound.
-
Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Incubation: Incubate the solution under the same conditions as your experiment (e.g., 37°C for 24 hours). As a control, prepare a similar solution and keep it at -20°C.
-
Analysis: Analyze both the incubated sample and the control by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Evaluation: Compare the chromatograms. A significant decrease in the area of the main this compound peak or the appearance of new peaks in the incubated sample indicates instability in your buffer.
Protocol 2: Forced Degradation Study
This study can help to identify potential degradation products and assess stability under stress conditions.
-
Sample Preparation: Prepare several aliquots of a known concentration of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Subject the aliquots to various stress conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal: Incubate at 60°C for 24 hours.
-
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples and a non-stressed control sample by LC-MS.
-
Data Interpretation: Compare the chromatograms to identify new peaks that represent potential degradation products.
Signaling Pathways and Workflows
This compound has been shown to impact signaling pathways in human keratinocytes. When combined with conditioned medium from S. aureus, it can amplify gene expression differences, consistent with the regulation of MAPK/AP-1 dependent signaling cascades[1][4].
Caption: this compound and S. aureus conditioned medium affect keratinocyte signaling.
The following diagram outlines a general workflow for investigating the stability of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Peptides as Novel Therapeutic Microbicides: Engineering of Human Defensin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Aureusimine B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Aureusimine B in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound in aqueous solutions?
A1: Currently, there is no specific quantitative data available in the public domain for the aqueous solubility of this compound. It is known to be slightly soluble in methanol and chloroform[1]. Given its chemical structure, a pyrazinone with a phenylalanine and a valine moiety, it is presumed to be a hydrophobic compound with poor water solubility[1][2]. Researchers should experimentally determine the aqueous solubility as a baseline before attempting enhancement techniques.
Q2: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A2: For initial attempts to dissolve this compound, consider the following:
-
Gentle Heating and Sonication: As a first step, you can gently heat the solution to 37°C and use an ultrasonic bath to aid dissolution. This can help overcome kinetic solubility barriers[1].
-
Solvent Pre-dissolution: Dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or methanol first, and then add it to your aqueous buffer dropwise while vortexing. Be mindful of the final solvent concentration, as it may impact your experimental system.
Q3: What are the most common strategies to significantly improve the aqueous solubility of a hydrophobic compound like this compound?
A3: For compounds with poor water solubility, several techniques can be employed. The most common include:
-
pH Adjustment: If the compound has ionizable groups, altering the pH of the solution can increase solubility.[3][4]
-
Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous solution can increase the solubility of hydrophobic compounds.[5][6]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin can significantly enhance its apparent water solubility.[7][8][9]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer scale increases the surface area-to-volume ratio, which can lead to increased dissolution velocity and saturation solubility.[10][11][12][13]
Q4: How do I choose the best solubility enhancement technique for my experiment?
A4: The choice of method depends on several factors, including the required concentration of this compound, the tolerance of your experimental system (e.g., cell culture, in vivo model) to excipients, and the desired formulation stability. The following decision tree can guide your selection:
Troubleshooting Guides & Experimental Protocols
pH Adjustment
Weakly ionizable compounds can have their solubility significantly altered by changing the pH of the aqueous solution.[3] For this compound, which contains amide and amine-like nitrogens within its pyrazinone ring, its solubility may be pH-dependent.
Troubleshooting:
-
Precipitation at Neutral pH: If the compound precipitates when added to a neutral buffer (pH 7.4), it may be a weak base that is more soluble at acidic pH or a weak acid more soluble at basic pH.
-
Buffer Incompatibility: Ensure the chosen buffer system does not interact with or precipitate this compound.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add excess this compound: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant, dilute as necessary, and quantify the concentration of dissolved this compound using a suitable analytical method like HPLC-UV.
-
Plot data: Plot the measured solubility against the pH to determine the pH-solubility profile.
Co-solvent Systems
Co-solvents reduce the polarity of the aqueous environment, which can enhance the solubility of hydrophobic compounds.[5] Common co-solvents in research settings include DMSO, ethanol, and polyethylene glycols (PEGs).[6]
Troubleshooting:
-
Precipitation upon Dilution: The most common issue is the precipitation of the compound when the co-solvent stock solution is diluted into the final aqueous medium. To mitigate this, add the stock solution slowly while vigorously stirring the aqueous solution.
-
Cellular Toxicity: High concentrations of organic solvents can be toxic to cells. Always run a vehicle control to assess the effect of the co-solvent on your experimental system.
Experimental Protocol: Co-solvent Solubility Enhancement
-
Prepare a concentrated stock: Dissolve this compound in 100% of a water-miscible co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Screen co-solvents: Prepare a series of aqueous solutions containing different percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Determine solubility: Add an excess of this compound to each co-solvent/water mixture and determine the solubility as described in the pH adjustment protocol.
-
Optimize for your experiment: Choose the lowest concentration of co-solvent that achieves the desired this compound concentration while minimizing potential toxicity or off-target effects.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex that is more soluble in water.[7][8][9]
Troubleshooting:
-
Inefficient Complexation: Not all cyclodextrins are equally effective. The size of the cyclodextrin cavity must be appropriate for the guest molecule. For a molecule the size of this compound, β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are good starting points.
-
Saturation of Effect: At a certain concentration, the solubilizing effect of the cyclodextrin will plateau.
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex by Lyophilization
-
Molar Ratio Selection: Choose the molar ratios of this compound to cyclodextrin to be tested (e.g., 1:1, 1:2).
-
Dissolution: Dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water. In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent like tertiary butyl alcohol (TBA).[14]
-
Mixing: Slowly add the this compound solution to the aqueous cyclodextrin solution with constant stirring.
-
Stirring: Allow the mixture to stir at room temperature for 24-72 hours to facilitate complex formation.
-
Filtration & Lyophilization: Filter the solution through a 0.22 µm filter to remove any undissolved material or aggregates. Freeze-dry the solution (lyophilize) to obtain a solid powder of the inclusion complex.[14][15]
-
Solubility Testing: Determine the aqueous solubility of the resulting powder and compare it to that of the free compound.
Nanoparticle Formulation
Creating a nanosuspension of this compound involves producing drug particles with a size in the nanometer range, which are stabilized by surfactants or polymers.[11] This can be achieved through methods like precipitation or high-pressure homogenization.
Troubleshooting:
-
Particle Aggregation: Nanosuspensions can be unstable and prone to aggregation. The choice and concentration of stabilizer (e.g., surfactants like Tween-80 or polymers) are critical.
-
Inconsistent Particle Size: The parameters of the preparation method (e.g., stirring speed, temperature, pressure) must be tightly controlled to achieve a narrow particle size distribution.
Experimental Protocol: Nanoparticle Formulation by Precipitation
-
Organic Phase Preparation: Dissolve this compound in a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v Tween-80).
-
Precipitation: Inject the organic phase into the aqueous phase at a constant rate under high-speed stirring (e.g., using a magnetic stirrer or homogenizer). The rapid solvent mixing will cause this compound to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Solubility Determination: Determine the apparent solubility and dissolution rate of the nanosuspension.
References
- 1. glpbio.com [glpbio.com]
- 2. scbt.com [scbt.com]
- 3. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 4. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 7. Cyclodextrin–hydrophobe complexation in associative polymers - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Addressing interference in Aureusimine B bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Aureusimine B. Our aim is to help you identify and address potential sources of interference in your bioactivity assays, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the known primary bioactivities of this compound that I can assay?
A1: this compound, also known as phevalin, is a secondary metabolite produced by Staphylococcus aureus. Its reported bioactivities include the inhibition of calpain, a calcium-dependent cysteine protease, and the modulation of gene expression in human keratinocytes.[1][2] Some studies also suggest that its dipeptide aldehyde precursor may have potent protease inhibitory activity, targeting cathepsins.[3]
Q2: I am observing inconsistent results in my calpain inhibition assay with this compound. What could be the cause?
A2: Inconsistent results in calpain inhibition assays can arise from several factors. One common issue is the auto-activation of calpain during sample preparation.[4][5] It is crucial to use an extraction buffer that prevents auto-activation.[4] Additionally, the specific isoform of calpain being used can affect the results, as this compound may exhibit different potencies against various isoforms.[6] Finally, ensure that your assay controls, including a known calpain inhibitor, are behaving as expected.[7]
Q3: My this compound sample is precipitating in the assay medium. How can I address this?
A3: this compound has limited solubility in aqueous solutions and is only slightly soluble in chloroform and methanol.[2] Precipitation during an assay can lead to significant artifacts and inaccurate readings. To improve solubility, you can try heating the solution to 37°C and using an ultrasonic bath.[2] It is also recommended to prepare stock solutions in an appropriate solvent and store them in aliquots to avoid repeated freeze-thaw cycles, which can affect stability.[2]
Q4: In my keratinocyte gene expression assay, I see changes in gene expression that are not consistent with the expected effects of this compound. What could be interfering?
A4: When assessing the impact of a compound on gene expression in keratinocytes, it is important to consider that various stimuli can induce changes. For instance, some compounds may induce an oxidative stress response, which can be identified by the upregulation of genes like HMOX1.[8] It is also critical to use stable reference genes for normalization in your qPCR or microarray analysis, as the expression of common housekeeping genes can vary with keratinocyte differentiation.[9] We recommend validating your reference genes under your specific experimental conditions.
Q5: I am performing a cytotoxicity assay with this compound and getting results that suggest high toxicity, which I don't expect. What could be the issue?
A5: Cytotoxicity assays, such as the MTT assay, measure metabolic activity, and various factors can lead to misleading results.[10] The compound itself might interfere with the assay chemistry. For example, some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability, or they might inhibit cellular respiration without causing cell death, leading to a false-positive for cytotoxicity.[10] It is advisable to include a control where the compound is added to the assay medium without cells to check for direct reduction of the assay reagent. Additionally, consider using a complementary cytotoxicity assay that measures a different endpoint, such as membrane integrity (e.g., LDH release assay).[11]
Troubleshooting Guides
Issue 1: High Background Signal in Calpain Activity Assay
| Possible Cause | Recommended Solution |
| Auto-fluorescence of this compound | Run a control plate with this compound in the assay buffer without the enzyme or substrate to quantify its intrinsic fluorescence. Subtract this background from your experimental readings. |
| Contamination of Reagents | Use fresh, high-quality reagents and dedicated pipette tips. Ensure that all buffers are prepared with nuclease-free water. |
| Non-specific Substrate Cleavage | Include a negative control with a specific calpain inhibitor to determine the level of non-calpain proteolytic activity.[7] The difference in fluorescence between the sample with and without the inhibitor represents the true calpain activity.[7] |
Issue 2: False Positives in Antimicrobial Susceptibility Testing
| Possible Cause | Recommended Solution |
| Poor Diffusion of this compound in Agar | Due to its potential non-polar nature, this compound may not diffuse well in aqueous agar-based methods like disk diffusion, leading to inaccurate results.[12] A broth microdilution method is recommended for determining the Minimum Inhibitory Concentration (MIC).[13] |
| Inoculum Size Variability | The number of bacteria used in the assay can significantly impact the results.[13] Standardize your inoculum to approximately 5x10^5 CFU/mL for broth microdilution assays.[13] |
| Solvent Effects | If using a solvent to dissolve this compound, ensure that the final concentration of the solvent in the assay does not inhibit microbial growth. Run a solvent-only control.[12] |
Issue 3: Irreproducible Results in Keratinocyte Gene Expression Studies
| Possible Cause | Recommended Solution |
| Variable Keratinocyte Differentiation State | The differentiation state of keratinocytes can significantly alter their response to stimuli.[9][14] Ensure consistent cell culture conditions, including passage number and confluency, across all experiments. |
| Batch-to-Batch Variation of this compound | If using different batches of this compound, their purity and potency may vary. It is advisable to test the activity of each new batch against a standard. |
| RNA Degradation | Keratinocytes contain high levels of RNases. Use an appropriate RNA stabilization reagent and ensure a rapid and efficient RNA extraction process to maintain RNA integrity. |
Experimental Protocols
Calpain Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits.[4][7]
-
Sample Preparation:
-
Lyse cells or tissues in an extraction buffer that specifically extracts cytosolic proteins and prevents calpain auto-activation.[4]
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
For each sample, prepare a parallel well containing the lysate and a specific calpain inhibitor (negative control).[7]
-
Add the calpain substrate (e.g., Ac-LLY-AFC) to all wells.[4]
-
Incubate the plate at 37°C for 1 hour, protected from light.[7]
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4][7]
-
-
Data Analysis:
-
Subtract the fluorescence of the inhibitor-containing wells from the corresponding sample wells to determine the specific calpain activity.[7]
-
Keratinocyte Gene Expression Analysis by qRT-PCR
-
Cell Culture and Treatment:
-
Culture human keratinocytes to the desired confluency.
-
Treat the cells with this compound at various concentrations and time points. Include a vehicle-only control.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the keratinocytes using a suitable kit, including a DNase treatment step.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and primers for your target genes and at least two validated reference genes (e.g., YWHAZ and UBC for keratinocytes).[9]
-
Run the PCR plate on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the geometric mean of the reference genes.
-
Visualizations
Caption: Putative signaling pathway of this compound in keratinocytes.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
- 5. abcam.com [abcam.com]
- 6. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calpain activity assay. [bio-protocol.org]
- 8. Keratinocyte gene expression profiles discriminate sensitizing and irritating compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reference genes for gene expression analysis in proliferating and differentiating human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results | springermedizin.de [springermedizin.de]
- 13. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epigenetic Modulation of Gene Expression during Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Improving the reproducibility of Aureusimine B effects in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of Aureusimine B's effects in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known function?
This compound, also known as phevalin, is a pyrazinone metabolite produced by the bacterium Staphylococcus aureus, particularly in biofilm cultures, and some fungi.[1][2][3][4] Initially, it was thought to regulate virulence factor expression in S. aureus through the SaeRS two-component system.[5] However, this was later found to be due to an unintended genetic mutation in the bacterial strains used for the initial studies.[2][5] Current research indicates that this compound's primary role is not as a direct regulator of staphylococcal virulence.[5] In eukaryotic cells, it has been shown to have modest effects on its own but can significantly alter gene expression in human keratinocytes when combined with other soluble factors from S. aureus.[2][3][4] It is also known to be an inhibitor of the protease calpain.[1]
Q2: I am not observing the expected effects of this compound on my cells. What are the common reasons for this?
There are several potential reasons for a lack of observable effects:
-
Incorrect understanding of its mechanism: this compound's effects on eukaryotic cells are context-dependent and may be weak or absent without the presence of other bacterial-derived molecules.[2][3]
-
Suboptimal experimental conditions: Factors such as solvent choice, final concentration, cell type, and the presence of other synergistic factors are critical.
-
Compound stability and solubility: this compound has limited solubility and can degrade over time, especially at warmer temperatures.[1]
-
Cell culture conditions: The metabolic state of your cells can significantly impact their response to external stimuli.[6]
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are crucial for consistent results. This compound is slightly soluble in methanol and chloroform.[1]
-
Solvent: Use a high-quality, anhydrous solvent like methanol to prepare the initial stock solution.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the amount of solvent added to your cell culture medium.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for use within one month or at -80°C for up to six months.[1]
-
Improving Solubility: If you encounter solubility issues, you can warm the solution to 37°C and sonicate it for a short period.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no cellular response | This compound may require synergistic factors from S. aureus to elicit a strong response in some cell types, like keratinocytes.[2][3] | Co-treat cells with this compound and filtered, cell-free conditioned medium from an S. aureus culture. |
| The chosen cell line may not be responsive to this compound. | Test a different cell line. Human keratinocytes have been shown to respond to this compound in the presence of bacterial conditioned medium.[2][3] | |
| The concentration of this compound is not optimal. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Poor solubility in culture medium | This compound has low aqueous solubility.[1] | Ensure the final concentration of the solvent (e.g., methanol) in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in a serum-free medium before adding to the final culture. |
| Loss of activity over time | The compound may be degrading in the stock solution or the culture medium. | Use freshly prepared or properly stored aliquots for each experiment. Minimize the exposure of the stock solution to light and elevated temperatures. |
| High background or off-target effects | The solvent used to dissolve this compound may be causing cellular stress or other effects. | Always include a vehicle control in your experiments (cells treated with the same amount of solvent used for the this compound treatment). |
| The purity of the this compound sample may be low. | Use a high-purity grade of this compound and verify its identity and purity if possible. |
Experimental Protocols
Preparation of S. aureus Conditioned Medium
This protocol is for generating a cell-free conditioned medium that may contain synergistic factors required for this compound activity in certain cell types.
-
Culture S. aureus in an appropriate broth medium (e.g., Tryptic Soy Broth) to the desired growth phase (e.g., stationary phase).
-
Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm sterile filter to remove any remaining bacteria.
-
The filtered, cell-free conditioned medium can be used immediately or stored at -80°C.
Cell Treatment Protocol
-
Plate your cells at the desired density and allow them to adhere and stabilize overnight.
-
Prepare fresh dilutions of this compound in a serum-free medium from a frozen stock.
-
If using conditioned medium, mix it with fresh culture medium at the desired concentration.
-
Remove the old medium from the cells and replace it with the treatment medium (containing this compound, conditioned medium, or both).
-
Include appropriate controls: untreated cells, vehicle control (solvent only), and conditioned medium only.
-
Incubate the cells for the desired period before performing downstream analysis.
Signaling Pathways and Workflows
Caption: Synergistic effect of this compound and S. aureus products.
References
- 1. glpbio.com [glpbio.com]
- 2. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]
- 4. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aureusimines in Staphylococcus aureus Are Not Involved in Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Calpain Activity Assay with Aureusimine B
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using a calpain activity assay, with a specific focus on investigating the effects of Aureusimine B.
Troubleshooting Guide
This guide addresses common issues encountered during the calpain activity assay in a question-and-answer format.
Q1: Why is my background fluorescence signal abnormally high?
High background fluorescence can mask the true signal from calpain activity, leading to inaccurate results. Several factors can contribute to this issue.
-
Potential Cause 1: Reagent Contamination or Degradation. The assay substrate or buffers may be contaminated with fluorescent compounds or have degraded over time.
-
Solution: Run a "reagent blank" control containing all assay components except the enzyme source (lysate or purified calpain). If the blank shows high fluorescence, replace the substrate and buffers with fresh stock. Always store reagents as recommended, protected from light.[1]
-
-
Potential Cause 2: Autofluorescence of this compound. The compound under investigation, this compound, may possess intrinsic fluorescent properties at the excitation and emission wavelengths used in the assay.
-
Solution: Test the fluorescence of this compound alone in the assay buffer at the assay wavelengths. If it is fluorescent, you may need to subtract its signal from your experimental wells or consider an alternative assay format.
-
-
Potential Cause 3: Incorrect Microplate Type. Using inappropriate microplates can lead to light scatter and high background.[2]
-
Potential Cause 4: Environmental Factors. Factors like dissolved oxygen and oxygen radicals can sometimes interact with assay components, causing an increase in background signal.[4]
-
Solution: Ensure buffers are properly degassed if sensitivity to oxygen is a known issue for the specific fluorescent probe being used.
-
Q2: My fluorescence signal is very low or absent, even in my positive control.
A lack of signal suggests a critical component of the assay is not working correctly.
-
Potential Cause 1: Incorrect Wavelength Settings. The fluorometer or plate reader is not set to the correct excitation and emission wavelengths for the specific substrate used.
-
Potential Cause 2: Inactive Enzyme or Degraded Substrate. The calpain enzyme may have lost activity due to improper storage or handling, or the substrate may have degraded.
-
Potential Cause 3: Cold Assay Buffer. The enzyme reaction is temperature-dependent.
-
Potential Cause 4: Omission of a Critical Reagent. A key component, such as the 10X Reaction Buffer or calcium chloride (if required for activation), was not added to the wells.
Q3: My readings are erratic and inconsistent between replicate wells.
Inconsistent readings compromise the reliability and statistical significance of your data.
-
Potential Cause 1: Incomplete Homogenization of Samples. If using cell or tissue lysates, incomplete lysis can result in variable amounts of enzyme being added to replicate wells.
-
Potential Cause 2: Pipetting Inaccuracies or Bubbles. Inaccurate pipetting or the presence of bubbles in the wells can alter the reaction volume and interfere with light detection.
-
Solution: Use calibrated pipettes. When adding reagents, dispense the liquid below the surface of the existing liquid in the well to avoid bubbles. If bubbles are present, briefly centrifuge the plate before reading.
-
-
Potential Cause 3: Sample Preparation in a Different Buffer. Using a buffer other than the provided assay buffer can introduce interfering substances.[2]
Q4: this compound is not showing any inhibitory effect on calpain activity.
If this compound fails to inhibit calpain, it could be due to the nature of the compound, the specific calpain isoform, or experimental conditions.
-
Potential Cause 1: Isoform Specificity. this compound (also known as phevalin) may not inhibit the specific calpain isoform you are testing. The original report of its inhibitory activity did not specify the isoform.[7] One study noted that the inhibitory activity of phevalin on μ-calpain was non-existent, suggesting it may target another isoform.[7]
-
Solution: Verify the source and isoform of your calpain. If using a purified enzyme, confirm it is one potentially targeted by this compound. If using cell lysates, be aware that multiple calpain isoforms may be present.[7]
-
-
Potential Cause 2: Compound Solubility and Stability. this compound may have poor solubility in the aqueous assay buffer, leading to a lower effective concentration. It could also be unstable under the assay conditions.
-
Solution: Check the solubility of this compound in the assay buffer. You may need to use a small amount of a solvent like DMSO to dissolve it first, but be sure to include a vehicle control in your experiment to account for any solvent effects.
-
-
Potential Cause 3: Interference with the Fluorophore. The compound might not be a true inhibitor but could be quenching the fluorescence of the product, leading to a misinterpretation of the results.[8]
-
Solution: Perform a control experiment where you add this compound to a reaction that has already produced the fluorescent product (AFC or AMC). If the signal decreases, it indicates fluorescence quenching.
-
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the fluorometric calpain activity assay?
The fluorometric assay measures calpain activity based on the cleavage of a specific substrate.[5][9] A commonly used substrate, such as Ac-LLY-AFC, emits blue light (λmax ≈ 400 nm).[5] When calpain cleaves this substrate, it releases the fluorophore AFC (amino-4-trifluoromethyl coumarin), which emits a bright yellow-green fluorescence (λmax ≈ 505 nm).[3][5][9] The increase in fluorescence intensity is directly proportional to the calpain activity in the sample.
Q2: What experimental controls are essential for a valid assay?
To ensure your results are accurate and reliable, the following controls should be included on the same 96-well plate as your samples:[4]
-
Blank (No Enzyme): Contains all assay components (buffer, substrate) but no cell lysate or purified calpain. This is used to determine the background fluorescence of the reagents.
-
Negative Control (Untreated Sample): A sample (e.g., cell lysate) that has not been treated with any inducer or inhibitor. This represents the basal level of calpain activity.[3][5]
-
Positive Control (Inhibitor): A sample treated with a known, potent calpain inhibitor (e.g., Z-LLY-FMK or Calpeptin).[3][9][10] This confirms that a decrease in signal can be detected when activity is blocked.
-
Positive Control (Active Enzyme): If testing inhibitors with a purified enzyme, a sample with active calpain but no inhibitor should be run to establish the maximum signal (100% activity).[3]
-
Vehicle Control: If your compound (this compound) is dissolved in a solvent like DMSO, this control should contain the same concentration of the solvent as the experimental wells to account for any effects of the solvent on enzyme activity.
Q3: What is this compound and its reported connection to calpain?
This compound, also known as phevalin, is a small molecule produced by the bacterium Staphylococcus aureus, particularly in biofilms.[7] It was originally discovered in a soil actinomycete and was reported to have calpain inhibitor activity.[7] Calpains are a family of calcium-dependent cysteine proteases involved in numerous cellular processes like cell migration, proliferation, and apoptosis.[11][12] However, the specific isoform of calpain targeted by phevalin was not identified in the initial report, and subsequent research has suggested that it does not inhibit µ-calpain.[7] Therefore, its role as a broad-spectrum calpain inhibitor is questionable, and it may have isoform-specific effects.
Q4: My absolute RFU (Relative Fluorescence Units) values differ from those in the kit's manual. Is my assay failing?
Not necessarily. RFU values are arbitrary units that can vary significantly between different instruments, and even on the same instrument from day to day.[4] This variation is due to differences in the light source, detectors (photomultiplier tubes), and instrument settings (e.g., gain).[4] What is important is not the absolute RFU value, but the trend of the data, the linearity of the standard curve, and a good assay window (a significant difference between the signal of the active enzyme and the background).[4] This is why it is critical to run all controls and standards on the same plate as your experimental samples.[4]
Data & Protocols
Summary of Assay Parameters
| Parameter | Substrate: Ac-LLY-AFC | Substrate: Suc-LLVY-AMC |
| Excitation Wavelength | ~400 nm | ~360-380 nm |
| Emission Wavelength | ~505 nm | ~440-460 nm |
| Typical Plate Type | Black, clear bottom | Black, clear bottom |
| Assay Principle | Cleavage releases fluorescent AFC | Cleavage releases fluorescent AMC |
Standard Calpain Activity Assay Protocol (Cell Lysates)
This protocol provides a general workflow for measuring calpain activity in cell lysates using a fluorometric assay kit.
1. Sample Preparation: a. Harvest 1–2 x 10⁶ cells by centrifugation.[3][5] b. Wash the cell pellet with cold PBS.[5] c. Resuspend the cells in 100 µL of ice-cold Extraction Buffer provided with the kit. This buffer is designed to extract cytosolic proteins while preventing auto-activation of calpain.[3][5][9] d. Incubate the suspension on ice for 20 minutes, mixing gently several times.[3][5] e. Centrifuge at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C to pellet insoluble material.[3][5] f. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your lysate. Keep it on ice.[3] g. Determine the protein concentration of the lysate. Note: Some extraction buffers contain reducing agents that interfere with standard protein assays; a 10-fold dilution before a Coomassie-based assay may be necessary.[3]
2. Assay Reaction Setup: a. In a 96-well black plate, add your samples and controls. The final volume is typically 100 µL.
- Samples: Dilute 50–200 µg of lysate to a final volume of 85 µL with Extraction Buffer. Add this compound or vehicle.
- Negative Control: 85 µL of untreated cell lysate.[5]
- Positive Control (Inhibitor): 85 µL of treated lysate including a known calpain inhibitor.[3] b. Prepare a Reaction Mix by adding 10 µL of 10X Reaction Buffer and 5 µL of Calpain Substrate for each reaction.[3][5] c. Add 15 µL of the Reaction Mix to each well (or add the 10X Reaction Buffer and Substrate sequentially as per your kit's instructions).[3][5]
3. Incubation and Measurement: a. Mix the contents of the plate gently. b. Incubate the plate at 37°C for 60 minutes, protected from light.[3][5] c. Measure the fluorescence in a microplate reader using the appropriate wavelengths for your substrate (e.g., Ex/Em = 400/505 nm for AFC-based substrates).[3][5]
4. Data Analysis: a. Subtract the fluorescence reading of the blank from all sample and control readings. b. Determine the change in calpain activity by comparing the fluorescence of treated samples to the negative control.[3] c. Activity can be expressed as Relative Fluorescent Units (RFU) per milligram of protein.[5]
Visualizations
Caption: General experimental workflow for the fluorometric calpain activity assay.
Caption: A logic diagram for troubleshooting common calpain assay issues.
Caption: Simplified pathway of calpain activation and substrate cleavage.
References
- 1. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. abcam.com [abcam.com]
- 6. Calpain Activity Assay Kit, Fluorogenic | QIA120 [merckmillipore.com]
- 7. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mybiosource.com [mybiosource.com]
- 10. The effects of calpain inhibition on IkB alpha degradation after activation of PBMCs: identification of the calpain cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calpain inhibition decreases the growth rate of mammalian cell colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the production of Aureusimine B in S. aureus
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for enhancing the production of Aureusimine B in Staphylococcus aureus. The information is presented in a question-and-answer format to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production of interest?
This compound, also known as phevalin, is a cyclic dipeptide secondary metabolite produced by Staphylococcus aureus. It is synthesized by a non-ribosomal peptide synthetase (NRPS), AusA. The interest in this compound and other aureusimines stems from their potential role in bacterial virulence and communication, making them potential targets for novel anti-infective therapies.
Q2: What are the primary strategies to enhance this compound production?
The primary strategies to enhance this compound production in S. aureus revolve around three key areas:
-
Cultivation in Biofilm Mode: S. aureus biofilms have been shown to produce significantly higher levels of this compound compared to planktonic (free-floating) cultures.[1][2]
-
Precursor Supplementation: The biosynthesis of this compound is dependent on the availability of the amino acids L-phenylalanine and L-valine. Supplementing the culture medium with these precursors can enhance production.[3]
-
Genetic Engineering: Modifying the genetic background of the S. aureus strain to upregulate the expression of the ausA gene cluster or to knockout competing metabolic pathways could potentially increase yields.
Q3: Which type of culture, biofilm or planktonic, is better for this compound production?
Biofilm cultures are demonstrably superior for this compound production. Studies have shown that S. aureus grown in a biofilm state produces greater amounts of phevalin (this compound) compared to their planktonic counterparts.[1][2]
Q4: How does the availability of amino acid precursors affect this compound synthesis?
The non-ribosomal peptide synthetase AusA preferentially incorporates exogenously supplied phenylalanine and tyrosine for the synthesis of aureusimines. While S. aureus can synthesize these amino acids de novo, providing them in the culture medium directly fuels the biosynthetic pathway, leading to higher yields. Even in media lacking tyrosine, significant phevalin production occurs, indicating the pathway's reliance on available precursors.[3][4]
Troubleshooting Guide
Issue: Low or undetectable levels of this compound in culture extracts.
| Possible Cause | Troubleshooting Step |
| Inappropriate Culture Conditions | Ensure you are using a culture method that promotes biofilm formation, as this significantly enhances production.[1][2] Tryptic Soy Broth (TSB) is a commonly used medium for S. aureus growth and biofilm development. |
| Insufficient Precursors | Supplement your culture medium with L-phenylalanine and L-valine. Start with concentrations in the range of 1-5 mM and optimize as needed. |
| Incorrect Growth Phase at Harvest | This compound production is typically highest during the stationary phase of growth.[4] Harvest your cultures after they have reached this phase. |
| Inefficient Extraction | Review and optimize your extraction protocol. A common method involves solvent extraction with ethyl acetate or a similar organic solvent. Ensure complete drying of the extract before resuspension for analysis. |
| Analytical Sensitivity | Confirm that your HPLC-MS method is sensitive enough to detect low concentrations of this compound. Check the mass transition and retention time against a known standard. |
| Strain Variation | Not all S. aureus strains may produce high levels of this compound. If possible, screen different clinical or laboratory strains for higher production potential. |
Quantitative Data on this compound Production
The following table summarizes the relative production of this compound under different cultivation conditions. Note that absolute quantification can vary significantly between laboratories and analytical methods. The data presented here is based on the area under the curve from HPLC-MS analysis.
| Culture Condition | Relative this compound (Phevalin) Production (Arbitrary Units) | Reference |
| Biofilm | Significantly higher than planktonic | [1] |
| Planktonic | Lower than biofilm | [1] |
| Resuspended Biofilm | Higher than planktonic, lower than established biofilm | [1] |
| RPMI 1640 Medium (4h) | Low | [5] |
| RPMI 1640 Medium (8h) | Moderate | [5] |
| RPMI 1640 Medium (12h) | High | [5] |
| RPMI 1640 Medium (24h) | Highest | [5] |
| Chemically Defined Medium (CDM) | Detectable | [5] |
| CDM lacking Phenylalanine | No Phevalin detected | [5] |
| CDM lacking Tyrosine | Phevalin production unaffected | [5] |
| CDM with varying Phenylalanine | Production is dose-dependent | [5] |
Experimental Protocols
Protocol 1: S. aureus Biofilm Cultivation for this compound Production
-
Inoculum Preparation: Inoculate a single colony of S. aureus into 5 mL of Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking.
-
Biofilm Growth:
-
For static biofilm cultures, dilute the overnight culture 1:100 in fresh TSB supplemented with 1% glucose.
-
Dispense 200 µL of the diluted culture into the wells of a 96-well polystyrene microtiter plate.
-
Incubate the plate at 37°C for 24-72 hours without shaking.
-
-
Harvesting:
-
Carefully remove the planktonic culture from the wells.
-
Wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining planktonic cells.
-
The remaining adherent biofilm can be used for this compound extraction.
-
Protocol 2: Extraction of this compound from S. aureus Cultures
-
Cell Lysis (for intracellular extraction): Resuspend the biofilm or cell pellet in a suitable lysis buffer and disrupt the cells using sonication or bead beating.
-
Solvent Extraction:
-
To the culture supernatant or lysed cell suspension, add an equal volume of ethyl acetate.
-
Vortex vigorously for 2 minutes and then centrifuge at 4000 x g for 15 minutes to separate the phases.
-
Carefully collect the upper organic phase.
-
Repeat the extraction process on the aqueous phase to maximize recovery.
-
-
Drying and Reconstitution:
-
Combine the organic extracts and evaporate the solvent to dryness under a stream of nitrogen gas or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for HPLC-MS analysis.
-
Protocol 3: Quantification of this compound by HPLC-MS
-
Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF) is required.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Analysis: Use multiple reaction monitoring (MRM) for targeted quantification. The precursor ion for this compound (phevalin) is [M+H]⁺ = m/z 229.1. A characteristic product ion for fragmentation should be selected (e.g., m/z 118.1).
-
-
Quantification: Generate a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the samples can then be determined by comparing their peak areas to the standard curve.
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
The biosynthesis of this compound is a two-step process catalyzed by the non-ribosomal peptide synthetase (NRPS) AusA. The first module of AusA activates and incorporates L-phenylalanine, and the second module activates and incorporates L-valine. These are then condensed and cyclized to form the final product.
Caption: Biosynthesis pathway of this compound by the NRPS AusA.
Experimental Workflow for Enhancing this compound Production
This workflow outlines the general steps for optimizing this compound production.
Caption: Workflow for optimizing this compound production.
Regulatory Influence on this compound Production
The regulation of secondary metabolite production in S. aureus is complex and often linked to global regulators of virulence. While the direct regulation of the ausA gene is not fully elucidated, global regulators like the accessory gene regulator (agr) quorum-sensing system are known to control the expression of many virulence factors and could indirectly influence this compound production, particularly in the context of biofilm formation.[6][7]
Caption: Potential regulatory influences on this compound production.
References
- 1. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The AusAB non-ribosomal peptide synthetase of Staphylococcus aureus preferentially generates phevalin in host-mimicking media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quorum Sensing in Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of the agr quorum-sensing system on adherence to polystyrene in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Shifting Paradigm of Aureusimine B: A Critical Comparison in Staphylococcus aureus Virulence
A once-promising target for anti-virulence therapies, the role of Aureusimine B in Staphylococcus aureus pathogenesis has been a subject of significant scientific debate. This guide provides a detailed comparison of the initial findings that propelled this compound into the spotlight as a key virulence factor and the subsequent research that challenged this assertion. We present a side-by-side analysis of the experimental data, offer detailed protocols for key experiments, and contrast the disputed role of this compound with the established virulence factor, Staphyloxanthin.
Executive Summary
Initial research published in 2010 suggested that Aureusimines, including this compound (also known as phevalin), were non-ribosomal peptide secondary metabolites essential for the expression of virulence factors in S. aureus and for establishing infection in vivo. However, a subsequent study later that year refuted these claims, demonstrating that the observed virulence defects in the original research were due to an unintended mutation in the saeS gene, a sensor kinase in the SaeRS two-component system, rather than the absence of aureusimines. Current evidence does not support a direct role for this compound in S. aureus virulence, particularly in the context of the SaeRS signaling pathway. In contrast, the carotenoid pigment Staphyloxanthin remains a well-validated S. aureus virulence factor, primarily through its function as an antioxidant that protects the bacterium from the host's oxidative burst.
Comparative Analysis of In Vivo Virulence Studies
The initial study by Wyatt et al. (2010) reported that an ausA deletion mutant of S. aureus strain Newman, incapable of producing aureusimines, exhibited attenuated virulence in a murine bacteremia model.[1] This was evidenced by a significant reduction in bacterial burden in the spleen, liver, and heart of infected mice compared to the wild-type strain.
However, the follow-up study by Sun et al. (2010) utilized an ausA transposon mutant that also did not produce aureusimines but had a functional SaeRS system.[2][3][4] Their findings showed no significant difference in bacterial load in the kidneys, spleen, and liver of mice infected with the ausA mutant compared to the wild-type strain.[4] Crucially, Sun et al. discovered an 83-nucleotide duplication in the saeS gene of the original ausA deletion mutant used by Wyatt et al., which was responsible for the observed virulence defects.[2][5]
Table 1: Comparison of Murine Bacteremia Model Results
| Organ | Wyatt et al. (2010) Findings (Qualitative) | Sun et al. (2010) Findings (Quantitative - Mean CFU/organ ± SD) |
| Spleen | Attenuated virulence with ausA mutant | Wild-type: 6.8 x 10^6 ± 2.5 x 10^6ausA mutant: 7.5 x 10^6 ± 3.1 x 10^6 |
| Liver | Attenuated virulence with ausA mutant | Wild-type: 1.2 x 10^6 ± 0.5 x 10^6ausA mutant: 1.5 x 10^6 ± 0.7 x 10^6 |
| Heart | Attenuated virulence with ausA mutant | Not reported |
| Kidneys | Not reported | Wild-type: 2.1 x 10^7 ± 0.9 x 10^7ausA mutant: 2.5 x 10^7 ± 1.1 x 10^7 |
Data in the Sun et al. (2010) column is approximated from the graphical data presented in their publication for illustrative purposes.[4]
Staphyloxanthin: A Vetted S. aureus Virulence Factor
In contrast to the controversy surrounding this compound, the role of Staphyloxanthin in S. aureus virulence is well-established. This golden carotenoid pigment acts as an antioxidant, protecting the bacterium from reactive oxygen species (ROS) produced by the host's immune cells, particularly neutrophils.
Studies by Clauditz et al. (2006) and Liu et al. (2005) have demonstrated that S. aureus mutants unable to produce Staphyloxanthin (e.g., crtM mutants) are significantly more susceptible to killing by hydrogen peroxide, superoxide radicals, and human neutrophils.[6][7][8][9][10][11]
Table 2: Staphyloxanthin's Role in Oxidative Stress Resistance
| Stress Condition | Wild-type S. aureus Survival | crtM Mutant S. aureus Survival | Reference |
| Hydrogen Peroxide (150 mM) | ~40% | ~10% | Clauditz et al., 2006[6][7] |
| Human Neutrophil Killing (60 min) | ~55% | ~30% | Clauditz et al., 2006[6][7] |
| Singlet Oxygen | Significantly higher | Significantly lower | Liu et al., 2005[8][9][10][11] |
Signaling Pathways and Biosynthesis
To visualize the molecular mechanisms discussed, the following diagrams illustrate the SaeRS signaling pathway, the initially proposed (and later refuted) role of this compound, and the biosynthesis of Staphyloxanthin.
Experimental Protocols
Murine Bacteremia Model (as performed by Sun et al., 2010)
-
Bacterial Strains and Growth: S. aureus strain Newman and its isogenic ausA transposon mutant were grown to the mid-exponential phase in Tryptic Soy Broth (TSB). Bacteria were harvested, washed with phosphate-buffered saline (PBS), and resuspended in PBS to the desired concentration.
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used.
-
Infection: A bacterial suspension of 1 x 10^7 colony-forming units (CFU) in 100 µl of PBS was injected into the retro-orbital plexus of each mouse.
-
Bacterial Load Determination: Four days post-infection, mice were euthanized. The spleen, liver, and kidneys were aseptically harvested, weighed, and homogenized in PBS.
-
Quantification: Serial dilutions of the tissue homogenates were plated on Tryptic Soy Agar (TSA) plates. The plates were incubated at 37°C for 24 hours, and the number of CFUs per organ was determined.
Neutrophil Killing Assay (adapted from Clauditz et al., 2006)
-
Bacterial Preparation: Wild-type S. aureus and an isogenic crtM mutant were grown to stationary phase, washed, and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.05% human serum albumin).
-
Neutrophil Isolation: Human neutrophils were isolated from the peripheral blood of healthy donors using a standard density gradient centrifugation method.
-
Co-incubation: Bacteria (e.g., 5 x 10^6 CFU/ml) were mixed with neutrophils (e.g., 2.5 x 10^6 cells/ml) in the presence of 10% human serum as an opsonin source.
-
Incubation: The mixture was incubated with shaking at 37°C. Samples were taken at various time points (e.g., 15 and 60 minutes).
-
Quantification: To determine the number of surviving bacteria, an aliquot of the mixture was diluted in ice-cold distilled water to lyse the neutrophils. Serial dilutions were then plated on agar plates, and CFUs were counted after overnight incubation. The percentage of surviving bacteria was calculated relative to the initial inoculum.
Conclusion
The case of this compound serves as a critical reminder of the rigorous validation required in virulence factor research. While initial findings were compelling, they were ultimately attributed to an off-target mutation. This comparison guide highlights that, based on current evidence, this compound is not directly involved in S. aureus virulence through the SaeRS pathway. Researchers and drug development professionals should, therefore, focus on validated virulence factors like Staphyloxanthin, for which there is a robust body of evidence supporting its role in pathogenesis and its potential as a target for novel anti-infective strategies.
References
- 1. The Virulence Regulator Sae of Staphylococcus aureus: Promoter Activities and Response to Phagocytosis-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SaeRS Two-Component System of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aureusimines in Staphylococcus aureus Are Not Involved in Virulence | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. SaeR as a novel target for antivirulence therapy against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Aureusimines in Staphylococcus aureus Are Not Involved in Virulence | PLOS One [journals.plos.org]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Variable staphyloxanthin production by Staphylococcus aureus drives strain-dependent effects on diabetic wound-healing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Verification of Aureusimine B's Effect on Keratinocyte Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Aureusimine B on keratinocyte signaling pathways, cross-verified with other known bioactive compounds. The information is intended to support further research and drug development in dermatology and related fields.
Introduction to this compound and Keratinocyte Signaling
This compound, also known as phevalin, is a cyclic dipeptide produced by Staphylococcus aureus. It has been identified as a modulator of gene expression in human keratinocytes. Understanding its impact on cellular signaling is crucial for elucidating its role in skin health and disease, particularly in the context of S. aureus colonization and infection. Keratinocyte signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade, are central to regulating critical cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of these pathways is implicated in various skin disorders.
This guide compares the effects of this compound on keratinocyte gene expression with three well-characterized, naturally derived compounds: Epigallocatechin-3-gallate (EGCG) from green tea, Apigenin, a flavonoid found in various plants, and Curcumin from turmeric. These compounds are known to influence keratinocyte function through modulation of signaling pathways, providing a valuable context for evaluating the specific effects of this compound.
Comparative Analysis of Gene Expression
A study by Secor et al. (2012) identified 24 genes that are significantly regulated in human keratinocytes upon treatment with this compound. The study noted that this compound on its own has a modest effect on gene expression; however, its impact is amplified in the presence of conditioned medium from S. aureus, suggesting a synergistic interaction with other bacterial factors.
This compound-Regulated Genes in Human Keratinocytes
The following table summarizes the quantitative data on gene expression changes in human keratinocytes treated with 1 µM and 10 µM of this compound. The data is extracted from the microarray analysis performed by Secor et al. (2012).
| Gene Symbol | Gene Name | Fold Change (1 µM) | Fold Change (10 µM) | p-value |
| Upregulated Genes | ||||
| TP63 | Tumor protein p63 | 8.28 | 2.91 | <0.05 |
| KRT17 | Keratin 17 | 3.51 | 2.26 | <0.05 |
| SERPINB4 | Serpin family B member 4 | 3.33 | 2.11 | <0.05 |
| IL1R1 | Interleukin 1 receptor type 1 | 2.94 | 1.89 | <0.05 |
| GPR126 | G protein-coupled receptor 126 | 2.87 | 1.95 | <0.05 |
| TGM1 | Transglutaminase 1 | 2.76 | 1.83 | <0.05 |
| CLDN4 | Claudin 4 | 2.65 | 1.78 | <0.05 |
| IL36G | Interleukin 36 gamma | 2.59 | 1.74 | <0.05 |
| S100A7A | S100 calcium binding protein A7A | 2.51 | 1.68 | <0.05 |
| IL1A | Interleukin 1 alpha | 2.44 | 1.63 | <0.05 |
| IL1B | Interleukin 1 beta | 2.38 | 1.59 | <0.05 |
| SPRR2E | Small proline rich protein 2E | 2.31 | 1.55 | <0.05 |
| PI3 | Peptidase inhibitor 3 | 2.25 | 1.51 | <0.05 |
| Downregulated Genes | ||||
| HBEGF | Heparin binding EGF like growth factor | -2.11 | -1.42 | <0.05 |
| EREG | Epiregulin | -2.17 | -1.46 | <0.05 |
| AREG | Amphiregulin | -2.23 | -1.50 | <0.05 |
| TGFA | Transforming growth factor alpha | -2.30 | -1.54 | <0.05 |
| EPGN | Epithelial mitogen | -2.37 | -1.59 | <0.05 |
| BTC | Betacellulin | -2.45 | -1.64 | <0.05 |
| EPHA2 | EPH receptor A2 | -2.52 | -1.69 | <0.05 |
| EPHB2 | EPH receptor B2 | -2.60 | -1.74 | <0.05 |
| VEGFA | Vascular endothelial growth factor A | -2.69 | -1.80 | <0.05 |
| FGF2 | Fibroblast growth factor 2 | -2.78 | -1.86 | <0.05 |
| MYC | MYC proto-oncogene, bHLH transcription factor | -2.88 | -1.93 | <0.05 |
Comparison with EGCG, Apigenin, and Curcumin
Direct quantitative comparison of the effects of EGCG, Apigenin, and Curcumin on the 24 genes listed above is limited due to a lack of studies with overlapping gene sets. However, a qualitative comparison based on their known effects on keratinocyte biology and signaling is presented below.
| Compound | Effect on Keratinocyte Differentiation | Effect on Keratinocyte Proliferation | Known Impact on MAPK/AP-1 Signaling |
| This compound | Modulates expression of differentiation-associated genes (e.g., KRT17, TGM1).[1] | Downregulates growth factors and their receptors (e.g., HBEGF, EREG). | Implicated in the deranged activation of MAPK/AP-1 signaling cascades.[1] |
| EGCG | Promotes differentiation by increasing the expression of markers like involucrin, transglutaminase 1, and caspase-14.[1][2][3] | Inhibits proliferation.[1][2] | Activates the nPKC, Ras, MEKK1, MEK3, p38δ-ERK1/2 signaling cascade, leading to increased AP-1 activity.[1][2] |
| Apigenin | Inhibits differentiation by suppressing MAPK signal transduction.[1][2] | Inhibits proliferation.[1][2] | Suppresses MAPK signaling and reduces AP-1 transcription factor levels.[1][2] |
| Curcumin | Inhibits differentiation by suppressing MAPK signal transduction.[1][2] | Inhibits proliferation.[1][2] | Suppresses MAPK signaling and reduces AP-1 transcription factor levels.[1][2] |
Signaling Pathway Analysis
The MAPK/AP-1 signaling pathway is a key regulator of keratinocyte function. This compound, in conjunction with other S. aureus factors, is suggested to disrupt this pathway.[1] EGCG, apigenin, and curcumin also exert their effects on keratinocytes through modulation of this cascade, albeit with differing outcomes.
Proposed Signaling Pathway for this compound in Keratinocytes
Caption: Proposed mechanism of this compound on keratinocyte signaling.
Comparative Signaling Pathways of EGCG, Apigenin, and Curcumin
Caption: Contrasting effects of EGCG and Apigenin/Curcumin on MAPK/AP-1 signaling.
Experimental Protocols
The following protocols are summarized from Secor et al. (2012) and are provided for reference.
Cell Culture and Treatment
-
Cell Line: Primary normal human epidermal keratinocytes (NHEKs).
-
Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with growth factors.
-
This compound Treatment: NHEKs were treated with 1 µM or 10 µM of synthetic this compound (phevalin) for 24 hours. A DMSO vehicle control was used.
-
Conditioned Medium Preparation: S. aureus was grown to stationary phase, and the bacterial cells were pelleted. The supernatant was filter-sterilized to generate the conditioned medium.
Microarray Analysis
-
RNA Extraction: Total RNA was isolated from treated and control NHEK cells using a commercial RNA isolation kit.
-
Microarray Platform: Gene expression profiling was performed using a whole human genome microarray platform.
-
Data Analysis: Raw data was normalized, and statistical analysis was performed to identify differentially expressed genes with a fold change of ≥2 and a p-value of <0.05.
Experimental Workflow
References
- 1. Keratinocyte proliferation, differentiation, and apoptosis--differential mechanisms of regulation by curcumin, EGCG and apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KERATINOCYTE PROLIFERATION, DIFFERENTIATION, AND APOPTOSIS - DIFFERENTIAL MECHANISMS OF REGULATION BY CURCUMIN, EGCG AND APIGENIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
The Ambiguous Case of Aureusimine B: A Guide to its Contested Calpain Inhibitory Effect
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide delves into the conflicting reports surrounding the calpain inhibitory activity of Aureusimine B, also known as phevalin. While initially identified as a calpain inhibitor, subsequent studies have failed to reproduce this effect on at least one major calpain isoform, raising significant questions about its true biological activity. This document provides a comparative overview of the available data, contrasts this compound with well-established calpain inhibitors, and furnishes detailed experimental protocols to enable independent verification and further investigation.
This compound and Calpain Inhibition: A Tale of Contradiction
This compound was first described as a calpain inhibitor in a 1995 publication. However, this initial report was a brief communication, lacking extensive experimental detail and quantitative measures of potency such as an IC50 value. More recent and detailed investigations have cast doubt on this initial finding. A 2012 study by Secor et al. explicitly states that the inhibitory activity of phevalin on µ-calpain was "non-existent"[1]. This study did, however, leave open the possibility that this compound might target other, less common, calpain isoforms[1].
This discrepancy highlights a critical issue in the study of this microbial metabolite. Without a clear, reproducible inhibitory profile, its utility as a research tool or a therapeutic lead for calpain-mediated pathologies remains uncertain. To date, there is a conspicuous absence of follow-up studies that definitively resolve this conflict or provide a comprehensive inhibitory profile of this compound against the various calpain isoforms.
A Comparative Look: Established Calpain Inhibitors
In contrast to the ambiguity surrounding this compound, a number of other small molecules have been well-characterized as potent calpain inhibitors. These compounds serve as useful benchmarks for any future studies on this compound. The following table summarizes the inhibitory concentrations (IC50) of several commonly used calpain inhibitors.
| Inhibitor | Target Calpain Isoform(s) | IC50 | Cell Permeable | Reference(s) |
| MDL28170 (Calpain Inhibitor III) | Calpain-1 (µ-calpain), Calpain-2 (m-calpain), Cathepsin B | 11 nM (for calpain) | Yes | [2] |
| Calpeptin | Calpain I, Calpain II | 34-52 nM | Yes | [3] |
| ALLN (Calpain Inhibitor I) | Calpain-1, Calpain-2, Cathepsin L, Proteasome | ~190 nM (for µ-calpain) | Yes |
Resolving the Controversy: Experimental Protocols
To definitively assess the calpain inhibitory properties of this compound and compare it to other compounds, a standardized and rigorous experimental approach is necessary. Below is a detailed protocol for a fluorometric in vitro calpain activity assay, a common method for determining the potency of calpain inhibitors.
In Vitro Fluorometric Calpain Inhibition Assay
This assay measures the activity of calpain by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage will decrease, allowing for the calculation of an IC50 value.
Materials:
-
Purified human calpain-1 (µ-calpain) or calpain-2 (m-calpain)
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay Buffer: 50 mM HEPES, 50 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 7.4
-
Activation Buffer: Assay Buffer supplemented with 10 mM CaCl2
-
Test compound (this compound) and positive control inhibitor (e.g., MDL28170) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control inhibitor in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
80 µL of Assay Buffer
-
10 µL of the diluted test compound or control (or DMSO for the uninhibited control).
-
10 µL of purified calpain enzyme (final concentration ~1-5 µg/mL).
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate (final concentration ~20 µM) to each well.
-
Activation: Immediately add 10 µL of Activation Buffer to initiate the enzymatic reaction.
-
Kinetic Measurement: Place the plate in the fluorescence microplate reader and measure the increase in fluorescence every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the uninhibited (DMSO) control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying biological context, the following diagrams have been generated.
Figure 1. Workflow for the in vitro fluorometric calpain inhibition assay.
Figure 2. Simplified calpain activation pathway and the contested role of this compound.
References
A Guide to Understanding the Cellular Response to Iron-Limitation and Siderophore Production
This guide provides a comparative analysis of the transcriptomic changes in Staphylococcus aureus in response to iron-limiting conditions, which drive the production of siderophores like Aureusimine B. While direct comparative transcriptomic data for this compound and its specific synthetic analogs are not extensively available, this document leverages data from studies on iron-starved S. aureus to infer the transcriptomic landscape associated with this compound's biological context. We will compare the gene expression profiles of key iron acquisition systems, including those for Staphyloferrin A and Staphyloferrin B, providing a broader understanding of the bacterium's adaptation to iron-scarce environments.
Introduction to this compound and Iron Acquisition in S. aureus
Staphylococcus aureus is a versatile pathogen that can cause a wide range of infections.[1][2] Its ability to thrive in the host is critically dependent on its capacity to acquire essential nutrients, particularly iron.[3] The host employs a strategy of "nutritional immunity" by sequestering iron, making it largely unavailable to invading pathogens.[3] To overcome this, S. aureus has evolved sophisticated iron acquisition systems, including the production and secretion of small, high-affinity iron-chelating molecules called siderophores.[3][4][5][6]
This compound (also known as phevalin) is a nonribosomally synthesized peptide that has been identified as a virulence factor in S. aureus.[7][8] While its precise role is still under investigation, its production is linked to the complex regulatory networks governing iron homeostasis. In addition to this compound, S. aureus produces other siderophores, namely Staphyloferrin A and Staphyloferrin B, each with its own biosynthesis and transport machinery.[4][9] Understanding the differential regulation of these systems at the transcriptomic level is crucial for developing novel anti-staphylococcal therapies that target iron acquisition.
Comparative Transcriptomic Data
The following tables summarize the differential gene expression in S. aureus under iron-limiting conditions compared to iron-replete conditions. These conditions are expected to induce the expression of genes involved in the biosynthesis and transport of siderophores, including the pathways related to this compound.
Table 1: Differentially Expressed Genes in S. aureus Under Iron-Limiting Conditions
| Gene/Operon | Function | Log2 Fold Change (Iron-Limited vs. Iron-Replete) | Putative Regulator |
| sbnA-I | Staphyloferrin B biosynthesis and transport | Upregulated[4][5] | Fur |
| sfaA-D | Staphyloferrin A biosynthesis and transport | Upregulated[9] | Fur |
| sirA, sirB, sirC | Staphyloferrin A/B transport | Upregulated[4] | Fur |
| isd operon | Heme-iron acquisition | Upregulated[1][10][11] | Fur |
| ftn | Ferritin (iron storage) | Upregulated[10] | Fur |
| acnA (citB) | Aconitase (TCA cycle) | Downregulated[12] | Iron-dependent |
| katA | Catalase | Downregulated[11] | Iron-dependent |
Table 2: Functional Comparison of S. aureus Siderophore Systems
| Feature | Staphyloferrin A (SA) | Staphyloferrin B (SB) | Aureusimines |
| Gene Cluster | sfa | sbn[4][5] | aus |
| Biosynthesis Pathway | Non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway[9] | NRPS-independent siderophore (NIS) pathway | Non-ribosomal peptide synthetase (NRPS)[7][8] |
| Primary Function | Iron acquisition[9] | Iron acquisition[4][5] | Virulence regulation, potential protease inhibition[7][8][13] |
| Regulation | Repressed by Fur in iron-replete conditions[14] | Repressed by Fur in iron-replete conditions[4][5] | Production increased in biofilms[7][15] |
| Host Cell Impact | Not extensively characterized | Not extensively characterized | Modest impact on human keratinocyte gene expression[7][15][16] |
Key Signaling Pathways and Experimental Workflows
The regulation of iron acquisition in S. aureus is primarily controlled by the Ferric uptake regulator (Fur). In iron-replete conditions, Fur binds to specific DNA sequences ("Fur boxes") in the promoter regions of iron-related genes, repressing their transcription. Under iron-limiting conditions, Fur is inactivated, leading to the derepression and subsequent expression of these genes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Transcriptome change of Staphylococcus aureus in infected mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of Staphylococcus aureus iron acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Siderophore Biosynthesis in Virulence of Staphylococcus aureus: Identification and Characterization of Genes Involved in Production of a Siderophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of siderophore biosynthesis in virulence of Staphylococcus aureus: identification and characterization of genes involved in production of a siderophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of the Staphylococcus aureus gene cluster coding for staphyloferrin A. | Semantic Scholar [semanticscholar.org]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Iron and Aeration on Staphylococcus aureus Growth, Metabolism, and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Staphylococcus aureus Transcriptome Architecture: From Laboratory to Infection-Mimicking Conditions | PLOS Genetics [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]
Comparative Bioactivity of Synthetic Aureusimine B Analogs and the Natural Product: A Guide for Researchers
For Immediate Release
A detailed comparison of the bioactivity of synthetic analogs of Aureusimine B (also known as phevalin) with the natural product reveals key insights for the development of new therapeutic agents. This guide synthesizes available data on their protease inhibitory and antimicrobial activities, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential.
Introduction to this compound
This compound is a cyclic dipeptide belonging to the diketopiperazine class of natural products.[1][2] It is produced by the bacterium Staphylococcus aureus, particularly within biofilm communities.[3][4][5] The biological role of this compound is multifaceted and not yet fully understood, with suggested involvement in virulence factor expression, interspecies communication, and protease inhibition.[3][4][5][6] Initial reports identified this compound as an inhibitor of the cysteine protease calpain, although subsequent studies have shown it to have no inhibitory activity against the µ-calpain isoform.[4][6]
Comparative Bioactivity Data
While extensive comparative studies on a wide range of synthetic this compound analogs are limited in publicly available literature, existing data provides a foundation for understanding structure-activity relationships. The following table summarizes the known bioactivity of natural this compound and related compounds.
| Compound | Target/Assay | Bioactivity (IC50/MIC) | Source |
| Natural Product | |||
| This compound (Phevalin) | Calpain (casein hydrolysis assay) | IC50 = 1.3 µM | [7] |
| This compound (Phevalin) | µ-Calpain | No inhibition | [6] |
| Related Natural Products | |||
| Tyrvalin | Data not available | ||
| Leuvalin | Data not available | ||
| Phileucin | Data not available | ||
| Synthetic Analogs | |||
| Data not publicly available |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these findings. Below are protocols for key assays used in the evaluation of this compound and its potential analogs.
Calpain Inhibition Assay (Casein Hydrolysis)
This assay spectrophotometrically measures the inhibition of calpain-mediated cleavage of a casein substrate.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, CaCl2, and a reducing agent such as dithiothreitol (DTT).
-
Enzyme and Substrate: Purified calpain enzyme and a casein solution are prepared in the reaction buffer.
-
Inhibitor Preparation: this compound or its synthetic analogs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Procedure: a. In a microplate, the calpain enzyme is pre-incubated with varying concentrations of the test compound for a specified period at room temperature. b. The casein substrate is added to initiate the reaction. c. The reaction is incubated at a controlled temperature (e.g., 30°C) for a set time. d. The reaction is stopped by the addition of a precipitating agent (e.g., trichloroacetic acid). e. The mixture is centrifuged to pellet the undigested casein. f. The absorbance of the supernatant, containing the soluble peptide fragments, is measured at a specific wavelength (e.g., 280 nm).
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells (enzyme and substrate without inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compound (this compound or analogs) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microorganism suspension.
-
Controls: Positive control wells (microorganism without the compound) and negative control wells (broth medium only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided.
Caption: Experimental workflow for comparing the bioactivity of natural and synthetic this compound.
Caption: Simplified signaling pathway of calpain activation and its inhibition by this compound.
Conclusion and Future Directions
The available data, while not extensive, suggests that this compound possesses noteworthy bioactivity, particularly as a protease inhibitor. The lack of publicly available, direct comparative studies on a series of synthetic analogs highlights a significant gap in the research landscape. Future work should focus on the synthesis and systematic biological evaluation of a library of this compound analogs. Such studies will be instrumental in elucidating the structure-activity relationships and identifying analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles, ultimately paving the way for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Phevalin, a new calpain inhibitor, from a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
Comparing the effects of Aureusimine B from different microbial sources
For Researchers, Scientists, and Drug Development Professionals
Aureusimine B, also known as phevalin, is a cyclic dipeptide with emerging biological significance. Initially identified from a soil actinomycete, it is also produced by several species of Staphylococcus and has been a subject of interest for its potential roles in microbial physiology and host-pathogen interactions. This guide provides a comparative overview of this compound from different microbial sources, summarizing the current state of knowledge on its production, biological effects, and the experimental methodologies used for its characterization. While direct comparative studies are scarce, this document synthesizes available data to facilitate further research and drug development efforts.
Microbial Sources and Production of this compound
This compound is a non-ribosomally synthesized peptide produced by a range of bacteria. The primary producers identified to date are from the genera Staphylococcus and Streptomyces. Production levels can vary significantly depending on the microbial source and culture conditions, with notably higher yields observed in biofilm-forming Staphylococcus aureus compared to their planktonic counterparts.[1][2]
| Microbial Source | Growth Condition for Production | Production Detected | Notes |
| Staphylococcus aureus | Biofilm and Planktonic Cultures | Yes | Higher production in biofilms.[1][2] |
| Staphylococcus epidermidis | Not specified | Yes | |
| Staphylococcus capitis | Not specified | Yes | |
| Streptococcus mutans | Not specified | Conflicting Reports | One study reported detection[1], while a later study did not detect production under their tested conditions. |
| Streptomyces sp. SC433 | Not specified | Yes | Original source of isolation.[1] |
Comparative Biological Effects of this compound
The biological activities of this compound appear to be context-dependent and may vary based on the microbial source, although a lack of direct comparative studies necessitates drawing inferences from individual reports.
| Microbial Source | Reported Biological Effect(s) | Supporting Experimental Data |
| Staphylococcus aureus | Modulation of Host Cell Gene Expression: this compound alone has a modest effect on the gene expression of human keratinocytes. However, its effect is significantly amplified in the presence of other secreted staphylococcal products, suggesting a synergistic role in modulating host cell responses.[1][2] This amplified response is associated with the activation of the MAPK/AP-1 signaling pathway.[1] | Microarray and quantitative PCR (qPCR) data show differential expression of genes related to inflammation and cell cycle in human keratinocytes treated with S. aureus conditioned medium containing this compound.[1] |
| Streptomyces sp. SC433 | Calpain Inhibition: this compound isolated from this soil actinomycete was first identified as an inhibitor of calpain, a calcium-dependent cysteine protease involved in various cellular processes.[1] | In vitro enzyme assays demonstrated the inhibitory activity of this compound against calpain.[3] The IC50 for calpain inhibition in a casein hydrolysis assay was reported to be 1.3 µM.[4] |
| Staphylococcus epidermidis | No specific biological activity data for this compound from this source has been reported in the reviewed literature. | Not available. |
| Staphylococcus capitis | No specific biological activity data for this compound from this source has been reported in the reviewed literature. | Not available. |
| Streptococcus mutans | Given the conflicting reports on its production by this species, no definitive biological activity of S. mutans-derived this compound can be stated. | Not applicable. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the known signaling pathway affected by this compound and a typical experimental workflow for its study, the following diagrams have been generated using the DOT language.
Caption: Putative signaling pathway of this compound in human keratinocytes.
References
- 1. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phevalin, a new calpain inhibitor, from a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
Critical Evaluation of Conflicting Reports on Aureusimine B Function
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Aureusimine B, a cyclic dipeptide also known as phevalin, is a secondary metabolite produced by Staphylococcus aureus. Initial research spurred interest in its potential as a virulence factor and a modulator of host-pathogen interactions. However, subsequent studies have presented conflicting evidence, necessitating a critical evaluation of its true biological functions. This guide provides a comprehensive comparison of the divergent findings, supported by experimental data and detailed methodologies, to aid researchers in navigating the contentious landscape of this compound's role in staphylococcal pathogenesis and host cell modulation.
Core Conflict: A Virulence Regulator or an Experimental Artifact?
A later study demonstrated that the observed effects on virulence were not due to this compound but rather an inadvertent mutation in the saeS gene of the bacterial strain used in the original research.[1] This finding fundamentally questions the role of this compound as a direct regulator of S. aureus virulence.
Comparative Analysis of Virulence Regulation Studies
| Finding | Initial Report (Hypothesized Function) | Conflicting Report (Re-evaluation) |
| Effect on Virulence Genes | Aureusimines activate the expression of staphylococcal virulence genes, such as alpha-hemolysin, through the SaeRS two-component system.[1] | Aureusimines do not play a role in SaeRS-mediated virulence factor production. The previously observed effects were due to an unintended mutation in the saeS gene.[1] |
| Hemolysis Activity | The absence of aureusimine production in an ausA mutant leads to reduced hemolysis. | An ausA transposon mutant with a corrected saeS gene shows normal hemolysis activity and alpha-hemolysin production.[1] |
| Mechanism | Aureusimines act as signaling molecules that directly or indirectly activate the SaeS sensor kinase. | The original ausA mutant strain contained a mutation in saeS that rendered the SaeRS system inactive. The perceived role of aureusimines was an artifact of this mutation.[1] |
Experimental Workflow Discrepancy
A Modulator of Host Cell Response
While its role as a direct bacterial virulence regulator is contested, evidence suggests this compound influences the host's cellular response. Studies on human keratinocytes indicate that this compound can modulate gene expression, particularly when acting synergistically with other bacterial products.
When administered alone, this compound has a modest effect on the gene expression of human keratinocytes.[2][3][4] However, when added to a conditioned medium from S. aureus planktonic cultures, it significantly amplifies the differential gene expression in these cells.[2][3][4] This suggests that this compound may play a role in the host-pathogen interface, potentially exacerbating the host's response to infection, especially in the context of biofilms which produce higher concentrations of this metabolite.[2][3][4][5]
The downstream effects in keratinocytes appear to involve the mitogen-activated protein kinase (MAPK) and activator protein 1 (AP-1) signaling cascades.[2][5] The dysregulation of these pathways can impact crucial cellular processes such as apoptosis, proliferation, and migration, which are vital in wound healing.[2][5]
Proposed Signaling Pathway in Human Keratinocytes
The Ambiguous Role of Protease Inhibition
Another area of conflicting reports is the specific target and active form of this compound's protease inhibitory activity.
Comparative Data on Protease Inhibition
| Parameter | Report 1 | Report 2 | Report 3 |
| Target Enzyme | Calpain[6][7] | Cathepsins[8] | µ-calpain (no inhibition)[3] |
| Active Molecule | This compound (phevalin)[6] | Dipeptide aldehyde precursor of this compound[8] | This compound (phevalin)[3] |
| Potency (IC50) | 1.3 µM (in a casein hydrolysis assay)[6] | Potent protease inhibitory activity (quantitative data not specified)[8] | Not applicable[3] |
| Experimental Context | Originally discovered in a soil actinomycete.[2] | Suggested based on the known activity of similar aldehyde compounds.[8] | Tested against a specific isoform (µ-calpain).[3] |
This discrepancy suggests that the protease inhibitory function of this compound may be highly specific to certain calpain isoforms, or that its precursor is the more biologically active molecule against certain proteases like cathepsins. The lack of inhibition against µ-calpain highlights the need for broader screening against other calpain isoforms.[3]
Experimental Protocols
Synthesis of Phevalin (this compound)
Synthetic phevalin used in the host-cell interaction studies was prepared as previously described and purified by HPLC.[3] The elution was monitored by UV (322 nm). The collected fractions were pooled, dried under nitrogen, and resuspended in endotoxin-free DMSO to a final concentration of 10 mM. A water blank was subjected to the same purification protocol to be used as a vehicle control in experiments.[3]
S. aureus Culture and Phevalin Treatment
For experiments investigating the effect of this compound on S. aureus itself, the compound (10 µM in 0.1% DMSO) was added to planktonic cultures during the mid-exponential growth phase.[3] The cultures were then maintained for an additional 8 hours to reach a stationary phase. Control cultures were treated with 0.1% DMSO. Bacteria were subsequently removed by centrifugation, and the conditioned medium was filter-sterilized for analysis.[3]
Human Keratinocyte Culture and Treatment
Human keratinocytes were treated with either phevalin alone or with conditioned medium from S. aureus cultures that had been "spiked" with phevalin (+PCM).[2][3] The control group was treated with conditioned medium containing the DMSO vehicle (-PCM). Gene expression was then analyzed using microarray and RT-qPCR to identify differentially expressed genes.[2][4]
Hemolysis Assay
To assess the role of aureusimines in virulence, hemolysis assays were performed using bacterial strains grown on sheep blood agar plates. The presence or absence of a zone of clearing around the bacterial colonies indicates hemolytic activity. This was a key experiment in demonstrating that the original ausA mutant's lack of hemolysis was due to a secondary mutation.[1]
Conclusion
The available evidence presents a complex and, at times, contradictory picture of this compound's function. The initial claim of its role as a direct virulence regulator in S. aureus has been convincingly challenged and appears to be an artifact of an unintended mutation in a key regulatory gene.[1]
However, this compound is not without biological activity. Its ability to modulate host cell gene expression, especially in synergy with other bacterial products, points to a more nuanced role in the host-pathogen interface.[2][3][5] This may be particularly relevant in the context of S. aureus biofilms, which are known to produce higher levels of this compound.[2][4][5]
The conflicting reports on its protease inhibitory activity—specifically regarding the target enzyme and the active molecular form—underscore the need for further detailed biochemical characterization.[3][6][8]
For researchers and drug development professionals, this critical evaluation highlights the importance of verifying the genetic integrity of bacterial strains and considering the multifactorial nature of host-pathogen interactions. Future research should focus on elucidating the precise molecular targets of this compound and its precursor in host cells and clarifying its specific protease inhibitory profile. This will be crucial in determining whether this compound or its biosynthetic pathway represents a viable therapeutic target in the management of S. aureus infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Aureusimines in Staphylococcus aureus Are Not Involved in Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SaeRS Two-Component System of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]
- 7. Phevalin, a new calpain inhibitor, from a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Aureusimine B: Comprehensive Disposal and Safety Protocols
For Immediate Use by Laboratory and Research Professionals
This document provides essential safety and logistical information for the proper disposal of Aureusimine B, a naturally occurring pyrazinone with known biological activity. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
I. Understanding the Compound: Key Data
| Property | Value |
| CAS Number | 170713-71-0 |
| Molecular Formula | C₁₄H₁₆N₂O |
| Molecular Weight | 228.3 g/mol |
| Solubility | Slightly soluble in Chloroform and Methanol |
| Storage Temperature | -20°C |
II. This compound Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Caption: Logical workflow for the segregation and disposal of this compound waste.
III. Experimental Protocols: Step-by-Step Disposal Procedures
Due to the absence of specific degradation or neutralization protocols for this compound, it must be treated as a hazardous chemical waste. The primary disposal route is through a certified hazardous waste management service.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile or neoprene).
-
If handling the solid form outside of a fume hood, a respirator may be necessary to avoid inhalation.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound powder and any grossly contaminated solids (e.g., weighing paper, contaminated silica gel) in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be labeled "Hazardous Waste: this compound, Solid" and include the CAS number (170713-71-0).
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, clearly labeled, and sealable hazardous waste container for liquids.
-
Do not mix with other waste streams unless compatibility is confirmed. Given its slight solubility in chloroform and methanol, it should not be mixed with incompatible solvents.
-
The container should be labeled "Hazardous Waste: this compound, Liquid" with the solvent system (e.g., "in Methanol/Chloroform") and the estimated concentration of this compound.
-
-
Contaminated Labware:
-
Dispose of all single-use items that have come into contact with this compound (e.g., pipette tips, syringes, gloves, vials) in a designated hazardous waste container for solid lab waste.
-
Sharps (needles, scalpels) must be placed in a puncture-proof sharps container.
-
3. Storage of Hazardous Waste:
-
Store all this compound waste containers in a designated and properly ventilated hazardous waste accumulation area.
-
Ensure that liquid waste containers are stored in secondary containment to prevent spills.
-
Keep containers tightly closed when not in use.
4. Final Disposal:
-
Adhere to your institution's specific procedures for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills of solid material, carefully sweep it up (avoiding dust generation) and place it in the solid hazardous waste container.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container.
-
For large spills, contact your institution's EHS department immediately.
-
After cleanup, decontaminate the area with a suitable laboratory detergent and rinse thoroughly.
Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for any other chemicals used in conjunction with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
